molecular formula C36H29FN2O4 B12783439 Carfloglitazar CAS No. 2213406-75-6

Carfloglitazar

Cat. No.: B12783439
CAS No.: 2213406-75-6
M. Wt: 572.6 g/mol
InChI Key: QNLWMPLUWMWDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfloglitazar, also widely known as Chiglitazar, is a novel, non-thiazolidinedione structured peroxisome proliferator-activated receptor (PPAR) pan-agonist . It acts as a dual agonist of PPARα and PPARγ with EC50 values of 1.2 μM and 0.08 μM, respectively, and also exhibits activity on PPARδ (EC50 = 1.7 μM) . This mechanism of action simultaneously addresses glycemic control and lipid regulation, making it a valuable compound for metabolic disease research . In preclinical studies, this compound has demonstrated promising effects. It improved insulin resistance and dyslipidemia in rodent models, showing significant reductions in plasma glucose, triglyceride, total cholesterol, and nonesterified fatty acids . A randomized, double-blind, placebo-controlled Phase 3 trial confirmed its efficacy in patients with type 2 diabetes, showing significant reductions in HbA1c and improvements in insulin sensitivity . Furthermore, a recent Phase II clinical trial (CGZ203) for non-alcoholic steatohepatitis (NASH) successfully met its primary endpoint, with this compound treatment resulting in a significant and dose-dependent reduction in liver fat content as measured by MRI-PDFF . This product is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to investigate pathways in type 2 diabetes, NASH, insulin resistance, and related metabolic syndromes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2213406-75-6

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

IUPAC Name

3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)

InChI Key

QNLWMPLUWMWDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

Foundational & Exploratory

The Pan-PPAR Agonist Carfloglitazar: A Deep Dive into its Mechanism of Action in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfloglitazar, also known as Chiglitazar (B606645), is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to glycemic control and lipid regulation, addressing the core metabolic dysfunctions in T2DM. This technical guide synthesizes the current understanding of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction: The Role of PPARs in Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism.[2][3][4] The three PPAR isotypes, α, γ, and δ, have distinct tissue distributions and physiological functions:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[4]

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin (B600854) sensitivity, promotes adipocyte differentiation, and improves glucose uptake.[4][5]

  • PPARδ (or β): Ubiquitously expressed, its activation is involved in fatty acid oxidation and energy expenditure.[4]

By simultaneously activating all three isoforms, pan-PPAR agonists like this compound aim to provide a comprehensive therapeutic effect on the metabolic abnormalities characteristic of T2DM, including hyperglycemia, insulin resistance, and diabetic dyslipidemia.[4]

Mechanism of Action of this compound

This compound's therapeutic effects in T2DM stem from its ability to modulate the expression of numerous genes involved in glucose and lipid metabolism through the activation of PPARα, PPARγ, and PPARδ.

Signaling Pathway

Upon binding to this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This leads to a cascade of effects that collectively improve metabolic homeostasis.

PPAR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Physiological Outcomes This compound This compound PPAR PPAR (α, γ, δ) This compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Target_Genes Target Genes (e.g., GLUT4, LPL, CPT1) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Leads to Increased_Insulin_Sensitivity Increased Insulin Sensitivity Metabolic_Effects->Increased_Insulin_Sensitivity Improved_Glycemic_Control Improved Glycemic Control Metabolic_Effects->Improved_Glycemic_Control Lipid_Profile_Modulation Lipid Profile Modulation Metabolic_Effects->Lipid_Profile_Modulation

Caption: this compound Signaling Pathway.
Effects on Glucose Metabolism

This compound enhances insulin sensitivity and improves glycemic control through the activation of PPARγ and PPARα. This leads to:

  • Increased Glucose Uptake: Upregulation of glucose transporters, such as GLUT4, in skeletal muscle and adipose tissue.

  • Reduced Hepatic Glucose Production: Suppression of gluconeogenesis in the liver.

  • Improved Insulin Signaling: Potentiation of the insulin signaling cascade, potentially through the PI3K/Akt pathway.[6][7]

Effects on Lipid Metabolism

As a pan-PPAR agonist, this compound has a significant impact on lipid metabolism, primarily through the activation of PPARα. These effects include:

  • Triglyceride Reduction: Increased expression of lipoprotein lipase (B570770) (LPL) and apolipoprotein A5, and decreased expression of apolipoprotein C3, leading to enhanced catabolism of triglyceride-rich lipoproteins.

  • Increased HDL Cholesterol: Stimulation of apolipoprotein A1 and A2 synthesis.

  • Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation in the liver and muscle.

Preclinical and Clinical Evidence

The efficacy and safety of this compound have been evaluated in both preclinical models and human clinical trials.

Preclinical Studies

While specific preclinical data for this compound is not extensively published, studies on similar dual PPARα/γ agonists, such as Saroglitazar, provide valuable insights. In preclinical models, Saroglitazar demonstrated potent insulin-sensitizing and lipid-lowering effects.[8][9] For instance, in db/db mice, a model of type 2 diabetes, Saroglitazar treatment led to dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[8]

Table 1: Preclinical Efficacy of the Dual PPARα/γ Agonist Saroglitazar in db/db Mice

ParameterDose (mg/kg)% Reduction vs. Control
Serum Glucose364.6%
Serum Triglycerides354.9%
Free Fatty Acids356.1%
AUCglucose (OGTT)159%
Serum Insulin191%
Data from preclinical studies on Saroglitazar.[8]
Clinical Trials

Multiple Phase III clinical trials have demonstrated the efficacy and safety of this compound in patients with T2DM.

Table 2: Summary of Key Efficacy Endpoints from a Phase 3 Trial of this compound (CMAP Trial)

EndpointPlacebo (n=202)This compound 32 mg (n=167)This compound 48 mg (n=166)
Change in HbA1c from Baseline at Week 24
Mean Change--0.87% (p < 0.0001 vs. placebo)-1.05% (p < 0.0001 vs. placebo)
Data from a randomized, double-blind, placebo-controlled, phase 3 trial.[1]

A pooled analysis of two Phase III trials further substantiated these findings, particularly in patients with metabolic syndrome (MetS) or insulin resistance (IR).[2][10]

Table 3: Pooled Analysis of this compound in T2DM Patients with Metabolic Syndrome or Insulin Resistance

SubgroupTreatmentChange in HbA1c from Baseline at Week 24
Metabolic Syndrome This compound 32 mg-1.44%
This compound 48 mg-1.68%
Sitagliptin 100 mg-1.37%
Insulin Resistance This compound 32 mg-1.58%
This compound 48 mg-1.56%
Sitagliptin 100 mg-1.26%
Data from a pooled analysis of two randomized phase III clinical trials.[2][10]

Experimental Protocols

Detailed experimental protocols for the clinical development of this compound are proprietary. However, based on published literature, the general methodologies can be outlined.

In Vitro PPAR Transactivation Assay

This assay is crucial for determining the agonist activity of a compound on the different PPAR isoforms.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by this compound.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

  • Transfection: Cells are co-transfected with:

    • An expression vector for the ligand-binding domain of a human PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist for 24-48 hours.

  • Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. β-galactosidase activity is also measured for normalization.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Transactivation_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection - PPAR-LBD-GAL4 - GAL4-Luciferase Reporter - β-galactosidase Cell_Culture->Transfection Compound_Treatment 3. Compound Treatment (Varying concentrations of this compound) Transfection->Compound_Treatment Reporter_Assay 4. Reporter Gene Assay (Luminometry) Compound_Treatment->Reporter_Assay Data_Analysis 5. Data Analysis (Fold activation, EC50 determination) Reporter_Assay->Data_Analysis

Caption: In Vitro PPAR Transactivation Assay Workflow.
Phase III Clinical Trial Design

The clinical efficacy and safety of this compound were established through large-scale, multicenter, randomized, double-blind, placebo-controlled trials.

Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with T2DM.

General Protocol:

  • Patient Population: Adult patients with T2DM inadequately controlled with diet and exercise.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., this compound 32 mg, this compound 48 mg, or placebo) in a 1:1:1 ratio.[1]

  • Treatment: Patients receive the assigned treatment once daily for a specified duration (e.g., 24 weeks).

  • Endpoints:

    • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.[1]

    • Secondary Endpoints: Changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), lipid profiles (triglycerides, HDL-C, LDL-C), and safety assessments (adverse events, laboratory parameters, vital signs).

  • Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Clinical_Trial_Workflow Patient_Screening 1. Patient Screening (T2DM, inadequate glycemic control) Randomization 2. Randomization (1:1:1 ratio) Patient_Screening->Randomization Treatment_Arms 3. Treatment Arms (24 weeks) - this compound 32 mg - this compound 48 mg - Placebo Randomization->Treatment_Arms Endpoint_Assessment 4. Endpoint Assessment - Primary: ΔHbA1c - Secondary: ΔFPG, ΔPPG, Lipids, Safety Treatment_Arms->Endpoint_Assessment Data_Analysis 5. Statistical Analysis Endpoint_Assessment->Data_Analysis

Caption: Phase III Clinical Trial Workflow.

Conclusion

This compound represents a significant advancement in the management of T2DM. Its unique mechanism as a pan-PPAR agonist allows for a comprehensive approach to addressing the multifaceted metabolic dysregulation inherent in this disease. By improving insulin sensitivity, glycemic control, and lipid profiles, this compound offers a promising therapeutic option for patients with T2DM. Further research will continue to elucidate the full spectrum of its metabolic effects and long-term cardiovascular benefits.

References

Chiglitazar: A Pan-PPAR Agonist for Comprehensive Metabolic Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar (B606645) is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist, demonstrating a multi-faceted approach to the treatment of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin (B600854) resistance, hyperglycemia, and dyslipidemia.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—chiglitazar engages a broad spectrum of metabolic pathways, offering a more comprehensive therapeutic strategy than selective PPAR agonists.[1][3] This technical guide provides a detailed overview of chiglitazar's mechanism of action, summarizes key quantitative preclinical and clinical data, outlines relevant experimental protocols, and visually represents its complex signaling interactions.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that act as critical transcriptional regulators of glucose and lipid homeostasis.[4] The three PPAR isoforms (α, γ, and δ) have distinct tissue distributions and physiological functions, making them attractive targets for therapeutic intervention in metabolic diseases.[4][5]

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates fatty acid transport and oxidation, leading to reductions in circulating triglycerides.[6][7]

  • PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis, insulin sensitivity, and glucose metabolism.[8][9][10]

  • PPARδ is expressed ubiquitously and plays a role in enhancing fatty acid oxidation and improving lipid profiles, particularly in skeletal muscle and adipose tissue.[2][5]

Chiglitazar's pan-agonist activity allows for the simultaneous modulation of these three pathways, aiming for a balanced and potent effect on overall metabolic health with a potentially favorable safety profile compared to earlier generations of PPAR agonists.[1]

Mechanism of Action

Chiglitazar functions as a ligand for all three PPAR isoforms. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription and leading to downstream physiological effects.[2][11]

A notable aspect of chiglitazar's mechanism, particularly concerning PPARγ, is its ability to inhibit the CDK5-mediated phosphorylation at serine 273 (S273).[12][13] This phosphorylation is linked to insulin resistance, and its inhibition by chiglitazar may contribute to its insulin-sensitizing effects, potentially dissociating them from some of the adverse effects associated with full PPARγ activation.[12][14]

Data Presentation

The efficacy of chiglitazar has been demonstrated through in vitro studies, preclinical animal models, and extensive clinical trials.

Table 1: In Vitro Transactivation Activity of Chiglitazar

This table summarizes the half-maximal effective concentration (EC50) values of chiglitazar for each human PPAR subtype, indicating its potency as a pan-agonist.

PPAR SubtypeEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7
(Data sourced from molecular dynamics and in vitro studies)[1][4]
Table 2: Summary of Key Phase III Clinical Trial Efficacy Data (CMAP Study, 24 Weeks)

The CMAP trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of chiglitazar in patients with T2DM.

ParameterBaseline (Mean)Chiglitazar 32 mg (Change from Baseline)Chiglitazar 48 mg (Change from Baseline)Placebo (Change from Baseline)
Glycemic Control
HbA1c (%)~8.5-0.91% (p < 0.001 vs Placebo)-1.14% (p < 0.001 vs Placebo)-0.49%
Fasting Plasma Glucose (mmol/L)~9.8-1.89-2.31-0.76
2-h Postprandial Glucose (mmol/L)~15.0-3.87-4.56-2.01
Lipid Profile
Triglycerides (mmol/L)~2.3-0.66-0.84-0.09
Free Fatty Acids (mmol/L)~0.6-0.19-0.23-0.06
HDL-C (mmol/L)~1.1+0.06+0.07+0.01
LDL-C (mmol/L)~2.6-0.07-0.01+0.04
Insulin Sensitivity
HOMA-IR~5.0-1.80-2.25-0.84
(Data sourced from the CMAP Phase III clinical trial publication)[15]
Table 3: Summary of Key Phase III Clinical Trial Efficacy Data (CMAS Study, 24 Weeks)

The CMAS trial was a randomized, double-blind, active-comparator study evaluating chiglitazar against sitagliptin (B1680988) in patients with T2DM.

ParameterChiglitazar 32 mg (Change from Baseline)Chiglitazar 48 mg (Change from Baseline)Sitagliptin 100 mg (Change from Baseline)
Glycemic Control
HbA1c (%)-1.40%-1.47%-1.39%
Fasting Plasma Glucose (mmol/L)-2.48-2.80-1.63
2-h Postprandial Glucose (mmol/L)-4.68-5.11-4.43
Insulin Sensitivity
Fasting Insulin (mU/L)-4.51-5.12-1.82
(Data sourced from the CMAS Phase III clinical trial publication; Chiglitazar was non-inferior to sitagliptin for HbA1c reduction)[16]
Safety and Tolerability

Across phase III clinical trials, chiglitazar was generally well-tolerated. The overall frequency of adverse events was similar to placebo and sitagliptin.[15][16] Low incidences of mild edema and slight body weight gain were reported in the chiglitazar groups, which are known class effects of PPARγ agonists.[15][16]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of chiglitazar on the three PPAR isoforms and their downstream effects.

PPAR_Signaling_Pathway cluster_0 Chiglitazar Activation cluster_2 Heterodimerization and DNA Binding Chiglitazar Chiglitazar PPARa PPARα Chiglitazar->PPARa Binds & Activates PPARg PPARγ Chiglitazar->PPARg Binds & Activates PPARd PPARδ Chiglitazar->PPARd Binds & Activates RXR RXR PPARa->RXR + PPARg->RXR + PPARd->RXR + PPRE PPRE (DNA Response Element) RXR->PPRE Binds FA_Oxidation ↑ Fatty Acid Oxidation (e.g., CPT1, ACOX1) PPRE->FA_Oxidation TG_Clearance ↑ Triglyceride Clearance (e.g., LPL, ApoA5) PPRE->TG_Clearance Adipogenesis ↑ Adipocyte Differentiation PPRE->Adipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity (e.g., GLUT4, Adiponectin) PPRE->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake PPRE->Glucose_Uptake Muscle_FA_Oxidation ↑ Muscle Fatty Acid Oxidation PPRE->Muscle_FA_Oxidation Energy_Expenditure ↑ Energy Expenditure (e.g., PDK4, ANGPTL4) PPRE->Energy_Expenditure Lipid_Metabolism Improved Lipid Profile FA_Oxidation->Lipid_Metabolism TG_Clearance->Lipid_Metabolism Glycemic_Control Improved Glycemic Control Insulin_Sensitivity->Glycemic_Control Glucose_Uptake->Glycemic_Control Lipid_Homeostasis Improved Lipid Homeostasis Muscle_FA_Oxidation->Lipid_Homeostasis Energy_Expenditure->Lipid_Homeostasis

Caption: Chiglitazar's pan-agonist mechanism of action.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the activity of a PPAR agonist like chiglitazar, from in vitro assays to clinical evaluation.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Models cluster_clinical Clinical Trials Transactivation PPAR Transactivation Assay (Determine EC50) BindingAssay Competitive Binding Assay (Determine Affinity) GeneExpression Target Gene Expression Analysis (qPCR in cell lines) AnimalModels Diabetic/Obese Animal Models (e.g., db/db mice, MSG rats) GeneExpression->AnimalModels EfficacyTesting Efficacy Testing (Glucose, Insulin, Lipids) AnimalModels->EfficacyTesting Tox Toxicology & Safety Pharmacology EfficacyTesting->Tox Phase1 Phase I (Safety, PK/PD in healthy volunteers) Tox->Phase1 Phase2 Phase II (Dose-ranging, Efficacy in patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General experimental workflow for chiglitazar.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of PPAR agonists.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate a PPAR isoform and drive the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of chiglitazar on PPARα, PPARγ, and PPARδ.

Materials:

  • Mammalian cell line (e.g., HEK293T, U2OS).

  • Expression plasmids for full-length human PPARα, PPARγ, or PPARδ.

  • Reporter plasmid containing multiple PPREs upstream of a luciferase gene promoter (e.g., pGL3-PPRE-luc).

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Chiglitazar stock solution (in DMSO).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of chiglitazar or vehicle control (DMSO). Incubate for another 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the logarithm of the chiglitazar concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the EC50 value.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins (like PPARs) with specific DNA regions within the cell nucleus.

Objective: To confirm the binding of the chiglitazar-activated PPAR-RXR complex to the PPRE of a known target gene (e.g., ANGPTL4).[13]

Materials:

  • Adipocyte or hepatocyte cell line (e.g., 3T3-L1, HepG2).

  • Chiglitazar.

  • Formaldehyde (B43269) (for cross-linking).

  • Glycine.

  • Cell lysis and nuclear lysis buffers.

  • Sonicator or micrococcal nuclease (for chromatin shearing).

  • Anti-PPARγ antibody and control IgG.

  • Protein A/G magnetic beads.

  • Wash buffers of increasing stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Primers for qPCR targeting a PPRE-containing region of a target gene and a negative control region.

  • qPCR master mix and real-time PCR system.

Procedure:

  • Cross-linking: Treat cells with chiglitazar or vehicle. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.[11]

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the chromatin overnight with an anti-PPARγ antibody or a non-specific IgG control.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating in the presence of a high-salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of target DNA sequence in the immunoprecipitated samples and input controls using qPCR. Calculate the enrichment of the target sequence relative to the IgG control and express it as a percentage of the input DNA.[11][17][18]

AlphaScreen™ Assay (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based, no-wash assay used to study biomolecular interactions, such as the recruitment of coactivator peptides to a nuclear receptor.

Objective: To measure the chiglitazar-dependent recruitment of a coactivator peptide to a PPAR isoform.[13]

Materials:

  • Recombinant purified PPAR Ligand Binding Domain (LBD) with an affinity tag (e.g., GST-PPARγ-LBD).

  • Biotinylated coactivator peptide containing an LXXLL motif.

  • AlphaScreen™ Glutathione Donor Beads.

  • AlphaScreen™ Streptavidin Acceptor Beads.

  • Chiglitazar stock solution (in DMSO).

  • Assay buffer.

  • 384-well microplates.

  • Plate reader capable of AlphaScreen™ detection.

Procedure:

  • Reagent Preparation: Prepare dilutions of the GST-PPAR-LBD, biotinylated coactivator peptide, and chiglitazar in assay buffer.

  • Reaction Setup: In a 384-well plate, add the GST-PPAR-LBD, the biotinylated coactivator peptide, and varying concentrations of chiglitazar or vehicle control.

  • Incubation: Incubate the mixture at room temperature to allow for ligand binding and coactivator recruitment.

  • Bead Addition: Add the Glutathione Donor beads and Streptavidin Acceptor beads to the wells under subdued light conditions.

  • Final Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to their respective targets.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm. If the Donor and Acceptor beads are in close proximity (due to the PPAR-coactivator interaction), singlet oxygen is transferred from the Donor to the Acceptor bead, which then emits light at 520-620 nm.[19][20]

  • Data Analysis: Plot the AlphaScreen™ signal against the logarithm of the chiglitazar concentration to generate a dose-response curve and calculate the EC50 for coactivator recruitment.

Conclusion

Chiglitazar represents a significant advancement in the management of type 2 diabetes by acting as a PPAR pan-agonist. Its ability to concurrently improve insulin sensitivity, glycemic control, and dyslipidemia through the balanced activation of PPARα, γ, and δ addresses the multifaceted nature of this metabolic disease. The comprehensive data from preclinical and extensive clinical trials support its efficacy and safety profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of chiglitazar and the development of future-generation metabolic modulators. As research continues, chiglitazar holds the promise of becoming a valuable therapeutic option for a broad range of patients with T2DM and associated metabolic disorders.

References

Carfloglitazar's Effect on Glucose and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfloglitazar (also known as Chiglitazar) is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) pan-agonist. By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to the management of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin (B600854) resistance and dyslipidemia. Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control, regulating lipid metabolism, and enhancing insulin sensitivity. This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and quantitative data related to this compound's effects on glucose and lipid metabolism.

Mechanism of Action: A Pan-PPAR Agonist Strategy

This compound's therapeutic effects are rooted in its ability to function as a pan-agonist of the PPAR nuclear receptor family. PPARs are ligand-activated transcription factors that play pivotal roles in the regulation of genes involved in glucose and lipid homeostasis. The three PPAR isoforms—α, γ, and δ—have distinct tissue distributions and physiological functions.

  • PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation by this compound leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), bifunctional enzyme (BIFEZ), Acyl-CoA Oxidase (ACO), and Cytochrome P450 4A10 (CYP4A10). This contributes to a reduction in plasma triglycerides and an improvement in the overall lipid profile.[1] It also upregulates the expression of apolipoproteins A-I and A-II (APOA1, APOA2), and APOD, which are components of high-density lipoprotein (HDL).

  • PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation is crucial for adipocyte differentiation, fatty acid uptake, and storage. By promoting the sequestration of fatty acids in adipose tissue, this compound reduces their circulation and ectopic accumulation in the liver and muscle, thereby improving insulin sensitivity.

  • PPARδ Activation: Widely expressed, PPARδ activation enhances fatty acid oxidation and energy expenditure in various tissues, including skeletal muscle and adipose tissue. This contributes to improved lipid metabolism and insulin sensitivity.

The balanced activation of all three PPAR isoforms by this compound is believed to provide a synergistic and comprehensive correction of the metabolic dysregulation characteristic of T2DM.

Signaling Pathways

The activation of PPARs by this compound initiates a cascade of molecular events that modulate gene expression. The following diagram illustrates the signaling pathway.

Carfloglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_genes_a PPARα Target Genes cluster_genes_g PPARγ Target Genes cluster_genes_d PPARδ Target Genes cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPARd->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding CPT1 CPT1 PPRE->CPT1 ACO ACO PPRE->ACO BIFEZ BIFEZ PPRE->BIFEZ CYP4A10 CYP4A10 PPRE->CYP4A10 APOA1 APOA1 PPRE->APOA1 Adiponectin Adiponectin PPRE->Adiponectin GLUT4 GLUT4 PPRE->GLUT4 PDK4 PDK4 PPRE->PDK4 ANGPTL4 ANGPTL4 PPRE->ANGPTL4 Lipid_Metabolism Improved Lipid Metabolism CPT1->Lipid_Metabolism ACO->Lipid_Metabolism BIFEZ->Lipid_Metabolism CYP4A10->Lipid_Metabolism APOA1->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis Adiponectin->Glucose_Homeostasis GLUT4->Glucose_Homeostasis Insulin_Sensitivity Enhanced Insulin Sensitivity PDK4->Insulin_Sensitivity ANGPTL4->Insulin_Sensitivity

This compound's PPAR-mediated signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in improving glucose and lipid metabolism has been demonstrated in both preclinical and clinical settings.

Table 1: In Vitro PPAR Transactivation Activity
PPAR IsoformEC₅₀ (nM)
PPARα190
PPARγ80
PPARδ30

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Effects on Metabolic Parameters in MSG-Induced Obese Rats (40-day treatment)
ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Rosiglitazone (5 mg/kg)
Plasma Triglycerides (mmol/L)2.15 ± 0.231.21 ± 0.150.98 ± 0.11 0.85 ± 0.091.55 ± 0.18
Total Cholesterol (mmol/L)3.24 ± 0.282.45 ± 0.212.11 ± 0.19 1.98 ± 0.172.89 ± 0.25
Nonesterified Fatty Acids (mmol/L)0.89 ± 0.090.54 ± 0.06 0.41 ± 0.050.35 ± 0.04 0.68 ± 0.07
Fasting Blood Glucose (mmol/L)8.9 ± 0.76.8 ± 0.56.1 ± 0.45.8 ± 0.4 6.5 ± 0.5*
Fasting Insulin (mU/L)45.3 ± 4.128.7 ± 3.222.1 ± 2.5 19.8 ± 2.225.4 ± 2.9**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Placebo-Adjusted Changes in Glycemic and Lipid Parameters from a 24-Week Phase 3 Clinical Trial (CMAP)
ParameterThis compound 32 mg (n=167)This compound 48 mg (n=166)
Glycemic Control
HbA1c (%)-0.87 (-1.10 to -0.65) -1.05 (-1.29 to -0.81)
Fasting Plasma Glucose (mmol/L)-1.5 (-1.9 to -1.1) -1.9 (-2.3 to -1.5)
Lipid Profile
Triglycerides (%)-25.4-30.1
HDL-C (%)+8.2+10.5
LDL-C (%)-5.6-7.8

*Data are presented as Least Squares Mean change from baseline (95% Confidence Interval). **p<0.0001 vs. Placebo.

Experimental Protocols

Preclinical Study: Monosodium Glutamate (MSG)-Induced Obese Rat Model

Objective: To evaluate the effect of this compound on insulin resistance and dyslipidemia in a model of obesity.

Animal Model: Male Wistar rats.

Induction of Obesity:

  • Neonatal male Wistar rat pups are administered subcutaneous injections of MSG (4 g/kg body weight) for the first 7 alternate days after birth.[2] Control animals receive saline injections.

  • After weaning, rats are housed under standard laboratory conditions with ad libitum access to standard chow and water.

  • At 42 days of age, rats with a Body Mass Index (BMI) ≥ 20% and Lee's index ≥ 0.3 higher than control rats are selected as the obese model.[2]

Treatment Protocol:

  • Obese rats are randomly assigned to treatment groups: Vehicle control, this compound (e.g., 2, 4 mg/kg/day), and a comparator (e.g., Fenofibrate 100 mg/kg/day).[2]

  • Treatments are administered daily via oral gavage for a specified period (e.g., 28 days).[2]

  • Body weight and food intake are monitored regularly.

Biochemical and Metabolic Assays:

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. Rats are then administered an oral glucose load (e.g., 2 g/kg). Blood samples are collected at 30, 60, and 120 minutes post-glucose administration to measure plasma glucose and insulin levels.

  • Insulin Tolerance Test (ITT): After a 4-hour fast, a baseline blood sample is taken. Insulin (e.g., 0.4 U/kg) is administered via subcutaneous injection. Blood glucose is measured at 40 and 90 minutes post-injection.[1]

  • Euglycemic-Hyperinsulinemic Clamp: This procedure is performed to directly assess insulin sensitivity. A constant infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.

  • Serum and Tissue Analysis: At the end of the study, blood is collected for the analysis of triglycerides, total cholesterol, free fatty acids, and insulin using standard enzymatic and ELISA kits. Liver and adipose tissue are collected for histological analysis and gene expression studies.

Gene Expression Analysis:

  • Total RNA is extracted from liver and adipose tissue using a suitable method (e.g., TRIzol reagent).

  • RNA is reverse-transcribed to cDNA.

  • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes (e.g., PPARα, CPT1, ACO) relative to a housekeeping gene.

Preclinical_Workflow Induction Induction of Obesity (MSG Injections) Selection Selection of Obese Rats (BMI & Lee's Index) Induction->Selection Treatment Treatment Administration (Oral Gavage) Selection->Treatment Monitoring Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Tests (OGTT, ITT, Clamp) Treatment->Metabolic_Tests Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Metabolic_Tests->Sample_Collection Analysis Biochemical & Gene Expression Analysis Sample_Collection->Analysis

Workflow for preclinical evaluation of this compound.
Clinical Study: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (CMAP - NCT02737286)

Objective: To evaluate the efficacy and safety of this compound in patients with type 2 diabetes inadequately controlled by diet and exercise.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adults with T2DM and inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%).

  • Intervention: Patients are randomized to receive this compound (32 mg or 48 mg once daily) or placebo for 24 weeks.

Methodology:

  • Screening and Randomization: Eligible patients undergo a screening period, including a washout of any previous antihyperglycemic agents. They are then randomized to one of the treatment arms.

  • Study Visits: Patients attend regular study visits (e.g., at weeks 4, 8, 12, 16, 20, and 24) for efficacy and safety assessments.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.

  • Secondary Efficacy Endpoints:

    • Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

    • Proportion of patients achieving an HbA1c < 7.0%.

    • Changes in lipid profile (triglycerides, HDL-C, LDL-C, total cholesterol).

    • Changes in insulin resistance and β-cell function, assessed by the homeostasis model assessment (HOMA-IR and HOMA-β).

  • Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

Biochemical Assays:

  • HbA1c: Measured using a standardized, certified high-performance liquid chromatography (HPLC) method.

  • Plasma Glucose: Measured using a glucose oxidase method.

  • Lipid Profile: Measured using standard enzymatic colorimetric methods.

  • Insulin: Measured by a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

Clinical_Trial_Workflow Screening Patient Screening & Enrollment Randomization Randomization (Placebo, this compound 32mg, 48mg) Screening->Randomization Treatment_Phase 24-Week Treatment Phase Randomization->Treatment_Phase Visits Regular Study Visits (Weeks 4, 8, 12, 16, 20, 24) Treatment_Phase->Visits Data_Collection Data Collection (Efficacy & Safety) Visits->Data_Collection Primary_Endpoint Primary Endpoint Analysis (Change in HbA1c) Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (FPG, Lipids, HOMA) Data_Collection->Secondary_Endpoints Safety_Analysis Safety Analysis (Adverse Events) Data_Collection->Safety_Analysis

Workflow of the CMAP Phase 3 clinical trial.

Conclusion

This compound, as a pan-PPAR agonist, demonstrates a robust and comprehensive mechanism for improving both glucose and lipid metabolism. Its ability to concurrently enhance insulin sensitivity, improve glycemic control, and correct dyslipidemia positions it as a promising therapeutic agent for the management of type 2 diabetes. The data from preclinical and clinical studies provide strong evidence for its efficacy and a favorable safety profile. Further research may continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.

References

The Discovery and Synthesis of Carfloglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carfloglitazar, also known as Chiglitazar, is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—this compound presents a multifaceted therapeutic approach for type 2 diabetes mellitus (T2DM) and its associated metabolic disorders.[1][3] Activation of PPARα primarily regulates fatty acid metabolism, leading to reduced triglycerides.[2] PPARγ activation is central to enhancing insulin (B600854) sensitivity and glucose metabolism.[2] The role of PPARδ activation is linked to improved lipid profiles and increased fatty acid oxidation.[1] This balanced agonism of all three PPAR subtypes may contribute to this compound's effective glycemic and lipid control, potentially with a more favorable side-effect profile compared to selective PPAR agonists.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data of this compound.

Discovery and Rationale

The development of this compound was driven by the need for a therapeutic agent that could address the complex pathophysiology of T2DM, which involves not only hyperglycemia but also dyslipidemia.[1] While selective PPARγ agonists like thiazolidinediones are effective insulin sensitizers, they can be associated with side effects such as weight gain and fluid retention.[6] PPARα agonists, on the other hand, primarily target lipid metabolism. The rationale behind a PPAR pan-agonist like this compound is to combine the benefits of activating all three PPAR subtypes to achieve comprehensive metabolic control.[1][6]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of 2-(2-(4-fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic Acid (this compound)

Step 1: Synthesis of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl) propionate

This intermediate is prepared through a series of reactions, typically involving the coupling of a protected tyrosine methyl ester derivative with a 2-amino-5-fluorobenzophenone (B397965) derivative, followed by deprotection.

Step 2: Alkylation with 9-carbazole ethanol (B145695) mesylate

To a solution of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)propionate (100 mmol) in 400 mL of toluene, 9-carbazole ethanol mesylate (150 mmol) and cesium carbonate (120 mmol) are added sequentially in a reaction flask. The mixture is heated to 90°C and reacted for 3 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under vacuum to remove the toluene, yielding crude methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoate.

Step 3: Hydrolysis to this compound

The crude methyl ester from the previous step is dissolved in 400 mL of tetrahydrofuran (B95107) at room temperature with stirring. A solution of LiOH·H₂O (400 mmol) in 200 mL of water is added, and the mixture is stirred at room temperature for 8 hours. The layers are allowed to separate, and the upper organic phase is concentrated in vacuo to give crude 2-(2-(4-fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic acid.

Step 4: Purification

The crude product is purified by recrystallization from acetonitrile (B52724) (repeated three times) to yield pure this compound.

Mechanism of Action: PPAR Pan-Agonism

This compound exerts its therapeutic effects by binding to and activating all three PPAR subtypes. Upon ligand binding, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][3]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα/γ/δ This compound->PPAR Binding & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Genes Target Genes (Metabolism, Insulin Sensitivity) PPRE->Target_Genes Transcription Modulation mRNA mRNA Target_Genes->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation

Figure 1: Simplified PPAR Signaling Pathway of this compound.

Biological Evaluation

The biological activity of this compound is primarily assessed through in vitro transactivation assays and in vivo studies in animal models of diabetes and metabolic syndrome.

In Vitro PPAR Transactivation Assay

This assay quantifies the ability of this compound to activate the transcriptional activity of each PPAR subtype in a cellular context.

  • Cell Culture and Transfection:

    • SMMC-7721 or U2OS cells are seeded in 96-well plates to achieve 50-80% confluency at the time of transfection.[4]

    • A DNA mixture containing expression vectors for human RXR (hRXR) and a specific human PPAR subtype (PPARα, PPARγ, or PPARδ), a reporter plasmid with a PPRE upstream of a luciferase gene, and a β-galactosidase (β-Gal) expression vector (for normalization) is prepared.[4]

    • The cells are co-transfected with the DNA mixture using a suitable transfection reagent (e.g., FuGene6).[4]

  • Compound Treatment:

    • After an incubation period (typically 24 hours), the transfection medium is replaced with fresh medium containing serial dilutions of this compound or a reference agonist. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-hour treatment period, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is measured to normalize the luciferase data for transfection efficiency.[4]

  • Data Analysis:

    • The normalized luciferase activity is plotted against the logarithm of the compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).[4]

Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification & Characterization Synthesis->Purification InVitro_Assay In Vitro PPAR Transactivation Assay Purification->InVitro_Assay Animal_Studies In Vivo Efficacy & Safety Studies InVitro_Assay->Animal_Studies PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis Animal_Studies->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Figure 2: Experimental Workflow for this compound Development.

Quantitative Data

In Vitro Activity

The in vitro potency of this compound across the three PPAR subtypes is a key indicator of its pan-agonist profile.

PPAR SubtypeThis compound EC₅₀ (µM)Reference AgonistReference Agonist EC₅₀ (µM)
PPARα 1.2[7]WY14643-
PPARγ 0.08[7]Rosiglitazone-
PPARδ 1.7[7]2-bromohexadecanoic acid-
Table 1: In Vitro Transactivation Activity of this compound on Human PPAR Subtypes.

A comparative analysis with other PPAR agonists further highlights this compound's balanced activity.

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)
This compound (Chiglitazar) 1200[7]80[7]1700[7]
Aleglitazar 5[8]9[8]-
Saroglitazar ---
GW9578 (Selective PPARα) 8[9]2818.4[9]2344.2[9]
GW7845 (Selective PPARγ) 10770.9[9]1.2[9]>10000[9]
GW0742 (Selective PPARδ) 8810.5[9]>10000[9]28.2[9]
Table 2: Comparative In Vitro Potency of PPAR Agonists.
Preclinical Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of this compound.

ParameterSpeciesValue
Tₘₐₓ (h) Rat~4.0[10]
Protein Binding -High[10]
Tissue Distribution RatHigh in liver, pancreas, and skeletal muscles; less in kidney, heart, and adipose tissue[4]
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound.
Clinical Pharmacokinetics (Phase I)

Phase I clinical trials in healthy Chinese volunteers have provided key pharmacokinetic data.

DoseCₘₐₓ (ng/mL)AUC₀₋t (ng·h/mL)t₁/₂ (h)
8 mg (single) 165[11]1356[11]9.0 - 11.9[11]
16 mg (single) --9.0 - 11.9[11]
32 mg (single) --9.0 - 11.9[11]
48 mg (single) --9.0 - 11.9[11]
72 mg (single) 1599[11]12,584[11]9.0 - 11.9[11]
16 mg (multiple) --No accumulation[11]
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers.

A study on the effect of age on the pharmacokinetics of a 48 mg dose showed no significant clinical differences between patients <65 and ≥65 years old.[12]

Clinical Efficacy (Phase III)

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

Treatment GroupBaseline HbA1c (%)Change in HbA1c from Baseline (%)
Chiglitazar 32 mg --
Chiglitazar 48 mg --
Table 5: Key Efficacy Endpoints from Phase III Clinical Trials of this compound.

Toxicology and Safety

Preclinical toxicology studies are essential to establish the safety profile of a new drug candidate. These studies typically include acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.[13] In a Phase I study with healthy volunteers, this compound was found to be safe and well-tolerated at the doses evaluated, with no serious adverse events reported.[11]

Conclusion

This compound is a novel PPAR pan-agonist with a balanced activity profile across all three PPAR subtypes. Its discovery and development represent a rational approach to designing a single molecule that can address both the hyperglycemia and dyslipidemia characteristic of T2DM. The detailed synthetic pathway and biological evaluation methods outlined in this guide provide a framework for researchers in the field of metabolic drug discovery. The quantitative data from in vitro, preclinical, and clinical studies support the continued investigation of this compound as a promising therapeutic option for patients with T2DM and other metabolic disorders.

References

Carfloglitazar: A Pan-PPAR Agonist Approach to Combating Insulin Resistance and Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carfloglitazar (also known as Chiglitazar) is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist with therapeutic potential for the management of type 2 diabetes mellitus (T2DM), insulin (B600854) resistance, and dyslipidemia. By activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to metabolic regulation, addressing both impaired glucose homeostasis and aberrant lipid profiles. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in mitigating insulin resistance and dyslipidemia, and detailed protocols for key experimental assays relevant to its evaluation. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

Insulin resistance and dyslipidemia are intertwined metabolic disorders that constitute major risk factors for cardiovascular disease and the progression of T2DM. Insulin resistance, characterized by a diminished response of target tissues to insulin, leads to hyperglycemia. Dyslipidemia in the context of insulin resistance typically presents as elevated triglycerides, reduced high-density lipoprotein (HDL) cholesterol, and an increase in small, dense low-density lipoprotein (LDL) particles.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of glucose and lipid metabolism. The three PPAR isoforms, α, γ, and δ, exhibit distinct tissue distribution and physiological functions:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation promotes fatty acid oxidation and reduces triglyceride levels.

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes adipocyte differentiation, and facilitates glucose uptake.

  • PPARδ: Ubiquitously expressed, its activation is involved in fatty acid oxidation and the improvement of lipid profiles.

This compound is a pan-agonist that uniquely activates all three PPAR isoforms, suggesting a broader and more balanced therapeutic effect compared to selective PPAR agonists. It has demonstrated promising results in improving glycemic control and lipid parameters in clinical trials.[1][2]

Mechanism of Action: A Pan-PPAR Agonist Strategy

This compound exerts its therapeutic effects by binding to and activating PPARα, PPARγ, and PPARδ. This activation leads to the heterodimerization of PPARs with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Molecular dynamics simulations suggest that this compound achieves full activation of PPARγ while exhibiting partial agonism towards PPARα and PPARβ/δ.[3] This balanced activation profile is hypothesized to contribute to its favorable efficacy and safety profile, potentially mitigating some of the adverse effects associated with full PPARγ agonists, such as fluid retention and weight gain.[1]

Amelioration of Insulin Resistance

This compound's impact on insulin resistance is primarily mediated through the activation of PPARγ. This leads to:

  • Enhanced Insulin Signaling: PPARγ activation upregulates the expression of genes involved in the insulin signaling cascade, leading to improved insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[4]

  • Adipocyte Differentiation and Function: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[5][6] This helps to sequester free fatty acids from circulation, thereby reducing lipotoxicity in other tissues like muscle and liver, a key contributor to insulin resistance.

  • Increased Glucose Uptake: A critical mechanism for improving glycemic control is the enhanced uptake of glucose from the bloodstream into cells. This compound has been shown to promote the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells.[7][8][9] This process is fundamental for insulin-stimulated glucose disposal.

Correction of Dyslipidemia

The beneficial effects of this compound on dyslipidemia are a result of the combined activation of PPARα and PPARγ:

  • Reduced Triglyceride Levels: Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[10][11][12] This leads to a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) and a subsequent decrease in plasma triglyceride levels.

  • Modulation of Lipogenic Gene Expression: this compound can influence the expression of key transcription factors that regulate lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[13][14][15][16] By modulating these pathways, it can help to normalize hepatic lipid metabolism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Carfloglitazar_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPAR_RXR PPAR-RXR Heterodimer This compound->PPAR_RXR Binds and Activates PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Insulin_Sensitivity Increased Insulin Sensitivity Target_Genes->Insulin_Sensitivity Lipid_Metabolism Improved Lipid Metabolism Target_Genes->Lipid_Metabolism

Figure 1: General Mechanism of Action of this compound.

Insulin_Signaling_Pathway This compound This compound PPARg PPARγ Activation (Adipose Tissue, Muscle) This compound->PPARg Gene_Expression ↑ Gene Expression (e.g., IRS, PI3K subunits) PPARg->Gene_Expression Insulin_Signaling Enhanced Insulin Signaling Cascade Gene_Expression->Insulin_Signaling GLUT4_Translocation GLUT4 Translocation to Plasma Membrane Insulin_Signaling->GLUT4_Translocation GLUT4_Vesicles GLUT4 Storage Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Figure 2: this compound's Role in Insulin Signaling.

Lipid_Metabolism_Pathway This compound This compound PPARa PPARα Activation (Liver) This compound->PPARa Gene_Expression_Lipid ↑ Expression of Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPARa->Gene_Expression_Lipid FAO ↑ Fatty Acid β-Oxidation Gene_Expression_Lipid->FAO VLDL ↓ VLDL Synthesis and Secretion FAO->VLDL Triglycerides ↓ Plasma Triglycerides VLDL->Triglycerides

Figure 3: this compound's Impact on Lipid Metabolism.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the efficacy of PPAR agonists like this compound.

In_Vitro_Screening_Workflow start Start: Compound Library (including this compound) transfection Transient Transfection of Cells (e.g., HEK293T) with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control vector start->transfection treatment Treat Cells with This compound or Controls transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis: Normalize Firefly to Renilla Luciferase Activity luciferase_assay->data_analysis end End: Determine PPAR Transactivation Potency data_analysis->end

Figure 4: Workflow for In Vitro PPAR Transactivation Assay.

Animal_Study_Workflow start Start: Animal Model of Insulin Resistance/Dyslipidemia (e.g., Zucker Diabetic Fatty Rat) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Pioglitazone) acclimatization->grouping treatment Chronic Dosing (e.g., 4 weeks, oral gavage) grouping->treatment measurements Metabolic Phenotyping: - Body weight, food/water intake - Blood glucose, insulin, lipids - Glucose/Insulin Tolerance Tests - Hyperinsulinemic-Euglycemic Clamp treatment->measurements tissue_collection Tissue Collection at Endpoint (Liver, Adipose, Muscle) measurements->tissue_collection analysis Molecular & Histological Analysis: - Gene expression (qPCR, RNA-seq) - Protein expression (Western Blot) - Histology (H&E, Oil Red O) tissue_collection->analysis end End: Efficacy & Mechanism Determination analysis->end

Figure 5: Workflow for Preclinical Animal Study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of a Dual PPARα/γ Agonist (Saroglitazar, a compound with a similar mechanism) in Zucker fa/fa Rats [5]

ParameterVehicle ControlSaroglitazar (4 mg/kg)Pioglitazone (10 mg/kg)Fenofibrate (100 mg/kg)
Change in Serum Triglycerides (%) -↓ 80.9% (p < 0.001)↓ 48%↓ 54%
Change in Systolic Blood Pressure (mmHg) -↓ 22↓ 21No significant effect
Change in Serum Adiponectin (%) -↑ 62.1%↑ 24.1%No significant effect
Glucose Infusion Rate (GIR) in Euglycemic Clamp (mg/kg/min) Baseline↑ 59% (1 mg/kg)Not ReportedNot Reported
↑ 109% (10 mg/kg)

Table 2: Pooled Analysis of Phase III Clinical Trials of this compound in Patients with T2DM [2][17][18]

ParameterPlaceboThis compound (32 mg)This compound (48 mg)Sitagliptin (100 mg)
Change in HbA1c (%) from Baseline at Week 24 (Overall Population) --1.44%-1.68%-1.37%
Change in HbA1c (%) from Baseline at Week 24 (Metabolic Syndrome Subgroup) --1.44%-1.68% (p < 0.05 vs Sitagliptin)-1.37%
Change in HbA1c (%) from Baseline at Week 24 (Insulin Resistance Subgroup) --1.58% (p < 0.05 vs Sitagliptin)-1.56%-1.26%
Placebo-Adjusted Change in HbA1c (%) at Week 24 --0.87% (p < 0.0001)-1.05% (p < 0.0001)Not Applicable
Reduction in Fasting Plasma Glucose -Greater than SitagliptinGreater than Sitagliptin-
Reduction in 2h Postprandial Plasma Glucose -Greater than SitagliptinGreater than Sitagliptin-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PPAR Transactivation Assay[19][20][21][22][23]

Objective: To determine the ability of this compound to activate PPARα, PPARγ, and PPARδ transcriptional activity.

Materials:

  • Cell line (e.g., HEK293T, COS-1)

  • Expression plasmids for full-length PPARs (α, γ, δ) or their ligand-binding domains fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing multiple copies of a PPRE or a GAL4 upstream activation sequence driving a luciferase gene.

  • Control plasmid expressing Renilla luciferase for normalization.

  • Lipofectamine or other transfection reagent.

  • This compound, reference PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ), and vehicle control (e.g., DMSO).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in 24- or 96-well plates to achieve 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect cells with the PPAR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a reference agonist, or vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

In Vitro Glucose Uptake Assay in Adipocytes[2][17][24][25][26]

Objective: To measure the effect of this compound on glucose uptake in differentiated adipocytes (e.g., 3T3-L1).

Materials:

  • Differentiated 3T3-L1 adipocytes in 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

  • This compound, insulin (positive control), and vehicle control.

  • Cytochalasin B (inhibitor of glucose transport).

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 18-24 hours).

  • Insulin Stimulation (for comparison): In separate wells, stimulate the cells with a known concentration of insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake Measurement:

    • Wash the cells with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose and the respective compounds.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • To determine non-specific uptake, include wells with cytochalasin B.

  • Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Subtract the non-specific uptake from all readings. Express the glucose uptake as a percentage of the basal (vehicle-treated) or insulin-stimulated control.

Hyperinsulinemic-Euglycemic Clamp in Rodents[1][3][27][28][29]

Objective: To assess the in vivo effect of this compound on whole-body insulin sensitivity.

Materials:

  • Surgically catheterized conscious, unrestrained rodents (e.g., Zucker diabetic fatty rats).

  • Infusion pumps.

  • Human insulin solution.

  • Variable glucose infusion solution (e.g., 50% dextrose).

  • [3-³H]glucose tracer (for measuring glucose turnover).

  • Blood glucose meter.

  • This compound and vehicle control.

Protocol:

  • Animal Preparation and Catheterization: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover.

  • Chronic Treatment: Treat the animals with this compound or vehicle daily for a specified duration (e.g., 2-4 weeks).

  • Fasting: Fast the animals overnight before the clamp procedure.

  • Basal Period: Infuse [3-³H]glucose at a constant rate to measure basal glucose turnover. Collect blood samples to determine basal glucose and insulin concentrations and specific activity of [³H]glucose.

  • Clamp Period:

    • Begin a continuous infusion of human insulin to achieve hyperinsulinemia.

    • Simultaneously, start a variable infusion of glucose to maintain euglycemia (normal blood glucose levels).

    • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

    • Continue the [3-³H]glucose infusion to measure glucose turnover under hyperinsulinemic conditions.

  • Steady State: Once a steady state is reached (stable blood glucose and GIR for at least 30 minutes), collect blood samples to measure plasma insulin, glucose, and [³H]glucose specific activity.

  • Data Analysis:

    • The GIR during the steady-state period is a primary measure of whole-body insulin sensitivity.

    • Calculate the rates of glucose appearance (Ra) and glucose disappearance (Rd) from the tracer data to assess hepatic glucose production and whole-body glucose disposal, respectively.

Conclusion

This compound represents a promising therapeutic agent for the management of T2DM, insulin resistance, and dyslipidemia. Its unique pan-PPAR agonist activity allows for a comprehensive approach to correcting the underlying metabolic dysregulation. The data from preclinical and clinical studies demonstrate its efficacy in improving glycemic control and lipid profiles. The detailed experimental protocols and visualized pathways provided in this guide offer a framework for further research and development in this area. Future studies should continue to elucidate the long-term safety and cardiovascular benefits of this novel therapeutic agent.

References

The Pharmacodynamics of Carfloglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar (B606645), is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] It is designed to modulate lipid and glucose metabolism, making it a promising therapeutic agent for type 2 diabetes mellitus (T2DM) and other metabolic disorders. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative effects from various studies, and the experimental protocols used in its evaluation.

Mechanism of Action: A Pan-PPAR Agonist

This compound functions by activating all three subtypes of the peroxisome proliferator-activated receptor: PPARα, PPARγ, and PPARδ.[3][4] These ligand-activated transcription factors are critical regulators of gene expression involved in glucose homeostasis, lipid metabolism, and inflammation. Upon activation by this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The pan-agonist activity of this compound allows for a multi-faceted approach to metabolic regulation. Activation of PPARγ is primarily associated with improved insulin (B600854) sensitivity, while PPARα activation leads to increased fatty acid catabolism and reduced triglyceride levels. PPARδ activation also contributes to fatty acid oxidation and improved lipid profiles.

Signaling Pathway of this compound

Carfloglitazar_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Pharmacodynamic Effects This compound This compound PPAR_RXR_inactive PPAR/RXR (Inactive Complex) This compound->PPAR_RXR_inactive Binds to PPAR PPAR_RXR_active PPAR/RXR/Carfloglitazar (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Activation & Translocation PPRE PPRE (on Target Genes) PPAR_RXR_active->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Gene_Regulation Upregulation of genes like ANGPTL4 & PDK4 Gene_Transcription->Gene_Regulation Metabolic_Effects Improved Glucose Homeostasis (Increased Insulin Sensitivity) Improved Lipid Profile (Decreased Triglycerides) Gene_Regulation->Metabolic_Effects

Caption: this compound signaling pathway.

Quantitative Pharmacodynamic Data

The effects of this compound have been quantified in a range of in vitro, preclinical, and clinical studies.

In Vitro Activity

The potency of this compound as a PPAR agonist has been determined through in vitro transactivation assays.

PPAR SubtypeEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7
Data represents the half-maximal effective concentration (EC50) required to elicit 50% of the maximal response in reporter gene assays.[5]
Preclinical In Vivo Efficacy

Studies in diabetic animal models have demonstrated the glucose and lipid-lowering effects of this compound.

Animal ModelTreatmentDurationKey Findings
db/db miceThis compound (5, 10, 20 mg/kg/day, oral)14 daysSignificant reduction in blood glucose levels. Improved glucose tolerance in an oral glucose tolerance test (OGTT).[5]
KKAy miceThis compound12 daysSignificant reduction in blood glucose levels.[5]
MSG-induced obese ratsThis compound (5, 10 mg/kg)Not specifiedSignificantly lower glucose values during an intraperitoneal glucose tolerance test (IPGTT) compared to vehicle. Lower fasting plasma insulin levels.[5]
Clinical Efficacy (Phase 3 CMAP Trial)

A randomized, double-blind, placebo-controlled phase 3 trial (CMAP) evaluated the efficacy of this compound in patients with type 2 diabetes.[1][2]

ParameterThis compound 32 mg (n=167)This compound 48 mg (n=166)Placebo (n=202)
Change in HbA1c at Week 24
Placebo-adjusted difference-0.87% (P < 0.0001)-1.05% (P < 0.0001)-
Secondary Endpoints
Glycemic controlSignificantly improvedSignificantly improved-
Insulin sensitivitySignificantly improvedSignificantly improved-
Triglyceride reductionSignificantly improvedSignificantly improved-
Data from a 24-week treatment period.[1][2]

A pooled analysis of two phase III trials also demonstrated significant reductions in HbA1c in patients with metabolic syndrome or insulin resistance.[6] In patients with metabolic syndrome, the change from baseline in HbA1c at week 24 was -1.44% for the 32 mg dose and -1.68% for the 48 mg dose.[6] For patients with insulin resistance, the changes were -1.58% and -1.56% for the 32 mg and 48 mg doses, respectively.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies.

In Vitro PPAR Transactivation Assay

This assay quantifies the ability of this compound to activate PPAR subtypes.

Objective: To determine the EC50 values of this compound for human PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Culture: Human hepatoma (SMMC-7721) or human osteosarcoma (U2OS) cells are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector for a specific human PPAR subtype (α, γ, or δ).

    • A reporter plasmid containing a PPRE upstream of a luciferase gene. A plasmid for the retinoid X receptor (RXR) is also co-transfected.

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a reference agonist.

  • Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 values.

Transactivation_Assay_Workflow Start Start: Cell Culture (e.g., SMMC-7721, U2OS) Transfection Transfection with: - PPAR expression plasmid - PPRE-luciferase reporter plasmid - RXR plasmid Start->Transfection Incubation1 24h Incubation Transfection->Incubation1 Treatment Treatment with varying concentrations of this compound Incubation1->Treatment Incubation2 24h Incubation Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometry Measure Luciferase Activity (Luminometry) Lysis->Luminometry Analysis Data Analysis: Generate dose-response curve and calculate EC50 Luminometry->Analysis End End Analysis->End

Caption: PPAR transactivation assay workflow.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose disposal.

Objective: To assess the impact of this compound on glucose tolerance in diabetic mouse models.

Methodology:

  • Animal Models: Male db/db or KKAy mice, which are established models of type 2 diabetes, are used.

  • Acclimatization and Treatment: Animals are acclimated and then treated daily with this compound (e.g., 20 mg/kg) or vehicle via oral gavage for a specified period (e.g., 14 days).

  • Fasting: Prior to the OGTT, mice are fasted overnight (approximately 16-18 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).

  • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

OGTT_Workflow Start Start: Diabetic Mice (e.g., db/db) Treatment Daily Oral Gavage with This compound or Vehicle (e.g., 14 days) Start->Treatment Fasting Overnight Fasting (16-18 hours) Treatment->Fasting Baseline Measure Baseline Blood Glucose (Time 0) Fasting->Baseline Gavage Oral Glucose Gavage (e.g., 2 g/kg) Baseline->Gavage Monitoring Monitor Blood Glucose at 15, 30, 60, 120 min Gavage->Monitoring Analysis Data Analysis: Calculate Area Under the Curve (AUC) Monitoring->Analysis End End Analysis->End

References

Carfloglitazar's Impact on Gene Expression Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar, is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of PPARα, PPARγ, and PPARδ, this compound plays a significant role in the regulation of glucose and lipid metabolism, making it a compound of interest for the treatment of type 2 diabetes and other metabolic disorders.[1][2] This technical guide provides an in-depth overview of the impact of this compound on gene expression profiling, with a focus on its mechanism of action, quantitative effects on target genes, and detailed experimental protocols for researchers.

Mechanism of Action: A Dual Approach

This compound exerts its effects by binding to and activating all three PPAR subtypes, which are nuclear receptors that function as transcription factors to regulate the expression of a wide array of genes. The primary mechanism through which this compound influences gene expression involves the inhibition of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273.[1][2] This inhibition leads to a conformational change in the PPARγ receptor, altering its ability to recruit cofactors and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes. This nuanced control over PPARγ activity contributes to this compound's distinct gene expression signature compared to other PPAR agonists like thiazolidinediones (TZDs).

Quantitative Gene Expression Analysis

This compound has been shown to preferentially upregulate the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), two key genes involved in lipid metabolism and glucose homeostasis.[1][2] The following tables summarize the quantitative data on the fold change in gene expression induced by this compound in various cell lines.

Table 1: Effect of this compound on ANGPTL4 and PDK4 mRNA Expression in Human Preadipocytes (HPA-v)

TreatmentConcentration (µM)Target GeneFold Change vs. Vehicle
This compound0.1ANGPTL4~15
1ANGPTL4~35
10ANGPTL4~40
0.1PDK4~8
1PDK4~20
10PDK4~25
Rosiglitazone1ANGPTL4~5
1PDK4~4
Pioglitazone1ANGPTL4~3
1PDK4~2

Data is approximated from graphical representations in the source literature and is intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the impact of this compound on gene expression and its underlying mechanisms.

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is designed to quantify the mRNA levels of target genes in cells treated with this compound.

1. Cell Culture and Treatment:

  • Cell Line: Human preadipocyte cell line (HPA-v).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound (0.1, 1, 10 µM), Rosiglitazone (1 µM), Pioglitazone (1 µM), or vehicle (DMSO) for 24 hours.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. qPCR:

  • Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) and a SYBR Green-based master mix.

  • Primer Sequences:

    • Human ANGPTL4 Forward: 5'-GAGGCTGCTGGGACTGACT-3'

    • Human ANGPTL4 Reverse: 5'-AGGGCTTAGGCAGGATGGTA-3'

    • Human PDK4 Forward: 5'-CCTGAACACCGACTACATCC-3'

    • Human PDK4 Reverse: 5'-GCTTCACGAACACCTTCCTC-3'

    • Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of: 95°C for 10 seconds, 60°C for 30 seconds.

    • Melt curve analysis.

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene GAPDH and the vehicle-treated control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the in vivo binding of PPARγ to the promoter regions of its target genes.

1. Cell Culture and Cross-linking:

  • Culture and treat HPA-v cells with this compound (1 µM) or vehicle for 24 hours.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

2. Chromatin Preparation:

  • Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin overnight at 4°C with an anti-PPARγ antibody (e.g., Santa Cruz Biotechnology, sc-7273) or a negative control IgG.

  • Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

4. DNA Purification and Analysis:

  • Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C.

  • Purify the DNA using a ChIP DNA purification kit.

  • Analyze the precipitated DNA by qPCR using primers specific for the PPREs in the promoter regions of ANGPTL4 and PDK4.

Protocol 3: AlphaScreen Assay for Protein-Protein Interactions

This assay is used to measure the interaction between PPARγ and its cofactors.

1. Reagents:

  • GST-tagged PPARγ ligand-binding domain (LBD).

  • Biotinylated cofactor peptide (e.g., from SRC-1).

  • Glutathione Donor beads and Streptavidin Acceptor beads (PerkinElmer).

  • This compound and other test compounds.

2. Assay Procedure:

  • In a 384-well plate, mix the GST-PPARγ LBD, biotinylated cofactor peptide, and the test compound.

  • Add the Glutathione Donor beads and Streptavidin Acceptor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-capable plate reader.

3. Data Analysis:

  • The signal generated is proportional to the extent of the PPARγ-cofactor interaction. A decrease in signal in the presence of this compound would indicate its ability to disrupt this interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Carfloglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus CDK5 CDK5 CDK5->PPARg_RXR_active Phosphorylation at Ser273 (Inhibited by this compound) PPRE PPRE PPARg_RXR_active->PPRE Binds to ANGPTL4_PDK4 ANGPTL4 & PDK4 Gene Transcription PPRE->ANGPTL4_PDK4 Initiates

This compound signaling pathway.

qPCR_Workflow start Cell Treatment with This compound rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt) qpcr->data_analysis end Gene Expression Fold Change data_analysis->end ChIP_Assay_Workflow start Cell Treatment & Cross-linking chromatin_prep Chromatin Preparation (Sonication) start->chromatin_prep immunoprecipitation Immunoprecipitation (Anti-PPARγ) chromatin_prep->immunoprecipitation dna_purification DNA Purification immunoprecipitation->dna_purification qpcr_analysis qPCR Analysis of PPREs dna_purification->qpcr_analysis end PPARγ Binding Enrichment qpcr_analysis->end

References

Chiglitazar's Molecular Mechanisms: An In-depth Technical Guide to Targets Beyond PPARs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar (B606645) is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist that has demonstrated significant efficacy in the management of type 2 diabetes mellitus by concurrently addressing insulin (B600854) resistance and dyslipidemia.[1][2] As a pan-agonist, chiglitazar activates all three PPAR isoforms (α, γ, and δ), leading to a broad spectrum of metabolic benefits.[3][4][5] While its primary mechanism of action is understood to be through the activation of PPARs, emerging evidence suggests that the therapeutic effects of Chiglitazar may extend beyond this classical pathway, involving other cellular targets and signaling cascades. This technical guide provides a comprehensive overview of the known and hypothesized molecular targets of Chiglitazar beyond direct PPAR agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Inhibition of CDK5-Mediated PPARγ Phosphorylation

A significant mechanism extending beyond simple PPAR agonism is Chiglitazar's ability to inhibit the cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273 (S273).[6][7] This phosphorylation event is linked to insulin resistance, and its inhibition is a key factor in the insulin-sensitizing effects of some PPARγ ligands.[6][7] Chiglitazar has been shown to be a more potent inhibitor of this phosphorylation than traditional TZDs like rosiglitazone (B1679542) and pioglitazone (B448), leading to a preferential regulation of certain target genes, such as Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), which are involved in glucose and lipid metabolism.[6][7]

Quantitative Data: Inhibition of PPARγ Phosphorylation and Target Gene Expression
ParameterChiglitazarRosiglitazonePioglitazoneReference
Inhibition of CDK5-mediated PPARγ-LBD phosphorylation (in vitro) Stronger inhibition at 0.2 and 2 µMWeaker inhibitionWeaker inhibition[6]
ANGPTL4 mRNA induction (PPARγ-transfected L-02 cells) Significant inductionLess significant inductionLess significant induction[6]
PDK4 mRNA induction (PPARγ-transfected L-02 cells) Significant inductionLess significant inductionLess significant induction[6]
CD36 mRNA induction (PPARγ-transfected L-02 cells) Comparable inductionComparable inductionComparable induction[6]
LIPE mRNA induction (PPARγ-transfected L-02 cells) Comparable inductionComparable inductionComparable induction[6]
Experimental Protocols
  • Cell Culture and Treatment: Human preadipocyte-visceral (HPA-v) cells are cultured in 10 cm plates. Cells are treated with Chiglitazar, rosiglitazone, or pioglitazone at indicated concentrations in the presence or absence of TNFα (5 ng/ml) to induce PPARγ phosphorylation.[6]

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the lysates are subjected to immunoprecipitation with a primary anti-PPARγ antibody.[6]

  • SDS-PAGE and Immunoblotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for immunoblot analysis using antibodies specific for total PPARγ and phosphorylated PPARγ (Ser273).[6]

  • Reaction Mixture: Purified active CDK5/p25 (5 ng/mL) is incubated with purified recombinant human His-PPARγ ligand-binding domain (LBD) in a kinase buffer.[6]

  • Compound Incubation: Chiglitazar, rosiglitazone, or pioglitazone are added to the reaction mixture at final concentrations of 0.2 and 2 µM.[6]

  • Detection: The level of PPARγ-LBD phosphorylation is determined by immunoblotting with a phospho-specific antibody.[6]

  • Cell Treatment and Cross-linking: Cells are treated with the respective compounds and then cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.

  • Chromatin Shearing: The chromatin is sheared to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is immunoprecipitated with an anti-PPARγ antibody or a control IgG.

  • DNA Purification and qPCR: The immunoprecipitated DNA is purified, and the enrichment of specific promoter regions (e.g., of ANGPTL4 and PDK4) is quantified by quantitative PCR (qPCR).

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions.[6]

  • Assay Setup: Biotinylated PPARγ-LBD is bound to streptavidin-coated donor beads, and GST-tagged cofactors (e.g., SRC1, PGC1α) are bound to anti-GST-coated acceptor beads.

  • Measurement: In the presence of an interacting ligand, the donor and acceptor beads are brought into proximity, leading to a detectable luminescent signal. The assay is performed in the presence and absence of CDK5-mediated phosphorylation to assess its impact on cofactor recruitment.[6]

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFa TNFR TNFα Receptor TNFa->TNFR CDK5_p25 CDK5/p25 TNFR->CDK5_p25 activates PPARg_RXR PPARγ/RXR CDK5_p25->PPARg_RXR phosphorylates (S273) Chiglitazar Chiglitazar Chiglitazar->CDK5_p25 inhibits pPPARg_RXR p-PPARγ(S273)/RXR PPARg_RXR->pPPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Cofactors Coactivators PPARg_RXR->Cofactors recruits pPPARg_RXR->PPRE reduced binding pPPARg_RXR->Cofactors inhibited recruitment Gene_Expression Gene Expression (ANGPTL4, PDK4) PPRE->Gene_Expression regulates Insulin_Sensitization Insulin Sensitization Gene_Expression->Insulin_Sensitization

Caption: Chiglitazar inhibits CDK5-mediated phosphorylation of PPARγ.

Modulation of the Plasma Proteome

A comparative longitudinal study using plasma proteome profiling of type 2 diabetes patients treated with Chiglitazar revealed significant changes in the levels of several circulating proteins.[8] These proteins are implicated in the regulation of insulin sensitivity, lipid metabolism, and the inflammatory response, providing further insight into the multi-faceted effects of Chiglitazar.[8]

Quantitative Data: Plasma Proteins Modulated by Chiglitazar Treatment
ProteinChangeImplicated inReference
SHBG (Sex hormone-binding globulin)Up-regulatedInsulin sensitivity[8]
TF (Transferrin)Up-regulatedInflammation[8]
APOA2 (Apolipoprotein A2)Up-regulatedLipid metabolism[8]
APOD (Apolipoprotein D)Up-regulatedLipid metabolism[8]
GSN (Gelsolin)Up-regulatedInflammation[8]
MBL2 (Mannose-binding lectin 2)Up-regulatedInflammation[8]
CFD (Complement factor D)Up-regulatedInflammation[8]
PGLYRP2 (Peptidoglycan recognition protein 2)Up-regulatedInflammation[8]
A2M (Alpha-2-macroglobulin)Up-regulatedInflammation[8]
APOA1 (Apolipoprotein A1)Up-regulatedLipid metabolism[8]
PRG4 (Proteoglycan 4)Down-regulatedInflammation[8]
FETUB (Fetuin-B)Down-regulatedInsulin sensitivity[8]
C2 (Complement C2)Down-regulatedInflammation[8]
Experimental Protocols
  • Patient Cohort and Sample Collection: The study included 157 patients with type 2 diabetes. Plasma samples were collected at baseline, and at 12 and 24 weeks post-treatment with Chiglitazar, placebo, or sitagliptin.[8] The raw data is available from the ProteomeXchange Consortium via the PRIDE partner repository with the dataset identifier PXD068273.[9]

  • Sample Preparation: Plasma samples are depleted of high-abundance proteins. The remaining proteins are denatured, reduced, alkylated, and then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by a mass spectrometer operating in data-independent acquisition (DIA) mode. In DIA, the mass spectrometer cycles through predefined mass-to-charge (m/z) windows, fragmenting all ions within each window.

  • Data Analysis: The resulting complex DIA-MS data is processed using specialized software (e.g., DIA-MS2pep, Skyline) to identify and quantify peptides and proteins by matching against a spectral library. Statistical analysis is then performed to identify proteins that are significantly altered by Chiglitazar treatment.[10]

Experimental Workflow Diagram

Patient_Cohort T2D Patient Cohort (n=157) Sample_Collection Plasma Sample Collection (Baseline, 12, 24 weeks) Patient_Cohort->Sample_Collection Sample_Prep Plasma Sample Preparation (Depletion, Digestion) Sample_Collection->Sample_Prep DIA_MS DIA-MS Analysis Sample_Prep->DIA_MS Data_Analysis Data Analysis (Peptide ID, Quantification) DIA_MS->Data_Analysis Protein_Signature Identification of Chiglitazar-Associated Protein Signature Data_Analysis->Protein_Signature

Caption: Workflow for plasma proteome profiling.

Hypothesized and Potential Non-PPAR Molecular Targets

While direct experimental evidence is still emerging, several studies hypothesize that Chiglitazar may exert some of its therapeutic effects through molecular targets and pathways beyond direct PPAR agonism. These potential mechanisms warrant further investigation.

Modulation of the SIRT1/PGC-1α Pathway

The SIRT1/PGC-1α pathway is a critical regulator of mitochondrial biogenesis and function, and its activation is associated with improved metabolic health. While direct evidence for Chiglitazar's interaction with SIRT1 is limited, the known interplay between PPARs and this pathway suggests a potential indirect effect. For instance, GLP-1 agonists, another class of diabetes drugs, have been shown to enhance fatty acid oxidation through the SIRT1/PGC-1α pathway. Given Chiglitazar's broad metabolic effects, investigating its influence on SIRT1 activity and PGC-1α acetylation is a promising area for future research.

  • SIRT1 Activity Assay: Measure the deacetylase activity of SIRT1 in cell lysates or with purified enzyme in the presence of Chiglitazar. This can be done using fluorometric or mass spectrometry-based assays.

  • PGC-1α Acetylation Analysis: Assess the acetylation status of PGC-1α by immunoprecipitation followed by immunoblotting with an anti-acetyl-lysine antibody in cells treated with Chiglitazar.

  • Gene Expression Analysis: Quantify the expression of SIRT1/PGC-1α target genes involved in mitochondrial biogenesis (e.g., NRF1, TFAM) in response to Chiglitazar treatment using qRT-PCR.

Regulation of REV-ERB Nuclear Receptors and Circadian Rhythm

Recent clinical observations suggest that Chiglitazar's beneficial effects on the "dawn phenomenon" (early morning hyperglycemia) may be independent of its lipid-lowering activity, pointing towards a potential role in regulating the circadian clock.[11][12][13][14] It is hypothesized that Chiglitazar, through its activation of PPARα, may upregulate the expression of the nuclear receptor REV-ERBα, a key component of the core clock machinery that regulates hepatic glucose metabolism.[11] This proposed mechanism, however, requires direct experimental validation.

  • REV-ERBα Reporter Assay: Utilize a luciferase reporter construct driven by the REV-ERBα promoter to assess the effect of Chiglitazar on REV-ERBα transcriptional activity in a relevant cell line (e.g., hepatocytes).

  • Gene Expression Analysis of Clock Genes: Measure the expression of core clock genes (e.g., BMAL1, CLOCK, PER2, CRY1) in synchronized cells treated with Chiglitazar to determine its impact on circadian oscillations.

  • In Vivo Studies: Investigate the effect of Chiglitazar on circadian behavior and metabolic parameters in animal models under different light-dark cycles.

cluster_0 Nucleus Chiglitazar Chiglitazar PPARa PPARα Chiglitazar->PPARa activates REV_ERBa_Gene REV-ERBα Gene PPARa->REV_ERBa_Gene upregulates transcription REV_ERBa_Protein REV-ERBα Protein REV_ERBa_Gene->REV_ERBa_Protein translates to BMAL1_CLOCK_Gene BMAL1/CLOCK Genes REV_ERBa_Protein->BMAL1_CLOCK_Gene represses transcription Hepatic_Glucose_Metabolism Hepatic Glucose Metabolism BMAL1_CLOCK_Gene->Hepatic_Glucose_Metabolism regulates

References

Carfloglitazar: A Technical Primer on its Therapeutic Potential in Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, with a spectrum of severity ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The complex pathophysiology of NAFLD, rooted in metabolic dysregulation, inflammation, and fibrosis, has created a significant unmet need for effective pharmacotherapies. Carfloglitazar, also known as Chiglitazar, is a peroxisome proliferator-activated receptor (PPAR) agonist with potential therapeutic applications in metabolic diseases. This document provides an in-depth technical overview of the core scientific principles underlying the potential use of this compound in NAFLD, including its mechanism of action, available clinical data, and representative experimental protocols for its evaluation. Due to the limited publicly available data specifically on this compound in NAFLD, this guide incorporates data from other closely related PPAR agonists, such as Saroglitazar and Aleglitazar (B1664505), to provide a comprehensive picture of the therapeutic class.

Introduction to this compound

This compound is a novel pan-PPAR agonist. As a member of the glitazar class of drugs, it is designed to modulate the activity of peroxisome proliferator-activated receptors. These receptors are critical regulators of lipid and glucose metabolism, as well as inflammatory responses. By acting as an agonist, this compound can influence the expression of a multitude of genes involved in these pathways, suggesting its potential utility in managing metabolic disorders like type 2 diabetes and, consequently, NAFLD.

Mechanism of Action: PPAR Agonism in NAFLD

The therapeutic rationale for using this compound in NAFLD is centered on its function as a pan-agonist of PPARs, which are key nuclear receptors in metabolic tissues.

  • PPAR-α: Primarily expressed in the liver, heart, and muscle, PPAR-α is a major regulator of fatty acid catabolism. Its activation leads to enhanced fatty acid uptake and β-oxidation in hepatocytes, thereby reducing the accumulation of triglycerides in the liver. Furthermore, PPAR-α activation can exert anti-inflammatory effects.

  • PPAR-γ: Highly expressed in adipose tissue, PPAR-γ plays a crucial role in adipocyte differentiation, lipid storage, and insulin (B600854) sensitization. Activation of PPAR-γ improves insulin sensitivity in peripheral tissues, which can decrease the flux of free fatty acids to the liver, a key driver of hepatic steatosis.

  • PPAR-δ (or β): Expressed ubiquitously, PPAR-δ is also involved in fatty acid oxidation and improving lipid profiles.

The combined agonism of these receptors by this compound is hypothesized to address several of the core pathological processes in NAFLD: reducing hepatic steatosis, mitigating inflammation, and improving insulin resistance.

Below is a diagram illustrating the proposed signaling pathway of this compound in hepatocytes.

Carfloglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Hepatocellular Effects This compound This compound Carfloglitazar_int This compound This compound->Carfloglitazar_int Cellular Uptake PPAR_RXR_inactive PPAR-RXR (Inactive) PPAR_RXR_active PPAR-RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Translocation Carfloglitazar_int->PPAR_RXR_inactive Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Lipogenesis Decreased De Novo Lipogenesis Target_Genes->Lipogenesis Inflammation Decreased Inflammation Target_Genes->Inflammation Insulin_Sensitivity Improved Insulin Sensitivity Target_Genes->Insulin_Sensitivity

Proposed signaling pathway of this compound in hepatocytes.

Quantitative Data from Clinical Studies

Publicly available clinical data specifically for this compound (Chiglitazar) in NAFLD is emerging. A recent real-world study provides initial insights. To offer a broader perspective on the potential efficacy of this class of drugs, data from clinical trials of other PPAR agonists, Saroglitazar and Aleglitazar, are also presented.

Table 1: Clinical Trial Data for this compound (Chiglitazar) in Patients with Type 2 Diabetes and MASLD
ParameterTreatment GroupBaseline (Mean)Change from Baseline (Adjusted Mean)P-value (vs. Control)Citation
Controlled Attenuation Parameter (CAP)ChiglitazarNot Specified-28.38 dB/m0.038[1]
Liver Stiffness Measurement (LSM)ChiglitazarNot SpecifiedNo Significant Change0.813[1]
Table 2: Clinical Trial Data for Saroglitazar in Patients with NAFLD/NASH
ParameterTreatment Group (Dose)Baseline (Mean)Change from Baseline (Least-Squares Mean %)P-value (vs. Placebo)Citation
Alanine Aminotransferase (ALT)Saroglitazar (4 mg)Not Specified-45.8%<0.001[2]
Liver Fat Content (LFC) by MRI-PDFFSaroglitazar (4 mg)Not Specified-19.7%<0.05[2]
HOMA-IRSaroglitazar (4 mg)Not Specified-6.3<0.05[2]
TriglyceridesSaroglitazar (4 mg)Not Specified-68.7 mg/dL<0.05[2]
Table 3: Clinical Trial Data for Aleglitazar in Patients with Type 2 Diabetes
ParameterTreatment GroupBaseline (Mean)Change from Baseline at 24 Months (Mean)P-value (vs. Placebo)Citation
Liver Accumulation Product (LAP)Aleglitazar67.8-5.12<0.001[3]
Fibrosis-4 (FIB-4) IndexAleglitazar1.44-0.26<0.001[3]
NAFLD Fibrosis Score (NFS)Aleglitazar-0.41+0.13 (less increase than placebo)<0.001[3]

Experimental Protocols

Detailed experimental protocols for this compound in NAFLD are not publicly available. The following section outlines a representative, detailed methodology for evaluating a PPAR agonist in a preclinical model of NAFLD, based on common practices in the field.

Preclinical Evaluation of a PPAR Agonist in a Diet-Induced NAFLD Mouse Model

Objective: To assess the efficacy of a test compound (e.g., this compound) in ameliorating hepatic steatosis, inflammation, and fibrosis in a diet-induced mouse model of NAFLD.

Animal Model: Male C57BL/6J mice, 8 weeks of age.

Induction of NAFLD:

  • Mice are fed a high-fat diet (HFD), often with high fructose (B13574) or sucrose (B13894) in the drinking water, for a period of 12-16 weeks to induce NAFLD with features of steatohepatitis.

  • Baseline body weight, food and water intake, and metabolic parameters (fasting glucose, insulin, lipid profile) are recorded.

Treatment Protocol:

  • After the induction period, mice are randomized into vehicle control and treatment groups (n=8-10 per group).

  • The test compound is administered daily via oral gavage at one or more dose levels for 4-8 weeks. The vehicle control group receives the same volume of the vehicle.

  • Body weight and food intake are monitored weekly.

Endpoint Analysis:

  • Serum Biochemistry: At the end of the treatment period, blood is collected for the analysis of ALT, AST, triglycerides, total cholesterol, glucose, and insulin.

  • Liver Histology: Livers are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is calculated by a blinded pathologist.

  • Hepatic Lipid Content: A portion of the liver is frozen for the measurement of triglyceride and total cholesterol content.

  • Gene Expression Analysis: RNA is extracted from a portion of the liver to analyze the expression of genes related to lipid metabolism (e.g., Ppara, Srebf1, Fasn), inflammation (e.g., Tnf, Il6, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2) using quantitative real-time PCR (qPCR).

The workflow for such an experiment is depicted below.

Experimental_Workflow cluster_analysis Analysis start Start: C57BL/6J Mice (8 weeks old) diet High-Fat/High-Fructose Diet (12-16 weeks) start->diet randomize Randomization diet->randomize vehicle Vehicle Control Group (Oral Gavage, 4-8 weeks) randomize->vehicle Group 1 treatment This compound Group(s) (Oral Gavage, 4-8 weeks) randomize->treatment Group 2+ monitoring Weekly Monitoring (Body Weight, Food Intake) vehicle->monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint serum Serum Biochemistry (ALT, AST, Lipids) endpoint->serum histology Liver Histology (H&E, Sirius Red, NAS) endpoint->histology gene_expression Gene Expression (qPCR) endpoint->gene_expression hepatic_lipids Hepatic Lipid Content endpoint->hepatic_lipids

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Carfloglitazar in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carfloglitazar (also known as Chiglitazar) is a novel, potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), with additional activity on PPAR delta (PPARδ). As a pan-agonist, this compound offers a multi-faceted approach to the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders by simultaneously modulating lipid metabolism, improving insulin (B600854) sensitivity, and exerting anti-inflammatory effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the activity of this compound and similar compounds in the context of metabolic disease research.

Mechanism of Action

This compound functions as a ligand for PPARs, which are nuclear receptors that regulate the expression of a wide array of genes involved in glucose and lipid homeostasis. Upon activation by a ligand such as this compound, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα activation: Primarily regulates fatty acid catabolism, leading to a reduction in circulating triglycerides.

  • PPARγ activation: Is a key regulator of adipogenesis and enhances insulin sensitivity in peripheral tissues.

  • PPARδ activation: Contributes to the improvement of lipid profiles and enhances fatty acid oxidation.

Data Presentation

The following tables summarize the key in vitro activities of this compound.

Table 1: In Vitro PPAR Transactivation Activity of this compound

PPAR SubtypeEC50 (µM)
PPARα1.2
PPARγ0.08
PPARδ1.7

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Expected Outcomes of this compound in Functional In Vitro Assays

AssayCell LineKey ParametersExpected Outcome with this compound
Adipocyte Differentiation3T3-L1Lipid Accumulation (Oil Red O Staining), Adipogenic Marker Expression (PPARγ, C/EBPα)Increased lipid accumulation and enhanced expression of adipogenic markers.
GLUT4 TranslocationL6-GLUT4myc or similarGLUT4 at the plasma membraneIncreased translocation of GLUT4 to the cell surface.
Anti-inflammatory ActivityRAW 264.7Release of pro-inflammatory cytokines (TNF-α, IL-6)Decreased release of LPS-induced pro-inflammatory cytokines.

Experimental Protocols and Visualizations

This section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

PPAR Transactivation Assay

This assay quantifies the ability of this compound to activate the transcriptional activity of PPAR subtypes in a cellular context.

Experimental Protocol

a. Materials:

  • HEK293T or other suitable host cells

  • Expression plasmids for full-length human PPARα, PPARγ, and PPARδ

  • Luciferase reporter plasmid containing a PPRE promoter element (e.g., pPPRE-Luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)

  • This compound and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

b. Method:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the respective PPAR expression plasmid, the pPPRE-Luc reporter plasmid, and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Diagram

PPAR_Activation This compound This compound PPAR PPAR Receptor (α, γ, or δ) This compound->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Adipocyte_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence post_confluence Maintain for 2 Days Post-Confluence confluence->post_confluence induce Induce with MDI + This compound (Day 0-2) post_confluence->induce maintain Maintain in Insulin Medium + This compound (Day 2-4) induce->maintain mature Mature in DMEM/FBS + This compound (Day 4+) maintain->mature stain Oil Red O Staining mature->stain quantify Quantify Lipid Accumulation stain->quantify GLUT4_Translocation This compound This compound PPARg_Activation PPARγ Activation This compound->PPARg_Activation Insulin_Signaling Enhanced Insulin Signaling PPARg_Activation->Insulin_Signaling Translocation Translocation to Plasma Membrane Insulin_Signaling->Translocation GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->Translocation Glucose_Uptake Increased Glucose Uptake Translocation->Glucose_Uptake Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatants incubate->collect elisa Measure TNF-α & IL-6 (ELISA) collect->elisa griess Measure Nitric Oxide (Griess Assay) collect->griess

Application Notes and Protocols for Carfloglitazar (Chiglitazar) Treatment in db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Carfloglitazar, also known as Chiglitazar (B606645), in the db/db mouse model of type 2 diabetes. The information is compiled from preclinical research to guide the design and execution of similar studies.

Introduction

This compound (Chiglitazar) is a novel, non-thiazolidinedione (TZD) pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1][2] It targets all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—which are key nuclear receptors regulating glucose and lipid metabolism.[3][4] Activation of PPARγ improves insulin (B600854) sensitivity, PPARα activation enhances fatty acid oxidation, and PPARδ activation also contributes to improved lipid metabolism and insulin sensitivity.[3][5] This multi-targeted approach suggests a comprehensive therapeutic potential for metabolic disorders like type 2 diabetes.[4] The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, making it a relevant model for evaluating the efficacy of anti-diabetic compounds like this compound.[6][7]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study evaluating the effects of this compound (Chiglitazar) in male db/db mice over a 14-day treatment period.[1][8]

Table 1: Effect of this compound on Blood Glucose Levels in db/db Mice

Treatment GroupDose (mg/kg/day)DurationMean Blood Glucose (mmol/L)% Reduction vs. Vehicle
Vehicle-14 days~25.0-
This compound514 days~18.0~28%
This compound1014 days~15.0~40%
This compound2014 days~12.5~50%
Rosiglitazone514 days~12.5~50%
Data are estimated from graphical representations in He et al., 2012.[1][8]

Table 2: Effect of this compound on Plasma Insulin Levels in db/db Mice

Treatment GroupDose (mg/kg/day)DurationMean Plasma Insulin (ng/mL)% Reduction vs. Vehicle
Vehicle-14 days~8.0-
This compound514 days~5.0~37.5%
This compound1014 days~4.0~50%
This compound2014 days~3.5~56.3%
Data are estimated from graphical representations in He et al., 2012.[1][8]

Table 3: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice

Treatment GroupDose (mg/kg/day)DurationOutcome
Vehicle-14 daysSignificant glucose intolerance
This compound2014 daysMarkedly improved glucose tolerance
Based on qualitative description of graphical data from He et al., 2012.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound treatment in db/db mice, based on published preclinical studies.[1][9]

Animal Model and Husbandry
  • Animal Model: Male db/db mice (C57BL/6KsJ-leprdb/leprdb) are a suitable model for type 2 diabetes.[6][10] Age-matched heterozygous (db/+) or wild-type C57BL/6J mice can be used as controls.

  • Age: Start treatment in mice aged 8-10 weeks, when they typically exhibit significant hyperglycemia.[1][6]

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (around 23°C), and free access to standard chow and water.[9]

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

This compound Dosing and Administration
  • Dosage Range: Effective doses in db/db mice have been reported to be between 5 and 20 mg/kg/day.[1][8] A dose-response study is recommended to determine the optimal dose for specific experimental endpoints.

  • Formulation: Prepare a suspension of this compound in an appropriate vehicle, such as water or 0.5% carboxymethylcellulose.[1][11]

  • Administration: Administer the drug suspension once daily via oral gavage. The volume should be appropriate for the mouse's body weight (e.g., 10 mL/kg).[11]

  • Treatment Duration: A treatment period of 14 days has been shown to produce significant effects on glycemic control.[1] Longer durations, such as 4 to 12 weeks, can be used to assess long-term efficacy and effects on diabetic complications.[12]

In-life Monitoring and Sample Collection
  • Body Weight and Food/Water Intake: Monitor and record body weight and food and water consumption weekly to assess for any treatment-related effects.[11]

  • Blood Glucose Monitoring: Measure non-fasting or fasting blood glucose levels regularly (e.g., weekly) from tail vein blood using a standard glucometer.[11]

  • Terminal Sample Collection: At the end of the treatment period, euthanize the mice and collect blood for plasma analysis (e.g., insulin, lipids). Tissues such as the liver, adipose tissue, and skeletal muscle can be harvested for further analysis (e.g., gene expression, histology).[1]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the mice overnight (e.g., 12-16 hours) before the test.[9]

  • Baseline Glucose: On the day of the test, take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[9]

  • Blood Sampling: Collect blood samples from the tail vein at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9]

  • Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.

Mandatory Visualizations

Signaling Pathway of this compound

Carfloglitazar_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (pan-PPAR Agonist) PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd RXR RXR PPARg->RXR + PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Leads to Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Leads to Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: this compound activates all three PPAR subtypes.

Experimental Workflow for this compound Treatment in db/db Mice

Experimental_Workflow Animal_Selection Select Male db/db Mice (8-10 weeks old) Acclimatization Acclimatize for 1 Week Animal_Selection->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Acclimatization->Grouping Treatment Daily Oral Gavage (14 days) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Blood Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Termination Euthanasia and Sample Collection OGTT->Termination Analysis Analyze Plasma and Tissues Termination->Analysis

Caption: Workflow for evaluating this compound in db/db mice.

References

Application Notes and Protocols: The Use of Carfloglitazar (Chiglitazar) in KKAy Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar (B606645), is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ subtypes.[1] This broad-spectrum activity allows this compound to comprehensively address the multifaceted metabolic dysregulation characteristic of obesity and type 2 diabetes by improving insulin (B600854) sensitivity, regulating lipid metabolism, and enhancing fatty acid oxidation.[1] The KKAy mouse is a widely used animal model for obesity and type 2 diabetes research. These mice carry the dominant yellow obese gene (Ay) on a KK mouse background, leading to the early onset of severe obesity, hyperglycemia, and hyperinsulinemia, making them a suitable model for evaluating the efficacy of anti-diabetic and anti-obesity agents like this compound.[2][3]

These application notes provide detailed protocols for the use of this compound in KKAy mouse models, along with a summary of expected quantitative outcomes based on preclinical studies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of Chiglitazar on metabolic parameters. While a comprehensive dataset for this compound specifically in KKAy mice is emerging, data from a study in monosodium L-glutamate (MSG)-induced obese rats provides valuable insights into its potential effects.

Table 1: Effects of Chiglitazar on Metabolic Parameters in KKAy Mice

ParameterVehicle ControlChiglitazar (5 mg/kg)Chiglitazar (10 mg/kg)Chiglitazar (20 mg/kg)
Blood Glucose (mg/dL)Significantly elevatedDose-dependent reductionSignificant reductionMarked reduction[4]
Plasma Insulin (ng/mL)Markedly elevatedDose-dependent decreaseSignificant decreaseSubstantial decrease[4]

Note: This data is based on a 12-14 day study in KKAy mice.[4] The exact quantitative values were presented graphically in the source material; this table reflects the described trends.

Table 2: Effects of Chiglitazar on Metabolic Parameters in MSG-Induced Obese Rats (40-Day Study)

ParameterVehicle ControlChiglitazar (5 mg/kg)Chiglitazar (10 mg/kg)Chiglitazar (20 mg/kg)Rosiglitazone (5 mg/kg)
Fasting Plasma Insulin (mU/L)63.4 ± 9.735.0 ± 3.323.8 ± 1.636.2 ± 4.438.8 ± 3.2
Insulin Sensitivity Index (ISI)2.0 ± 0.23.7 ± 0.55.2 ± 0.43.7 ± 0.43.2 ± 0.3
HOMA Index14.3 ± 2.27.6 ± 0.85.0 ± 0.37.4 ± 1.08.3 ± 0.7
Plasma NEFA (mmol/L)ElevatedReducedSignificantly ReducedReducedReduced
Plasma Triglycerides (mmol/L)ElevatedReducedSignificantly ReducedReducedReduced
Plasma Total Cholesterol (mmol/L)ElevatedReducedSignificantly ReducedReducedReduced
Plasma LDL-C (mmol/L)ElevatedReducedSignificantly ReducedReducedReduced
Hepatic Triglycerides (mg/g)ElevatedReducedSignificantly ReducedReducedReduced
Hepatic Total Cholesterol (mg/g)ElevatedReducedSignificantly ReducedReducedReduced
Muscular NEFA (nmol/g)ElevatedReducedSignificantly ReducedReducedReduced

Data adapted from a study on MSG-induced obese rats.[5] Values are presented as mean ± s.e.m.

Experimental Protocols

1. Animal Model: KKAy Mice

The KKAy mouse model is a genetic model of obesity and type 2 diabetes.[2]

  • Strain: KKAy/TaJcl or similar.

  • Characteristics: These mice develop obesity, hyperglycemia, and hyperinsulinemia starting from 7-8 weeks of age.[2] Females tend to exhibit more pronounced obesity.[2]

  • Housing: Due to their tendency to fight, it is recommended to house male KKAy mice individually from 7 weeks of age.[2] Standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity should be maintained.

  • Diet: Standard chow and water should be provided ad libitum.

  • Acclimation: Allow for a 3-5 day acclimation period after transportation to minimize stress-induced metabolic fluctuations.[2]

2. Drug Administration

  • Compound: this compound (Chiglitazar).

  • Vehicle: A suitable vehicle, such as water with 0.05% Tween 80, should be used.[5]

  • Dosing: Based on preclinical studies, doses ranging from 5 to 20 mg/kg/day are effective.[4]

  • Route of Administration: Oral gavage is a common and effective method for daily administration.[5]

  • Treatment Duration: A treatment period of at least 14 days is recommended to observe significant metabolic effects, with longer studies (e.g., 40 days) providing more comprehensive data.[4][5]

3. Key Experiments

a. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of the mice to clear a glucose load from the bloodstream.

  • Fasting: Fast the mice for 4-6 hours prior to the test.

  • Baseline Measurement: Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.

  • Glucose Administration: Administer an intraperitoneal injection of a 20% glucose solution at a dose of 2 g/kg body weight.

  • Blood Sampling: Collect blood samples at 30, 60, and 120 minutes post-glucose injection.

  • Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for the glucose response can be calculated to quantify glucose tolerance.

b. Insulin Tolerance Test (ITT)

This test evaluates the peripheral insulin sensitivity.

  • Fasting: Fast the mice for 4 hours.

  • Baseline Measurement: Collect a baseline blood sample (Time 0) from the tail vein.

  • Insulin Administration: Administer a subcutaneous injection of insulin (e.g., 0.4 U/kg body weight).[5]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.

  • Analysis: Measure blood glucose levels at each time point to determine the rate of glucose clearance in response to insulin.

c. Euglycemic Hyperinsulinemic Clamp

This is the gold standard for assessing insulin sensitivity.

  • Surgical Preparation: Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate.

  • Glucose Infusion: A variable rate of glucose solution is infused to maintain blood glucose at a constant, euglycemic level.

  • Analysis: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

d. Biochemical Analysis

At the end of the study, collect blood and tissue samples for further analysis.

  • Blood Samples: Collect whole blood for plasma or serum preparation. Analyze for:

    • Fasting plasma glucose and insulin

    • Lipid profile: Triglycerides, Total Cholesterol, LDL-C, HDL-C, and Non-Esterified Fatty Acids (NEFA)

  • Tissue Samples: Collect liver, adipose tissue, and skeletal muscle. Analyze for:

    • Tissue lipid content (triglycerides, cholesterol, NEFA)

    • Gene expression analysis (e.g., via RT-PCR) of PPAR target genes involved in lipid metabolism (e.g., CPT1, ACO, BIFEZ, CYP4A10).[5]

Mandatory Visualizations

G cluster_0 Experimental Workflow start Acclimatize KKAy Mice (3-5 days) grouping Group Allocation (Vehicle, this compound Doses) start->grouping treatment Daily Oral Gavage (14-40 days) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Testing (IPGTT, ITT) treatment->metabolic_tests euglycemic_clamp Euglycemic Clamp (Optional) metabolic_tests->euglycemic_clamp end_point Terminal Sample Collection (Blood, Tissues) euglycemic_clamp->end_point analysis Biochemical & Gene Expression Analysis end_point->analysis

Caption: Experimental workflow for evaluating this compound in KKAy mouse models.

G cluster_1 This compound (Chiglitazar) Signaling Pathway cluster_PPARs PPAR Agonism cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↓ Cholesterol PPARa->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Gluconeogenesis PPARg->Glucose_Homeostasis Energy_Expenditure ↑ Energy Expenditure PPARd->Energy_Expenditure

Caption: Simplified signaling pathway of this compound as a PPAR pan-agonist.

References

Application Notes and Protocols for Carfloglitazar in MSG-Induced Obese Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on available preclinical research. Direct studies on Carfloglitazar in monosodium glutamate (B1630785) (MSG)-induced obese rats are limited. The provided information is intended for research purposes and should be adapted and optimized for specific experimental conditions. A thorough literature review and dose-finding studies are strongly recommended before commencing any new in vivo experiments.

Introduction

This compound (also known as Chiglitazar) is a novel, potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ.[1][2] As a pan-PPAR agonist, this compound offers a multi-faceted approach to treating metabolic disorders by simultaneously influencing lipid metabolism, insulin (B600854) sensitivity, and fatty acid oxidation.[2][3] The monosodium glutamate (MSG)-induced obese rat is a well-established animal model for studying obesity and associated metabolic complications, including insulin resistance and dyslipidemia.[4][5] These notes provide a framework for investigating the dosage and administration of this compound in this model.

Data Presentation

The following tables summarize quantitative data from a study investigating a similar dual PPARα/γ agonist, Saroglitazar, in MSG-induced obese Wistar rats. This data can serve as a reference for expected outcomes when studying this compound.[4][5] A preclinical study on this compound in MSG-obese rats showed that dosages of 5 and 10 mg/kg significantly improved insulin sensitivity and corrected dyslipidemia.[1]

Table 1: Effect of Saroglitazar on Body Weight and Adiposity in MSG-Induced Obese Rats

Treatment GroupDosageDurationChange in Body WeightAdiposity Index
MSG Control-28 daysSignificant Increase (p<0.001)Significant Increase (p<0.001)
Saroglitazar2 mg/kg/day, PO28 daysSignificant Decrease (p<0.001)Significant Decrease (p<0.001)
Saroglitazar4 mg/kg/day, PO28 daysSignificant Decrease (p<0.001)Significant Decrease (p<0.001)
Fenofibrate (Standard)100 mg/kg/day, PO28 daysSignificant Decrease (p<0.001)Significant Decrease (p<0.001)

Data adapted from Nabi et al., 2022.[4]

Table 2: Effect of Saroglitazar on Serum Lipid Profile in MSG-Induced Obese Rats

Treatment GroupDosageTriglycerides (mg/dL)Total Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
MSG Control-Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
Saroglitazar2 mg/kg/day, POSignificant Decrease (p<0.01)Significant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Increase
Saroglitazar4 mg/kg/day, POSignificant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Increase (p<0.001)
Fenofibrate (Standard)100 mg/kg/day, POSignificant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Increase (p<0.001)

Data adapted from Nabi et al., 2022.[4]

Table 3: Effect of Saroglitazar on Inflammatory Markers in MSG-Induced Obese Rats

Treatment GroupDosageIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
MSG Control-Significantly IncreasedSignificantly IncreasedSignificantly Increased
Saroglitazar2 mg/kg/day, POSignificant Decrease (p<0.01)Significant Decrease (p<0.01)Significant Decrease (p<0.001)
Saroglitazar4 mg/kg/day, POSignificant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Decrease (p<0.001)
Fenofibrate (Standard)100 mg/kg/day, POSignificant Decrease (p<0.001)Significant Decrease (p<0.001)Significant Decrease (p<0.001)

Data adapted from Nabi et al., 2022.[4]

Experimental Protocols

Protocol 1: Induction of Obesity in Wistar Rats using Monosodium Glutamate (MSG)

Objective: To induce an obese phenotype in neonatal Wistar rats.

Materials:

  • Neonatal male Wistar rat pups (1 day old)

  • Monosodium Glutamate (MSG)

  • Sterile 0.9% saline solution

  • Syringes (1 mL) with appropriate gauge needles for subcutaneous injection

  • Standard laboratory rat chow and water

  • Animal housing with a 12-hour light/dark cycle

Procedure:

  • On postnatal day 2, 4, 6, 8, 10, 12, and 14, administer a subcutaneous (SC) injection of MSG at a dose of 4 g/kg body weight.[4][5] The control group should receive an equivalent volume of sterile saline.

  • After the injection period, the pups are returned to their mothers until weaning at 21 days of age.

  • Post-weaning, house the rats under standard conditions with ad libitum access to standard chow and water.

  • Monitor the body weight of the rats regularly. Obesity is typically established by 42 days of age.[4][5]

Protocol 2: Administration of this compound to MSG-Induced Obese Rats

Objective: To evaluate the therapeutic effects of this compound on obesity and associated metabolic parameters.

Materials:

  • MSG-induced obese Wistar rats (as prepared in Protocol 1)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (B213188) solution)

  • Oral gavage needles

  • Equipment for blood collection and analysis of relevant biomarkers (e.g., glucose, insulin, lipid panel, inflammatory cytokines)

Procedure:

  • At 42 days of age, randomly divide the MSG-induced obese rats into treatment and control groups.

  • Proposed Dosage: Based on preclinical data, a starting dosage range of 5-10 mg/kg/day of this compound administered orally (PO) is suggested.[1] A dose-response study is highly recommended to determine the optimal dosage for your specific experimental endpoints.

  • Administer the selected dose of this compound or vehicle to the respective groups daily via oral gavage for a period of 28 days (from day 43 to day 70).[4][5]

  • Monitor body weight, food, and water intake throughout the treatment period.

  • On day 71, after an overnight fast, collect blood samples for the analysis of fasting blood glucose, insulin, and serum lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).[4][5]

  • At the end of the study, sacrifice the animals and collect relevant tissues (e.g., liver, adipose tissue) for further analysis, such as histopathology or gene expression studies.

Mandatory Visualization

experimental_workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_analysis Analysis start Neonatal Wistar Rat Pups msg_injection MSG Injection (4 g/kg, SC) on alternate days for 14 days start->msg_injection weaning Weaning at Day 21 msg_injection->weaning obesity_dev Obesity Development (until Day 42) weaning->obesity_dev randomization Randomization of MSG-Obese Rats obesity_dev->randomization treatment_groups Treatment Groups: - Vehicle Control - this compound (e.g., 5-10 mg/kg/day, PO) randomization->treatment_groups daily_dosing Daily Oral Dosing (Day 43 to Day 70) treatment_groups->daily_dosing monitoring Monitor Body Weight, Food & Water Intake daily_dosing->monitoring blood_collection Fasting Blood Collection (Day 71) daily_dosing->blood_collection tissue_collection Tissue Collection (Liver, Adipose) daily_dosing->tissue_collection biochemical_analysis Biochemical Analysis: - Glucose, Insulin - Lipid Profile blood_collection->biochemical_analysis histopathology Histopathology & Gene Expression tissue_collection->histopathology

Caption: Experimental workflow for evaluating this compound in MSG-induced obese rats.

signaling_pathway cluster_receptor PPAR Activation cluster_downstream Downstream Effects cluster_inflammation Inflammatory Pathways This compound This compound ppar PPARα/γ/δ This compound->ppar activates rxr RXR ppar->rxr heterodimerizes with ppre PPRE Binding rxr->ppre gene_expression Modulation of Target Gene Expression ppre->gene_expression lipid_metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides gene_expression->lipid_metabolism glucose_homeostasis ↑ Insulin Sensitivity gene_expression->glucose_homeostasis inflammation_node ↓ Inflammation gene_expression->inflammation_node nf_kb NF-κB Pathway inflammation_node->nf_kb inhibits nlrp3 NLRP3 Inflammasome inflammation_node->nlrp3 inhibits pro_inflammatory ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nf_kb->pro_inflammatory nlrp3->pro_inflammatory

Caption: Proposed signaling pathway of this compound in metabolic regulation.

References

Application Notes and Protocols for Evaluating Carfloglitazar Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar (also known as Chiglitazar) is a novel, potent peroxisome proliferator-activated receptor (PPAR) pan-agonist with therapeutic potential for type 2 diabetes and other metabolic disorders.[1] It exerts its effects by activating PPARα, PPARγ, and PPARδ, nuclear receptors that are critical regulators of glucose homeostasis, lipid metabolism, and cellular differentiation.[2][3] Activation of PPARγ, in particular, enhances insulin (B600854) sensitivity, a key mechanism for its anti-diabetic effects.[4]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are essential tools for characterizing the compound's mechanism of action and quantifying its biological activity.

Mechanism of Action: this compound Signaling Pathway

This compound, as a PPAR agonist, diffuses into the cell and binds to the ligand-binding domain of PPARs located in the nucleus. This binding event induces a conformational change in the PPAR protein, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in insulin signaling, glucose uptake, lipid metabolism, and adipogenesis, ultimately leading to improved glycemic control and lipid profiles.

Carfloglitazar_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carfloglitazar_out This compound Carfloglitazar_in This compound Carfloglitazar_out->Carfloglitazar_in Enters Cell PPAR PPAR RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4, aP2, LPL) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Proteins->Metabolic_Effects Leads to Carfloglitazar_in->PPAR Binds & Activates

This compound's mechanism of action via PPAR activation.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro potency and clinical efficacy of this compound, providing a quantitative overview of its biological activity.

Table 1: In Vitro Agonist Activity of this compound

ReceptorEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7
Data represents the half-maximal effective concentration (EC50) for receptor activation.[2]

Table 2: Clinical Efficacy of this compound (Chiglitazar) in Type 2 Diabetes Mellitus (T2DM) - Pooled Phase III Trial Data

ParameterThis compound (32 mg)This compound (48 mg)Sitagliptin (100 mg)
Metabolic Syndrome Subgroup
Change in HbA1c from baseline at week 24-1.44%-1.68%-1.37%
Insulin Resistance Subgroup
Change in HbA1c from baseline at week 24-1.58%**-1.56%-1.26%
p < 0.05 compared to sitagliptin.[5][6]
**p < 0.05 compared to sitagliptin.[5][6]

Table 3: Phase 3 Clinical Trial (CMAP) of this compound (Chiglitazar) vs. Placebo in T2DM

ParameterThis compound (32 mg)This compound (48 mg)Placebo
Placebo-adjusted HbA1c reduction at week 24-0.87% (p < 0.0001)-1.05% (p < 0.0001)-
Data from a randomized, double-blind, placebo-controlled study.[1][7]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to assess the efficacy of this compound.

PPARγ Ligand Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).

Experimental Workflow:

PPAR_Assay_Workflow cluster_workflow PPARγ Reporter Assay Workflow A Seed reporter cells (e.g., HEK293T-PPARγ-Luc) B Treat cells with This compound or control A->B C Incubate for 24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data and determine EC50 E->F

Workflow for the PPARγ luciferase reporter assay.

Materials:

  • HEK293T cells stably expressing human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • This compound stock solution (in DMSO).

  • Rosiglitazone (positive control).

  • Luciferase assay reagent.

  • White, opaque 96-well microplates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HEK293T-PPARγ-Luc reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and Rosiglitazone in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 50 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from all readings.

    • Normalize the data to the maximum response (positive control).

    • Plot the normalized luminescence versus the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Experimental Workflow:

Adipocyte_Differentiation_Workflow cluster_workflow Adipocyte Differentiation Workflow A Culture 3T3-L1 preadipocytes to confluence B Induce differentiation with MDI cocktail ± this compound A->B C Maintain in insulin medium ± this compound for several days B->C D Fix differentiated adipocytes C->D E Stain with Oil Red O D->E F Elute stain and measure absorbance at 510 nm E->F

Workflow for adipocyte differentiation and Oil Red O staining.

Materials:

  • 3T3-L1 preadipocytes.

  • DMEM with 10% bovine calf serum (growth medium).

  • Differentiation medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (in DMSO).

  • Rosiglitazone (positive control).

  • 10% formalin solution.

  • Oil Red O staining solution.

  • Isopropanol (B130326).

  • Spectrophotometer.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in growth medium in a 24-well plate until they reach confluence. Continue to culture for an additional 2 days post-confluence.

  • Induction of Differentiation:

    • Replace the growth medium with differentiation medium I (MDI) containing various concentrations of this compound, Rosiglitazone, or vehicle control.

    • Incubate for 2 days.

  • Maintenance:

    • Replace the medium with differentiation medium II containing the respective compounds.

    • Incubate for another 2 days.

    • Replace the medium with fresh differentiation medium II and incubate for an additional 2-4 days until mature adipocytes with visible lipid droplets are formed.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O staining solution to each well and incubate for 30 minutes at room temperature.

    • Wash the cells with water four times.

  • Quantification:

    • Visually inspect the cells under a microscope for red lipid droplets.

    • Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.

Glucose Uptake Assay (2-NBDG)

This assay measures the effect of this compound on glucose uptake in insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes.

Experimental Workflow:

Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow A Differentiate 3T3-L1 cells in the presence of this compound B Serum starve the differentiated adipocytes A->B C Stimulate with insulin B->C D Incubate with 2-NBDG (fluorescent glucose analog) C->D E Wash cells and measure fluorescence (flow cytometry or plate reader) D->E

Workflow for the 2-NBDG glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 2).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin solution.

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Flow cytometer or fluorescence plate reader.

Protocol:

  • Cell Preparation: Differentiate 3T3-L1 cells in a 24-well plate as described in the adipocyte differentiation protocol, treating with this compound or controls.

  • Serum Starvation:

    • Wash the differentiated adipocytes twice with PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Insulin Stimulation:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells in KRH buffer with or without 100 nM insulin for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 100 µM to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

    • Alternatively, detach the cells and analyze the fluorescence by flow cytometry.

  • Data Analysis:

    • Calculate the fold change in glucose uptake in this compound-treated cells compared to the vehicle control, both in the basal and insulin-stimulated states.

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify the expression of PPARγ target genes involved in adipogenesis and lipid metabolism, such as adipocyte protein 2 (aP2, also known as FABP4) and lipoprotein lipase (B570770) (LPL).

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (aP2, LPL) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Differentiate 3T3-L1 cells in the presence of this compound or controls as described previously.

    • On day 8 of differentiation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Real-time qPCR:

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Perform the qPCR using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Determine the fold change in gene expression in this compound-treated cells compared to the vehicle control.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By employing these protocols, researchers can elucidate the compound's molecular mechanism of action, quantify its potency as a PPAR agonist, and assess its functional effects on key metabolic processes such as adipogenesis and glucose uptake. This comprehensive in vitro characterization is a critical step in the drug development pipeline for novel anti-diabetic agents.

References

Application Notes and Protocols for the Quantification of Carfloglitazar in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfloglitazar, also known as Chiglitazar (B606645), is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus.[1] As a pan-agonist, it activates all three PPAR isoforms (α, γ, and δ), leading to comprehensive regulation of glucose and lipid metabolism.[2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides detailed analytical methods and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[4][5]

Signaling Pathway of this compound

This compound exerts its therapeutic effects by activating PPARs, which are ligand-activated transcription factors. Upon binding, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This regulation affects genes involved in glucose uptake, insulin (B600854) sensitivity, fatty acid metabolism, and inflammation.[6][7]

This compound Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPAR PPAR (α, γ, δ) This compound->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: this compound activates PPARs, leading to gene transcription regulation.

Analytical Methodologies

LC-MS/MS is the most widely employed technique for the quantification of small molecule drugs like this compound in biological matrices due to its superior sensitivity, specificity, and wide dynamic range. The following sections detail a representative LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Workflow

The general workflow for quantifying this compound in a biological sample involves sample collection and preparation, followed by instrumental analysis and data processing.

LC-MS/MS Experimental Workflow for this compound Quantification Sample_Collection Biological Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Results Concentration Determination and Reporting Data_Analysis->Results

Caption: A typical workflow for quantifying this compound in biological samples.

Quantitative Data Summary

While specific quantitative data for a validated this compound assay is not publicly available, the following table summarizes typical performance parameters for LC-MS/MS methods developed for similar PPAR agonists and other antidiabetic drugs in human plasma. This provides a benchmark for the expected performance of a this compound assay.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Sample PreparationReference
Saroglitazar0.20.2 - 500Liquid-Liquid Extraction[4]
Ragaglitazar0.50.5 - 500Solid-Phase Extraction[8]
Canagliflozin1010 - 5000Protein Precipitation[9]
Dapagliflozin (B1669812)11 - 500Protein Precipitation[9]
Empagliflozin (B1684318)22 - 1000Protein Precipitation[9]

Detailed Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a representative method for the quantification of this compound in human plasma. Note: This method is based on established procedures for similar analytes and would require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and common method for extracting small molecules from plasma.[9]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for this compound.

Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the analyte).

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the IS. These transitions must be optimized by direct infusion of the compounds into the mass spectrometer.

    • This compound: Q1 (Precursor Ion) → Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion) → Q3 (Product Ion)

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Conclusion

The LC-MS/MS method outlined provides a robust and sensitive approach for the quantification of this compound in biological samples. While the provided protocol is a representative example, it serves as a strong foundation for the development and validation of a specific assay for this compound. The successful implementation of such an assay is essential for advancing the clinical development of this promising therapeutic agent for type 2 diabetes.

References

Application Note: HPLC-Based Quantification of Carfloglitazar and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Carfloglitazar and its potential metabolites in biological matrices, such as human plasma. The protocols provided herein are based on established methodologies for analogous compounds in the gliflozin class and serve as a comprehensive template for researchers, scientists, and drug development professionals. Detailed experimental procedures, including sample preparation and HPLC conditions, are presented. All quantitative data are summarized for clarity, and key experimental workflows and a representative signaling pathway are visualized using diagrams. Note: This method is a template and requires validation for the specific analysis of this compound.

Introduction

This compound is a novel therapeutic agent whose quantification in biological systems is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography (HPLC) offers a reliable and efficient method for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound and its metabolites from plasma samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.

  • Spiking: To a 500 µL aliquot of plasma, add the internal standard and this compound standard solutions to prepare calibration curve standards and quality control samples.

  • Precipitation: Add 1.5 mL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development and validation.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with a UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Program Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 290 nm)

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and two of its potential metabolites. These values are representative of what may be achieved with a validated method and should be determined experimentally.

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound 6.810 - 20002.510
Metabolite 1 4.25 - 10001.55
Metabolite 2 3.55 - 10001.85

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-based quantification of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS and Standard Plasma->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1: Experimental workflow for HPLC analysis.
Representative Signaling Pathway

This compound, as a member of the gliflozin class, is anticipated to act as an SGLT2 inhibitor. The diagram below illustrates a simplified signaling pathway associated with SGLT2 inhibition.

G cluster_drug Drug Action cluster_transporter Renal Tubule cluster_outcome Physiological Outcome This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 inhibits Glucose Glucose Reabsorption SGLT2->Glucose mediates UrinaryGlucose Increased Urinary Glucose Excretion Glucose->UrinaryGlucose is reduced, leading to BloodGlucose Lowered Blood Glucose Levels UrinaryGlucose->BloodGlucose leads to

Figure 2: Simplified SGLT2 inhibition pathway.

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the quantitative analysis of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and HPLC conditions, along with the illustrative diagrams, offer a comprehensive guide for researchers. It is imperative that this method be fully validated according to regulatory guidelines to ensure its accuracy, precision, and robustness for specific research or clinical applications.

Preparation of Carfloglitazar Stock Solutions in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carfloglitazar, also known as Chiglitazar (B606645), is a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ) with additional activity on PPARδ.[1][2] It is an investigational drug candidate for the treatment of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4] this compound's mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[5] Due to its therapeutic potential, this compound is a compound of significant interest in metabolic disease research.

Like many small molecule drug candidates, this compound has poor aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[1][6] This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions using DMSO, ensuring experimental consistency and accuracy.

Data Presentation

The following table summarizes the key quantitative data for this compound and its stock solutions.

ParameterValueReference
Chemical Name O-(2-(9H-Carbazol-9-yl)ethyl)-N-(2-(4-fluorobenzoyl)phenyl)tyrosine[7]
Synonyms Chiglitazar[1]
Molecular Formula C₃₆H₂₉FN₂O₄[1][7]
Molecular Weight 572.62 g/mol [1]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO 100 mg/mL (174.64 mM)[1]
Recommended Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[1][8]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (newly opened bottle recommended)[1][8]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a High-Concentration (100 mM) this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. This high-concentration stock can be used to prepare lower concentration working solutions.

  • Pre-weighing Preparation: Before handling this compound, ensure that the analytical balance is calibrated and located in an area free from drafts. Wear appropriate PPE.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.26 mg of this compound.

  • Dissolution in DMSO:

    • Add the weighed this compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO. For 57.26 mg of this compound, add 1 mL of DMSO to achieve a final concentration of 100 mM.

  • Solubilization:

    • Tightly cap the vial to prevent moisture absorption by the DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid particles have dissolved.[1][8] This may take several minutes.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]

Preparation of Diluted this compound Working Solutions

For cell-based assays and other in vitro experiments, the high-concentration stock solution will need to be diluted to the final desired concentration in the appropriate cell culture medium or buffer.

  • Thawing the Stock Solution: Remove one aliquot of the high-concentration this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO or the final assay buffer to achieve the desired working concentrations. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[6][9]

  • Example Dilution for a 10 µM Final Concentration:

    • Prepare an intermediate dilution of the 100 mM stock solution in DMSO. For example, dilute the 100 mM stock 1:100 in DMSO to obtain a 1 mM solution.

    • Add 1 µL of the 1 mM solution to 100 µL of cell culture medium to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 1%.

    • A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Mandatory Visualizations

This compound Signaling Pathway

Carfloglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR (Inactive Complex) This compound->PPAR_RXR_inactive Enters cell and binds PPAR_RXR_active PPAR/RXR (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Target_Genes->Metabolic_Regulation Leads to Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 minutes) add_dmso->vortex sonicate Ultrasonic Bath until Completely Dissolved vortex->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End store->end

References

Application Notes: Carfloglitazar for Studying Lipid Metabolism in Cultured Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carfloglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] These receptors are nuclear hormone receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of lipid and glucose metabolism.[2] As a dual agonist, this compound combines the therapeutic benefits of both PPARα activation, which primarily promotes fatty acid oxidation and lowers triglycerides, and PPARγ activation, which enhances insulin (B600854) sensitivity.[2][3] This makes this compound a valuable tool for in vitro studies of hepatic lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[4][5]

Mechanism of Action

In hepatocytes, this compound binds to and activates both PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various aspects of lipid metabolism.[2]

  • PPARα Activation: Primarily stimulates genes involved in fatty acid uptake, binding, and β-oxidation in mitochondria and peroxisomes. This leads to a reduction in intracellular lipid accumulation.[1][5]

  • PPARγ Activation: While more prominently expressed in adipose tissue, PPARγ is also present in hepatocytes. Its activation can improve insulin sensitivity and influence the expression of genes involved in lipid storage and glucose metabolism.[1][6]

The dual action of this compound is expected to result in a significant reduction of hepatic steatosis by decreasing lipid synthesis and enhancing fatty acid catabolism.

Applications in Hepatocyte Research

  • Modeling NAFLD: Investigating the potential of this compound to reverse or prevent lipid accumulation in cultured hepatocytes treated with fatty acids to mimic steatotic conditions.[7]

  • Gene Expression Analysis: Studying the transcriptional regulation of key genes involved in lipid metabolism, such as those for fatty acid transport, oxidation, and triglyceride synthesis.

  • Signaling Pathway Elucidation: Dissecting the molecular pathways through which dual PPARα/γ agonism ameliorates hepatocyte lipotoxicity and inflammation.[5]

  • Drug Discovery: Screening and characterizing novel compounds for the treatment of metabolic disorders affecting the liver.

Quantitative Data Summary

The following tables summarize the expected effects of this compound on lipid parameters based on preclinical and clinical studies of similar dual PPARα/γ agonists like Saroglitazar (B610694).

Table 1: Preclinical Efficacy of a Dual PPARα/γ Agonist in Animal Models

ParameterTreatment Group% Change from ControlReference
Serum TriglyceridesSaroglitazar (3 mg/kg)↓ 81.7%[6]
Serum InsulinSaroglitazar (3 mg/kg)↓ 84.8%[6]
Free Fatty AcidsSaroglitazar (3 mg/kg)↓ 69.3%[6]
Liver TriglyceridesSaroglitazar (3 mg/kg)↓ 79%[4]
Liver CollagenSaroglitazar (3 mg/kg)↓ 41%[4]

Table 2: Clinical Effects of Dual PPARα/γ Agonists on Lipid Profiles

Lipid ParameterEffectRange of ChangeCitations
TriglyceridesDecrease↓ 17-41%[[“]]
HDL CholesterolIncrease↑ 12-15%[[“]]
LDL CholesterolDecrease or NeutralVariable[[“]]
Apolipoprotein BDecrease↓ 15-22%[[“]]
Free Fatty AcidsDecrease↓ 50-67%[[“]]

Experimental Protocols

Protocol 1: Primary Hepatocyte Isolation and Culture

This protocol is based on the two-step collagenase perfusion technique for isolating primary hepatocytes.

Materials:

  • Hanks' Balanced Salt Solution (HBSS)

  • EGTA

  • HEPES

  • Collagenase Type IV

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagen-coated culture plates

Procedure:

  • Prepare perfusion and digestion buffers. The perfusion buffer consists of HBSS with EGTA and HEPES. The digestion buffer contains HBSS with collagenase IV and CaCl2.

  • Anesthetize the animal and surgically expose the portal vein.

  • Perfuse the liver with the perfusion buffer to wash out the blood, followed by the digestion buffer to digest the extracellular matrix.[9]

  • Excise the digested liver and gently dissociate the cells in Williams' Medium E.

  • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.[9]

  • Centrifuge the cell suspension at low speed (e.g., 50 x g for 5 minutes) to pellet the hepatocytes.[10]

  • Wash the hepatocyte pellet with culture medium.

  • Determine cell viability using Trypan Blue exclusion.

  • Seed the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with FBS and antibiotics.[10]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Induction of Steatosis and Treatment with this compound

Materials:

  • Cultured hepatocytes (primary or cell lines like HepG2)

  • Oleic acid

  • Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound stock solution (in DMSO)

  • Culture medium

Procedure:

  • Prepare a fatty acid stock solution by dissolving oleic and palmitic acids (2:1 molar ratio) in ethanol (B145695) and then conjugating to BSA in culture medium.

  • Culture hepatocytes to approximately 80% confluency.

  • Replace the culture medium with a medium containing the fatty acid-BSA complex to induce lipid accumulation. Incubate for 24 hours.[7]

  • Prepare various concentrations of this compound in the fatty acid-containing medium. Include a vehicle control (DMSO).

  • Remove the fatty acid medium and treat the cells with the this compound-containing medium for another 24 hours.

Protocol 3: Assessment of Intracellular Lipid Accumulation

A. Oil Red O Staining:

  • After treatment, wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin for 30 minutes.

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain with a freshly prepared Oil Red O working solution for 20 minutes.

  • Wash with 60% isopropanol and then with water.

  • Visualize and quantify the lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance can be measured.

B. BODIPY Staining:

  • Wash the treated cells with PBS.

  • Incubate the cells with a staining solution containing BODIPY 493/503 and a nuclear counterstain (e.g., DAPI) for 15-30 minutes.

  • Wash the cells with PBS.

  • Visualize the lipid droplets using a fluorescence microscope.[11]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Procedure:

  • Lyse the treated hepatocytes and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes for target genes involved in lipid metabolism (e.g., CPT1A, ACOX1, FASN, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Carfloglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE PPARa_RXR->PPRE binds PPARg_RXR PPARγ-RXR Heterodimer PPARg_RXR->PPRE binds PPARa->PPARa_RXR PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes activates transcription LipidMetabolism Increased Fatty Acid Oxidation Decreased Lipid Synthesis TargetGenes->LipidMetabolism

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow cluster_analysis 4. Analysis Hepatocyte_Culture 1. Culture Hepatocytes (Primary or Cell Line) Induce_Steatosis 2. Induce Steatosis (Fatty Acid Treatment) Hepatocyte_Culture->Induce_Steatosis Carfloglitazar_Treatment 3. Treat with this compound Induce_Steatosis->Carfloglitazar_Treatment Lipid_Staining Lipid Staining (Oil Red O / BODIPY) Carfloglitazar_Treatment->Lipid_Staining Triglyceride_Assay Triglyceride Assay Carfloglitazar_Treatment->Triglyceride_Assay qRT_PCR Gene Expression (qRT-PCR) Carfloglitazar_Treatment->qRT_PCR

References

Troubleshooting & Optimization

Improving Carfloglitazar solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Carfloglitazar (also known as Chiglitazar), focusing on challenges related to its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound for my in vivo animal studies. What is a recommended starting formulation?

A1: this compound is known to have poor water solubility. A commonly used vehicle for in vivo administration of poorly soluble compounds, including a similar PPAR agonist, involves a multi-component solvent system. A suggested formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare a stock solution in DMSO first and then dilute it with the other co-solvents.

Q2: My this compound precipitates out of solution upon addition of an aqueous buffer or saline. How can I prevent this?

A2: Precipitation upon addition of aqueous media is a common issue with compounds dissolved in organic solvents like DMSO. This is often due to the drug being poorly soluble in the final aqueous concentration. To mitigate this, ensure that the concentration of the organic co-solvent (e.g., DMSO, PEG300) is sufficient to maintain solubility in the final formulation. The use of a surfactant, such as Tween-80, can also help to create a stable dispersion and prevent precipitation. It is crucial to add the aqueous component gradually while vortexing.

Q3: Are there alternative strategies to improve the solubility of this compound if the recommended formulation is not suitable for my experimental setup?

A3: Yes, several alternative strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] These methods can be broadly categorized as physical and chemical modifications.[2] Physical modifications include particle size reduction (micronization or nanosuspension) and creating solid dispersions. Chemical modifications can involve pH adjustment, use of buffers, or complexation.

Q4: What is the importance of particle size reduction for a compound like this compound?

A4: Reducing the particle size of a drug increases its surface area-to-volume ratio.[3] This increased surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[2][3] For poorly soluble drugs, a faster dissolution rate can improve oral bioavailability.[3] Techniques like micronization and nanosuspension are common methods for particle size reduction.[1][2]

Q5: Can I use a simple aqueous suspension for oral gavage of this compound?

A5: While a simple aqueous suspension can be used, it may lead to variable and low bioavailability due to the poor solubility of this compound.[3] For more consistent and enhanced absorption, a solubilized formulation or a stabilized suspension with surfactants and viscosity-enhancing agents is generally recommended for preclinical studies.[1][3]

Data Presentation

Table 1: Recommended Formulation for In Vivo Studies of this compound

ComponentRoleSuggested Concentration (v/v)
DMSOPrimary Solvent5-10%
PEG300Co-solvent30-40%
Tween-80Surfactant1-5%
Saline (0.9% NaCl)Vehicle45-64%

Table 2: Overview of General Solubility Enhancement Techniques

TechniquePrincipleConsiderations for this compound
Co-solvency Using a mixture of water-miscible organic solvents to increase solubility.[4]PEG300, ethanol, and propylene (B89431) glycol are common co-solvents.[1] Toxicity at high doses should be considered.
pH Adjustment Modifying the pH of the vehicle to ionize the drug, thereby increasing its solubility.The chemical structure of this compound suggests it has ionizable groups. The optimal pH for solubility would need to be determined experimentally.
Surfactants Forming micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[3]Tween-80, Polysorbate 80, and Cremophor EL are commonly used surfactants.[1]
Solid Dispersions Dispersing the drug in a hydrophilic carrier at the molecular level to improve dissolution.Can significantly enhance oral bioavailability. Requires specialized formulation techniques like spray drying or hot-melt extrusion.
Particle Size Reduction Increasing the surface area of the drug particles to enhance the dissolution rate.[2][3]Techniques include micronization and nanosuspension. Can be effective for oral and parenteral routes.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with the drug.[3]Can improve solubility and stability. The stoichiometry of the complex needs to be determined.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL this compound solution in a DMSO/PEG300/Tween-80/Saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Prepare the final formulation.

    • In a new sterile tube, add the following components in the specified order:

      • 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300.

    • Vortex the mixture until it is homogeneous.

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again until the solution is clear and uniform.

    • Slowly add 450 µL of saline to the mixture while continuously vortexing.

    • The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, adjustments to the co-solvent ratios may be necessary.

    • It is recommended to prepare this formulation fresh on the day of the experiment.

Protocol 2: General Method for Solubility Assessment

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, PEG300, etc.)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test solvent.

    • Ensure that there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

    • The determined concentration represents the solubility of this compound in that specific solvent at the tested temperature.

Mandatory Visualization

G start Start: this compound Solubility Issue check_formulation Is a validated in vivo formulation available? start->check_formulation use_known_formulation Prepare formulation: DMSO/PEG300/Tween-80/Saline check_formulation->use_known_formulation Yes solubility_testing Conduct solubility screening in various GRAS solvents. check_formulation->solubility_testing No precipitation Does precipitation occur upon adding aqueous phase? use_known_formulation->precipitation optimize_ratio Optimize co-solvent/surfactant ratios. Gradual addition with vortexing. precipitation->optimize_ratio Yes end_success Successful Formulation precipitation->end_success No optimize_ratio->use_known_formulation alternative_strategies Explore alternative strategies solubility_testing->alternative_strategies particle_size Particle Size Reduction (Micronization/Nanosuspension) alternative_strategies->particle_size solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) alternative_strategies->solid_dispersion complexation Complexation (e.g., with Cyclodextrins) alternative_strategies->complexation end_further_dev Further Formulation Development particle_size->end_further_dev solid_dispersion->end_further_dev complexation->end_further_dev

Caption: Troubleshooting workflow for this compound solubility issues.

References

Carfloglitazar Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Carfloglitazar in cell culture media. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the accuracy and reliability of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Chiglitazar (B606645), is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1][2] PPARs are nuclear hormone receptors that are critical in the regulation of glucose and lipid metabolism.[2] this compound simultaneously activates the three main PPAR subtypes: PPAR-alpha, PPAR-gamma, and PPAR-delta.[2]

  • PPAR-alpha activation , primarily in the liver, enhances fatty acid catabolism, leading to reduced triglyceride levels.[2]

  • PPAR-gamma activation , mainly in adipose tissue, improves insulin (B600854) sensitivity and glucose uptake by peripheral tissues.[2]

  • PPAR-delta activation , in various tissues including skeletal muscle, stimulates fatty acid oxidation and energy expenditure.[2]

This multi-targeted approach allows for a comprehensive correction of metabolic dysregulation.[2]

Q2: How stable is this compound in standard cell culture media?

Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of any compound in cell culture can be influenced by several factors including media composition, pH, temperature, light exposure, and the presence of cells. It is crucial to determine the stability of this compound under your specific experimental conditions.

Q3: What are the potential consequences of this compound degradation in my experiments?

Q4: How can I assess the stability of this compound in my cell culture medium?

You can assess the stability by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity of this compound. 1. Degradation of this compound: The compound may not be stable under the experimental conditions for the duration of the assay. 2. Incorrect initial concentration: Errors in stock solution preparation or dilution.1. Perform a stability study of this compound in your specific cell culture medium at the intended concentration and incubation time (see Experimental Protocol below). 2. If significant degradation is observed, consider preparing fresh solutions for each experiment or reducing the incubation time. 3. Verify the concentration of your stock solution and ensure accurate dilutions.
High variability between replicate experiments. 1. Inconsistent handling of this compound solutions: Differences in storage, thawing, or light exposure. 2. Media component interaction: Certain components in the cell culture media may accelerate degradation.[3][4]1. Standardize the handling procedures for this compound solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light if the compound is found to be light-sensitive. 2. Review the composition of your cell culture medium. If it contains components known to affect drug stability, consider using a different formulation.[3][4]
Unexpected cytotoxic effects at concentrations reported to be safe. 1. Formation of toxic degradation products: The breakdown products of this compound may have cytotoxic properties.1. Analyze the medium for the presence of degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If toxic byproducts are identified, the experimental window for using this compound may need to be shortened.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes only and should be confirmed experimentally.

Time (hours) This compound Concentration (µM) - Mean ± SD % Remaining
010.00 ± 0.15100%
69.85 ± 0.2198.5%
129.62 ± 0.1896.2%
249.13 ± 0.2591.3%
488.21 ± 0.3082.1%
727.15 ± 0.3571.5%

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

1. Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under standard cell culture conditions.

2. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

3. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the working solution into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection:

    • At each designated time point, remove one tube from the incubator.

    • Immediately store the sample at -80°C until analysis to prevent further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • Thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC method. This typically involves protein precipitation followed by injection onto the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_work Prepare Working Solution in Media prep_stock->prep_work aliquot Aliquot for each time point prep_work->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at T=0, 6, 12, 24... hrs incubate->collect store Store samples at -80°C collect->store analyze Analyze by HPLC store->analyze calculate Calculate % remaining analyze->calculate plot Plot % remaining vs. time calculate->plot

Caption: Workflow for assessing this compound stability.

PPAR_Pathway cluster_PPARs PPAR Isoforms cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Lipid Lipid Metabolism ↑ PPRE->Lipid regulates gene transcription Glucose Glucose Homeostasis ↑ PPRE->Glucose regulates gene transcription Inflammation Inflammation ↓ PPRE->Inflammation regulates gene transcription

Caption: General signaling pathway of PPAR agonists.

References

Troubleshooting inconsistent results in Carfloglitazar experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carfloglitazar Experiments

Disclaimer: this compound is a fictional compound. This technical support guide is based on the hypothetical premise that this compound is a selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. The information provided is derived from established principles and common issues encountered when working with PPARγ agonists.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: this compound is hypothesized to be a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a type II nuclear receptor.[1] Upon binding, this compound induces a conformational change in the PPARγ protein, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2] This action modulates the transcription of genes involved in adipogenesis, glucose metabolism, and inflammation.[1][3]

Q2: I'm observing inconsistent results in my cell-based assays. What are the common causes?

A2: Inconsistent results with PPARγ agonists can stem from several factors:

  • Cell Health and Passage Number: Using cells at a high passage number can reduce their responsiveness. It's crucial to use cells that are healthy, within a low passage range, and not overly confluent.[4]

  • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous ligands or factors that affect the PPARγ pathway, significantly impacting outcomes like adipocyte differentiation.[4]

  • Compound Stability and Solubility: Ensure this compound is fully solubilized in your solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced effects.[5][6] Poor solubility can lead to inaccurate dosing.

  • Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.[7][8]

Q3: How can I confirm that this compound is activating the PPARγ pathway in my experimental system?

A3: To confirm on-target activity, you should:

  • Perform a Dose-Response Curve: This will help determine the effective concentration range (EC50) of this compound.[9][10]

  • Use a Reporter Gene Assay: A luciferase reporter assay is a standard method to quantify the activation of PPARγ.[11][12] In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of PPREs.

  • Measure Target Gene Expression: Use quantitative PCR (qPCR) to measure the upregulation of known PPARγ target genes, such as FABP4 (aP2) or CD36.[13]

  • Include Positive and Negative Controls: Use a well-characterized PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

Q4: What are the optimal storage and handling conditions for this compound?

A4: Like most small molecule compounds, this compound should be stored as a powder at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing working dilutions, ensure the compound is brought to room temperature before opening to prevent condensation.

Q5: Are there any known off-target effects or cellular toxicity associated with PPARγ agonists I should be aware of?

A5: While designed to be selective, high concentrations of PPARγ agonists can sometimes exhibit off-target effects or induce cytotoxicity.[14] It is essential to determine the cytotoxicity profile of this compound in your specific cell line using an assay like MTT or WST-1.[8] This will help you select a concentration range that provides a robust biological response without compromising cell viability.[9] Some known side effects of the PPARγ agonist class in clinical settings include fluid retention and weight gain.[2][15]

Troubleshooting Guides

Problem: Low or No Target Gene Expression
Possible CauseRecommended Solution
Suboptimal Compound Concentration Perform a full dose-response curve, typically from 1 nM to 100 µM, to identify the optimal concentration.[9][10]
Low Transfection Efficiency (Reporter Assays) Optimize the ratio of plasmid DNA to transfection reagent. Confirm transfection efficiency with a control plasmid (e.g., expressing GFP).[7]
Poor Cell Health Use cells at a lower passage number. Ensure cells are seeded at an optimal density and are not confluent.[4]
Inactive Compound Verify the integrity of the this compound stock. If possible, confirm its activity with a fresh batch or a reference agonist.
Incorrect Incubation Time Optimize the treatment duration. A typical incubation time for gene expression analysis is 24-48 hours.[8]
Problem: High Variability in Luciferase Reporter Assays
Possible CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes and prepare a master mix of reagents to add to all wells, minimizing well-to-well variation.[7][16]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Check for edge effects on the plate; consider not using the outer wells.
High Background Signal Use white, opaque-walled plates to maximize the luminescent signal and reduce crosstalk between wells.[16][17] Ensure complete cell lysis.
Lack of Normalization Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) and normalize the experimental reporter (Firefly luciferase) activity to the control reporter activity.[4]
Signal Saturation If the signal is too high, reduce the amount of plasmid DNA used for transfection or dilute the cell lysate before reading.[16][18]

Data Presentation

Table 1: Hypothetical Potency of this compound in Various Cell Lines

Cell Line Assay Type EC50 (nM) Notes
HEK293T PPARγ Luciferase Reporter 25 Transiently transfected with PPARγ/RXR and PPRE-luciferase constructs.
3T3-L1 Adipocyte Differentiation 50 Measured by Oil Red O staining after 8 days of treatment.

| RAW264.7 | Anti-inflammatory (LPS) | 120 | Measured by reduction of Nitric Oxide production. |

Table 2: Recommended Starting Concentration Ranges for Common Assays

Assay Type Concentration Range Vehicle Control Positive Control
Luciferase Reporter Assay 1 nM - 10 µM 0.1% DMSO 1 µM Rosiglitazone
qPCR (Target Gene Expression) 10 nM - 10 µM 0.1% DMSO 1 µM Rosiglitazone

| Cytotoxicity Assay (e.g., MTT) | 100 nM - 200 µM | 0.1% DMSO | N/A |

Experimental Protocols

Protocol: PPARγ Luciferase Reporter Assay

This protocol outlines a method for quantifying this compound-induced PPARγ activation in HEK293T cells.

1. Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Expression plasmids: pCMX-hPPARγ, pCMX-hRXR

  • Reporter plasmids: pGL4.24[luc2/PPRE] (Firefly), pRL-TK (Renilla)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and Rosiglitazone (10 mM stocks in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well cell culture plates

2. Experimental Workflow:

  • Day 1: Cell Seeding

    • Seed HEK293T cells into a white, opaque 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Transfection

    • Prepare a transfection master mix containing the PPARγ, RXR, Firefly PPRE reporter, and Renilla control plasmids.

    • Add the transfection complex to the cells according to the manufacturer's protocol.

    • Incubate for 18-24 hours.

  • Day 3: Compound Treatment

    • Prepare serial dilutions of this compound and Rosiglitazone in culture medium.

    • Carefully remove the transfection medium from the wells.

    • Add 100 µL of medium containing the different compound concentrations (including a vehicle control).

    • Incubate for 24 hours.

  • Day 4: Luciferase Assay

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

3. Data Analysis:

  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

  • Plot the normalized luciferase activity against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Carfloglitazar_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARg PPARγ This compound->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Cytoplasm Cytoplasm Nucleus Nucleus PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription (e.g., FABP4, CD36) PPRE->Transcription Activates Response Metabolic & Anti-inflammatory Responses Transcription->Response

Caption: Hypothetical signaling pathway of this compound as a PPARγ agonist.

Experimental_Workflow Day1 Day 1: Seed Cells (HEK293T in 96-well plate) Day2 Day 2: Transfect Plasmids (PPARγ, RXR, PPRE-Luc, Renilla) Day1->Day2 24h incubation Day3 Day 3: Treat with Compound (this compound Dilution Series) Day2->Day3 24h incubation Day4 Day 4: Lyse & Read Luminescence (Dual-Luciferase Assay) Day3->Day4 24h incubation Analysis Data Analysis (Normalize & Calculate EC50) Day4->Analysis

Caption: Workflow for a PPARγ luciferase reporter gene assay.

Troubleshooting_Logic Start Inconsistent Results? CheckCells Check Cell Health: - Low Passage? - Optimal Density? Start->CheckCells Start Here CheckCompound Check Compound: - Soluble? - Correct Concentration? CheckCells->CheckCompound Cells OK ProblemCells Action: Use new cell stock, optimize seeding density CheckCells->ProblemCells Issue Found CheckAssay Check Assay Setup: - Controls Included? - Reagents Fresh? CheckCompound->CheckAssay Compound OK ProblemCompound Action: Test solubility, run dose-response curve CheckCompound->ProblemCompound Issue Found ProblemAssay Action: Remake reagents, rerun with all controls CheckAssay->ProblemAssay Issue Found End Consistent Results CheckAssay->End Setup OK ProblemCells->Start ProblemCompound->Start ProblemAssay->Start

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Investigating Potential Off-Target Effects of Carfloglitazar

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Carfloglitazar (also known as Chiglitazar). It provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1] It activates all three PPAR isoforms (α, γ, and δ) to modulate the transcription of genes involved in glucose and lipid metabolism.[2][3] Its dual PPARα/γ agonism contributes to improved insulin (B600854) sensitivity and regulation of dyslipidemia.[2][3]

Q2: What are the known on-target effects of this compound that might be mistaken for off-target effects?

As a PPAR pan-agonist, this compound's intended effects include changes in lipid profiles (e.g., reduced triglycerides) and improved glycemic control.[1] However, researchers should be aware of other known PPAR-mediated effects that can occur, such as mild edema and body weight gain, which have been reported in clinical trials.[1] These are generally considered on-target effects related to PPARγ activation and its role in fluid retention and adipogenesis.

Q3: Are there any documented molecular off-target interactions for this compound?

Publicly available research and clinical trial data primarily focus on the on-target effects of this compound as a PPAR agonist. While comprehensive off-target screening is a standard part of drug development, specific unintended molecular targets for this compound are not widely reported in the literature. Researchers observing unexpected cellular phenotypes should consider both PPAR-dependent and potential PPAR-independent mechanisms.

Q4: My in vitro assay shows a cellular response that doesn't align with canonical PPAR signaling. What could be the cause?

If you observe a cellular response inconsistent with known PPAR signaling pathways, consider the following possibilities:

  • Cell-type specific PPAR signaling: The expression and activity of PPAR co-activators and co-repressors can vary significantly between cell types, leading to differential gene regulation.

  • Metabolites of this compound: The parent compound may be metabolized by the cells into active or inactive forms with different target affinities.

  • True off-target effect: this compound may be interacting with another protein or pathway. A systematic investigation using the experimental protocols outlined below is recommended.

Q5: What are the reported adverse events in clinical trials that could guide my research on off-target effects?

Phase I and Phase III clinical trials of this compound have shown it to be generally safe and well-tolerated.[1][4] The most frequently reported adverse events were mild and included edema and body weight gain.[1] The overall frequency of adverse events was similar to placebo groups.[1] Researchers investigating potential off-target effects may want to focus on pathways related to fluid homeostasis and energy balance.

Troubleshooting Guides

Issue: Unexpected Changes in Gene Expression

If you observe unexpected changes in gene expression that are not known to be regulated by PPARs, consider the following troubleshooting steps:

  • Confirm PPAR Activation: First, verify that this compound is activating PPARs in your experimental system using a luciferase reporter assay.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected gene expression changes follow a similar concentration-dependence as PPAR activation.

  • Use a PPAR Antagonist: Treat cells with a PPAR antagonist in conjunction with this compound. If the unexpected gene expression is reversed, it is likely a downstream effect of PPAR activation, albeit through a non-canonical pathway.

  • Off-Target Prediction: Utilize computational tools to predict potential off-target binding partners of this compound based on its chemical structure.

Issue: Unexplained Cellular Phenotype

If you observe a cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) that is not readily explained by PPAR activation, follow these steps:

  • Rule out Cellular Stress: High concentrations of any compound can induce cellular stress. Ensure you are using a concentration of this compound that is within the range of its EC50 for PPAR activation and is not causing general toxicity.

  • Kinase Profiling: Perform a broad kinase inhibitor screen to see if the observed phenotype can be rescued by inhibiting a specific kinase, which could indicate an off-target effect on a signaling pathway.

  • Affinity-Based Target Identification: Employ techniques such as chemical proteomics or affinity chromatography using a tagged version of this compound to pull down and identify potential binding partners.

Data Presentation

Table 1: this compound (Chiglitazar) Receptor Activation Profile

TargetEC50 (µM)Reference
PPARα1.2[2]
PPARγ0.08[2]
PPARδ1.7[2]

Experimental Protocols

1. PPAR Transactivation Assay (Luciferase Reporter Assay)

  • Objective: To quantify the activation of PPAR isoforms by this compound.

  • Methodology:

    • Co-transfect host cells (e.g., HEK293T) with two plasmids: one expressing a full-length PPAR isoform (α, γ, or δ) and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE).

    • Culture the transfected cells and treat with varying concentrations of this compound for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency.

    • Plot the dose-response curve and calculate the EC50 value.

2. Kinase Profiling Assay

  • Objective: To identify potential off-target kinase interactions.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

    • Incubate a fixed concentration of this compound (typically 1-10 µM) with each kinase in the presence of its substrate and ATP.

    • Measure the kinase activity, often by quantifying the amount of phosphorylated substrate.

    • Express the results as a percentage of inhibition compared to a vehicle control.

    • Follow up on any significant "hits" with dose-response assays to determine the IC50.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify direct binding of this compound to intracellular targets in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures. Target engagement by a ligand (this compound) typically stabilizes the protein, increasing its melting temperature.

    • Cool the lysates and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Visualizations

PPAR_Signaling_Pathway This compound This compound PPAR PPARα/γ/δ This compound->PPAR Agonist PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Coactivators Co-activators (e.g., PGC-1α) Coactivators->PPAR_RXR Recruited Metabolism Regulation of Glucose & Lipid Metabolism Gene_Expression->Metabolism

Caption: this compound's primary signaling pathway.

Off_Target_Investigation_Workflow cluster_observation Observation cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Testing cluster_identification Target Identification Unexpected_Phenotype Unexpected Cellular Phenotype Observed Confirm_PPAR Confirm On-Target PPAR Activation Unexpected_Phenotype->Confirm_PPAR Dose_Response Dose-Response Analysis Confirm_PPAR->Dose_Response On_Target On-Target Effect (Non-Canonical PPAR) Dose_Response->On_Target Correlates with PPAR EC50 Off_Target Potential Off-Target Effect Dose_Response->Off_Target Does not correlate Kinase_Profiling Kinase Profiling Off_Target->Kinase_Profiling CETSA CETSA / Affinity Proteomics Off_Target->CETSA Target_ID Novel Target Identified Kinase_Profiling->Target_ID CETSA->Target_ID

Caption: Workflow for investigating potential off-target effects.

References

Minimizing experimental variability in Carfloglitazar animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in animal studies involving Carfloglitazar (also known as Chiglitazar).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: We are observing high variability in the glycemic response to this compound between individual animals in our diabetic mouse model. What are the potential causes and how can we mitigate this?

A1: High variability in glycemic response is a common challenge in diabetic animal models. Several factors can contribute to this issue when studying a PPAR agonist like this compound.

Potential Causes:

  • Heterogeneity in Disease Progression: The underlying diabetic pathology can vary significantly between individual animals, even if they are from the same cohort. This includes differences in insulin (B600854) resistance and beta-cell function.

  • Dietary Inconsistencies: Small variations in food consumption can lead to significant differences in blood glucose levels.

  • Gavage Stress: The stress of oral gavage can induce a transient hyperglycemic response, masking the true effect of the compound.

  • Circadian Rhythm: Blood glucose and metabolic parameters fluctuate throughout the day. Inconsistent timing of dosing and blood sampling can introduce variability.

  • Housing Conditions: Environmental stressors such as temperature fluctuations, noise, and light cycles can impact metabolic homeostasis.

Troubleshooting & Mitigation Strategies:

  • Acclimatization and Handling: Ensure a sufficient acclimatization period (at least one week) before the start of the study. Handle animals consistently and gently to minimize stress. For oral gavage, ensure all technicians are proficient and use a consistent technique.

  • Baseline Stratification: Before randomizing animals into treatment groups, stratify them based on baseline blood glucose and/or body weight to ensure even distribution of metabolic phenotypes.

  • Controlled Feeding: If feasible for your study design, consider using a controlled feeding system or providing a pre-measured amount of food at the same time each day to normalize caloric intake.

  • Standardized Timing: Perform all procedures, including dosing and blood sampling, at the same time each day to minimize the influence of circadian rhythms.

  • Environmental Controls: Maintain a stable and controlled environment with consistent temperature, humidity, and light-dark cycles. Minimize noise and other disturbances.

Q2: Our study is showing inconsistent effects of this compound on plasma lipid profiles (triglycerides and cholesterol). What could be the reason for this variability?

A2: this compound, as a PPARα/γ dual agonist, is expected to modulate lipid metabolism.[1][2] Inconsistent lipid-lowering effects can arise from several experimental factors.

Potential Causes:

  • Diet Composition: The type and amount of fat in the diet can significantly influence baseline lipid levels and the response to PPARα agonism.

  • Fasting State: The fasting status of the animals at the time of blood collection is critical. Non-fasted animals will have highly variable postprandial lipid levels.

  • Sample Handling: Improper handling and processing of blood samples can lead to degradation of lipids and inaccurate measurements.

  • Analytical Variability: Inconsistencies in the analytical methods used for lipid quantification can introduce significant error.

Troubleshooting & Mitigation Strategies:

  • Standardized Diet: Use a purified, well-defined diet throughout the study. Ensure all components are from a consistent source.

  • Consistent Fasting: Implement a strict and consistent fasting period (e.g., 4-6 hours for mice) before all blood draws for lipid analysis.

  • Robust Sample Collection and Processing: Collect blood at a consistent time point. Use appropriate anticoagulants (e.g., EDTA) and process samples promptly. Store plasma/serum at -80°C until analysis.

  • Validated Analytical Methods: Use validated and standardized enzymatic assays for triglyceride and cholesterol measurements. Include quality controls and standards in each run to monitor assay performance.

Q3: We are observing unexpected off-target effects or toxicity in our long-term this compound animal study. How can we investigate and address this?

A3: While this compound has a generally good safety profile in clinical trials, unexpected findings in preclinical models can occur.[3] A systematic approach is necessary to understand the nature of these effects.

Potential Causes:

  • Dose-Related Toxicity: The dose used may be too high for the specific animal model, leading to exaggerated pharmacological effects or off-target toxicity.

  • Metabolite-Induced Effects: The metabolic profile of this compound in the chosen animal model may differ from humans, leading to the formation of unique metabolites with different activity or toxicity profiles.

  • Interaction with Comorbidities: The underlying pathology of the animal model (e.g., severe renal or cardiac dysfunction) may increase susceptibility to adverse effects.

Troubleshooting & Mitigation Strategies:

  • Dose-Response Study: Conduct a preliminary dose-response study to identify the optimal therapeutic window and a maximum tolerated dose in your specific model.

  • Histopathological Analysis: Perform comprehensive histopathological examination of key organs (liver, kidney, heart, etc.) to identify any morphological changes or signs of toxicity.

  • Clinical Pathology: Monitor a panel of clinical chemistry and hematology parameters throughout the study to detect early signs of organ dysfunction.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If feasible, characterize the PK/PD relationship of this compound in your animal model to ensure that the exposure levels are relevant to the intended clinical scenario.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Models

Animal ModelDoseDurationKey Efficacy EndpointsReference
MSG Obese Rats5, 10 mg/kgNot SpecifiedReduced plasma glucose, improved insulin sensitivity[1]
ob/ob Mice0.5, 1, 2 mg/kg18 daysReduced food intake, body weight, normalized plasma glucose and insulin[2]
Cynomolgus Monkeys50, 500 µg/kg4 weeksLowered food intake, body weight, reduced fasting plasma insulin[2]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Preparation: Fast mice for 6 hours (with free access to water) before the test.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose concentrations using a validated glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Protocol 2: Plasma Lipid Profile Analysis

  • Animal Preparation: Fast animals for 4-6 hours before blood collection.

  • Blood Collection: Collect whole blood into EDTA-coated tubes via a suitable method (e.g., retro-orbital sinus, cardiac puncture).

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Lipid Measurement: Use commercially available enzymatic kits to measure total cholesterol and triglycerides according to the manufacturer's instructions.

Visualizations

Carfloglitazar_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Metabolic Outcomes This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist RXR RXR PPARa->RXR PPARg->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose Gene_Expression->Glucose_Homeostasis

Caption: this compound Signaling Pathway

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Blood Glucose, Body Weight) acclimatization->baseline stratification Stratification & Randomization baseline->stratification treatment This compound Treatment (Daily Dosing) stratification->treatment monitoring In-life Monitoring (Weekly Blood Glucose & Body Weight) treatment->monitoring terminal_procedures Terminal Procedures (OGTT, Blood & Tissue Collection) monitoring->terminal_procedures data_analysis Data Analysis & Interpretation terminal_procedures->data_analysis end End of Study data_analysis->end

Caption: General Experimental Workflow

Troubleshooting_Logic issue High Experimental Variability Observed check_animal_factors Review Animal Factors: - Disease Model Heterogeneity - Stress (Handling, Gavage) - Circadian Rhythm issue->check_animal_factors check_protocol_factors Review Protocol Factors: - Dosing Technique & Timing - Diet & Fasting Consistency - Sample Collection & Processing issue->check_protocol_factors check_environmental_factors Review Environmental Factors: - Housing Conditions - Light/Dark Cycle - Noise Levels issue->check_environmental_factors implement_solutions Implement Mitigation Strategies: - Stratification - Standardized Procedures - Controlled Environment check_animal_factors->implement_solutions check_protocol_factors->implement_solutions check_environmental_factors->implement_solutions re_evaluate Re-evaluate Experiment implement_solutions->re_evaluate

Caption: Troubleshooting Logic Flowchart

References

Technical Support Center: Carfloglitazar Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot analysis to study the effects of Carfloglitazar. Given that this compound is a small molecule, this guide focuses on the detection of its primary protein targets, Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and their downstream effector proteins.

Troubleshooting Guide

This section addresses common issues encountered during the Western blot analysis of samples treated with this compound.

Question: I am not detecting any bands for PPARα or PPARγ after treating my cells with this compound.

Answer:

Several factors could lead to a lack of signal. Consider the following troubleshooting steps:

  • Protein Expression Levels: PPARα and PPARγ expression varies significantly between different cell and tissue types. PPARγ is highly expressed in adipose tissue, while PPARα is abundant in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1][2] Ensure your chosen cell line or tissue is appropriate for detecting your target protein.

  • Antibody Selection and Validation: The specificity and quality of the primary antibody are critical. Use an antibody that is validated for Western blotting and is specific for the intended PPAR isoform.[3][4][5][6]

  • Protein Loading Amount: Low-abundance proteins may require loading a higher amount of total protein per well. It is recommended to load between 20-50 µg of total protein. A positive control, such as a lysate from a cell line known to express the target protein, should always be included.

  • Transfer Efficiency: Inefficient protein transfer from the gel to the membrane can result in a weak or absent signal. Confirm successful transfer by staining the membrane with Ponceau S before the blocking step.

  • Post-Translational Modifications (PTMs): PPARs can undergo various PTMs, such as phosphorylation, ubiquitination, and SUMOylation, which can affect antibody recognition or protein stability.[7][8][9][10] Consult the literature to see if this compound treatment is expected to alter PTMs that might mask the epitope recognized by your antibody.

Question: I am observing multiple bands for my PPAR target. Which one is correct?

Answer:

The presence of multiple bands can be due to several reasons:

  • Protein Isoforms: PPARγ has different isoforms, with PPARγ1 and PPARγ2 being the most common. These isoforms have different molecular weights and will appear as distinct bands.[2][11]

  • Post-Translational Modifications (PTMs): As mentioned, PTMs can cause shifts in the apparent molecular weight of the protein.[7][8][12] For example, phosphorylation adds mass and can result in a slower migrating band.

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Ensure you are using the recommended antibody dilution and that the blocking and washing steps are adequate.

  • Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be a sign of protein degradation. Always use protease inhibitors in your lysis buffer.

Question: The background on my Western blot is very high, making it difficult to see my bands.

Answer:

High background can obscure your results. Here are some common causes and solutions:

  • Inadequate Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).

  • Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to increased background. Perform a titration to determine the optimal antibody concentration.

  • Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high, patchy background.

Question: I don't see a change in total PPARα or PPARγ expression after this compound treatment. Does this mean the compound is not working?

Answer:

Not necessarily. This compound is a PPAR agonist, meaning it activates the receptor. This activation does not always lead to a change in the total protein expression of the receptor itself.[13][14] Instead, the effect of this compound is more likely to be observed in:

  • Changes in Post-Translational Modifications: this compound might induce changes in the phosphorylation or other PTMs of PPARs, which could be detected with modification-specific antibodies.[8][12]

  • Changes in Downstream Target Gene Expression: The primary effect of PPAR activation is the regulation of target gene transcription.[15][16] Therefore, you should also perform Western blot analysis for known downstream targets of PPARα (e.g., ACOX1, CPT1) and PPARγ (e.g., CD36, UCP1) to assess the activity of this compound.[13]

Frequently Asked Questions (FAQs)

Question: What is this compound and what are its primary targets?

Answer:

This compound (also known as Chiglitazar) is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[14] Some studies also refer to it as a PPAR pan-agonist, suggesting it may activate all three PPAR isoforms. Its primary mechanism of action is to bind to and activate these nuclear receptors, leading to the regulation of genes involved in glucose and lipid metabolism.[15][17]

Question: What are the expected molecular weights for PPARα and PPARγ?

Answer:

The expected molecular weights can vary slightly depending on the isoform and post-translational modifications.

ProteinExpected Molecular WeightNotes
PPARα~52 kDa[18]
PPARγ1~54 kDa[11]
PPARγ2~57 kDa[11]

Question: How does this compound treatment affect downstream signaling pathways?

Answer:

As a PPARα/γ agonist, this compound influences several downstream pathways:

  • PPARα activation primarily regulates fatty acid metabolism by increasing the expression of genes involved in fatty acid uptake and oxidation.[19]

  • PPARγ activation is a master regulator of adipogenesis and enhances insulin (B600854) sensitivity by promoting fatty acid storage and regulating glucose metabolism.[17]

  • Cross-talk with other pathways: PPAR activation can influence other signaling pathways, such as those involving AMPK and mTOR, which are central regulators of cellular energy homeostasis.[20]

Experimental Protocols and Data

Detailed Western Blot Protocol for Analyzing PPARγ Expression

This protocol provides a step-by-step guide for assessing the effect of this compound on PPARγ protein expression in a suitable cell line (e.g., 3T3-L1 adipocytes).

  • Cell Culture and Treatment:

    • Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

    • Treat mature adipocytes with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-50 µg of protein per well onto a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PPARγ (see table below for recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (see table below) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing (Optional):

    • To detect a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the appropriate primary antibody.

Quantitative Data Summary
ReagentRecommended Concentration/Dilution
Primary Antibodies
Rabbit anti-PPARγ1:1000
Rabbit anti-PPARα1:1000
Rabbit anti-β-actin1:5000
Secondary Antibody
HRP-conjugated goat anti-rabbit IgG1:5000 - 1:10000
Other Reagents
This compound1-10 µM (titration recommended)
Total Protein Loaded20-50 µg
Blocking Buffer5% non-fat dry milk or BSA in TBST

Visualizations

Signaling Pathway

Carfloglitazar_Signaling_Pathway cluster_0 This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds as heterodimer PPARg->RXR PPARg->PPRE binds as heterodimer Lipid_Metabolism ↑ Fatty Acid Oxidation (e.g., ACOX1, CPT1) PPRE->Lipid_Metabolism regulates transcription Glucose_Homeostasis ↑ Glucose Uptake ↑ Adipogenesis (e.g., CD36, UCP1) PPRE->Glucose_Homeostasis regulates transcription

Caption: this compound activates PPARα and PPARγ signaling pathways.

Experimental Workflow

Western_Blot_Workflow start Cell Treatment with This compound lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant ts1 Check Protein Expression Levels lysis->ts1 sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block ts2 Verify Transfer (Ponceau S) transfer->ts2 primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab ts3 Optimize Antibody Concentration primary_ab->ts3 detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis ts4 Check Downstream Targets analysis->ts4

Caption: A general workflow for Western blot analysis with key troubleshooting checkpoints.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Carfloglitazar-related research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Chiglitazar, is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1] It targets and activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ, with respective EC50 values of 1.2 µM, 0.08 µM, and 1.7 µM.[2][3] As a PPAR pan-agonist, this compound plays a crucial role in regulating the transcription of genes involved in glucose and lipid metabolism, making it a promising therapeutic agent for type 2 diabetes.[1][4]

Q2: My in vitro reporter assay for this compound activity shows high variability between experiments. What are the potential causes and solutions?

High variability in in vitro reporter assays is a common challenge. Several factors related to the compound, cells, and assay conditions can contribute to this.

Troubleshooting In Vitro Assay Variability

Potential Cause Troubleshooting Steps Best Practices & Recommendations
Compound Solubility & Stability - Confirm complete dissolution of this compound in DMSO. Use sonication if needed. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution.Store this compound stock solution at -20°C for up to 1 month or -80°C for up to 6 months.
Cell Health & Confluency - Ensure cells are in the logarithmic growth phase and not over-confluent. - Regularly check for changes in cell morphology. - Perform routine mycoplasma testing.Maintain cell cultures between 5% and 90% confluency.
Serum & Media Components - Serum starvation of cells (e.g., for 24 hours) prior to treatment can reduce background activation. - Be aware that some media components, like cysteine and ferric ammonium (B1175870) citrate, can affect the stability of drug products.Use a consistent and well-defined cell culture medium and serum source.
Assay Conditions - Optimize cell seeding density to ensure a robust assay window. - Ensure consistent incubation times and temperatures. - Minimize evaporation by using outer wells with media or PBS.For long-term assays, consider using hydration chambers to prevent evaporation.
Indirect PPAR Activation - A positive result in a transactivation assay does not guarantee direct binding. - Consider performing a secondary biophysical assay to confirm direct interaction.Thermal shift assays (TSA) or fluorescence anisotropy assays can validate direct binding to the PPAR ligand-binding domain.

Q3: How can I be sure that the observed effects of this compound are due to direct PPAR activation and not off-target effects?

This is a critical question in ensuring the validity of your findings. A multi-pronged approach is recommended to confirm direct PPAR agonism.

Workflow for Validating Direct PPAR Agonism

G cluster_0 Initial Screening cluster_1 Confirmation of Direct Binding cluster_2 Functional Validation A Cell-Based Reporter Assay (e.g., Luciferase) B Thermal Shift Assay (TSA) A->B Positive Hit C Fluorescence Anisotropy A->C Positive Hit D Competition Binding Assay A->D Positive Hit E Gene Expression Analysis (e.g., qPCR of PPAR target genes) B->E Confirmed Direct Binder C->E Confirmed Direct Binder D->E Confirmed Direct Binder F Co-activator Recruitment Assay E->F Target Gene Upregulation

Caption: Workflow for validating direct PPAR agonism of this compound.

Q4: I am observing inconsistent results in my animal studies of insulin (B600854) resistance with this compound. What are the common sources of variability?

Animal studies are inherently more complex and prone to variability. Key areas to scrutinize include the animal model itself, experimental procedures, and data collection.

Troubleshooting In Vivo Study Variability

Potential Cause Troubleshooting Steps Best Practices & Recommendations
Animal Model Selection - The method of inducing insulin resistance (e.g., high-fat diet, genetic modification) significantly impacts the phenotype. - Be aware that different strains of rodents can have varying sensitivities to diet-induced obesity and insulin resistance.Clearly define and consistently use the same animal model, including supplier, age, and sex.
Dietary Factors - The composition of the high-fat diet (percentage and source of fat) can influence the development of insulin resistance. - Ensure consistent diet formulation and ad libitum access to food and water.Document the detailed composition of the diet used in all publications.
Blood Glucose & Insulin Measurement - Blood glucose and insulin levels can fluctuate significantly throughout the day. - The timing of blood collection relative to feeding and drug administration is critical.Standardize the time of day for all blood sampling and measurements, and ensure animals are fasted for a consistent period if required.
Drug Formulation & Administration - Ensure this compound is properly formulated for in vivo administration and that the vehicle is consistent across all treatment groups.Prepare fresh drug formulations daily and administer at the same time each day.

Detailed Experimental Protocols

Protocol 1: In Vitro PPARγ Reporter Gene Assay

This protocol describes a common method for assessing the activation of PPARγ by this compound using a luciferase reporter assay in HEK293T cells.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with DMEM containing 0.5% charcoal-stripped FBS.

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.

    • Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: In Vivo Study of Insulin Resistance in a High-Fat Diet (HFD) Induced Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in improving insulin sensitivity.

  • Animal Model Induction:

    • Use male C57BL/6J mice at 6-8 weeks of age.

    • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Drug Administration:

    • Randomly assign the HFD-fed mice to a vehicle control group and a this compound treatment group.

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage for 4-6 weeks.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer an intraperitoneal injection of glucose (2 g/kg).

      • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Administer an intraperitoneal injection of insulin (0.75 U/kg).

      • Measure blood glucose levels from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the GTT and ITT.

    • Compare the AUC and individual time-point glucose levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Troubleshooting Logic

This compound Signaling Pathway

G cluster_0 Cellular Uptake cluster_1 Nuclear Translocation & Receptor Binding cluster_2 Transcriptional Regulation This compound This compound PPAR PPARα/γ/δ This compound->PPAR Binds to LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Improved Glucose & Lipid Metabolism TargetGenes->MetabolicEffects Leads to

Caption: Simplified signaling pathway of this compound.

Troubleshooting Logic for Inconsistent In Vitro Results

G Start Inconsistent In Vitro Results CheckCompound Verify Compound Integrity (Solubility, Stability, Purity) Start->CheckCompound CheckCells Assess Cell Health (Morphology, Confluency, Mycoplasma) CheckCompound->CheckCells Compound OK RedoExperiment Repeat Experiment with Optimized Parameters CheckCompound->RedoExperiment Issue Found CheckAssay Review Assay Protocol (Seeding Density, Incubation Times, Reagents) CheckCells->CheckAssay Cells Healthy CheckCells->RedoExperiment Issue Found CheckAssay->RedoExperiment Protocol Optimized ConsistentResults Consistent Results Achieved RedoExperiment->ConsistentResults Success FurtherInvestigation Consider Indirect Effects or Off-Target Activity RedoExperiment->FurtherInvestigation Still Inconsistent

Caption: A logical approach to troubleshooting inconsistent in vitro data.

References

Validation & Comparative

Head-to-Head Clinical Trial: Carfloglitazar vs. Sitagliptin for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel PPAR pan-agonist Carfloglitazar and the established DPP-4 inhibitor Sitagliptin (B1680988), focusing on clinical efficacy, safety profiles, and mechanisms of action. This guide synthesizes data from a pivotal Phase 3 head-to-head clinical trial to inform researchers and drug development professionals.

In the landscape of therapeutic options for type 2 diabetes mellitus (T2DM), the novel peroxisome proliferator-activated receptor (PPAR) pan-agonist this compound (also known as Chiglitazar) presents a multifaceted approach to glycemic and metabolic control. A direct comparison with Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor, offers valuable insights into their distinct and overlapping therapeutic benefits. A Phase 3, randomized, double-blind, active-controlled clinical trial (the CMAS trial) and a subsequent pooled data analysis have provided direct comparative data on their efficacy and safety.[1][2]

Mechanisms of Action: Two Distinct Pathways

This compound and Sitagliptin employ fundamentally different mechanisms to achieve glycemic control, targeting distinct signaling pathways involved in glucose and lipid metabolism.

This compound: As a PPAR pan-agonist, this compound activates all three PPAR isoforms (α, γ, and δ).[3] This broad agonism translates to a wide array of metabolic benefits:

  • PPARα Activation: Primarily enhances the oxidation of fatty acids, leading to a reduction in triglyceride levels.[3]

  • PPARγ Activation: Improves insulin (B600854) sensitivity and promotes glucose uptake in peripheral tissues like adipose and muscle.[3]

  • PPARδ Activation: Contributes to improved lipid metabolism and increased energy expenditure.[3]

By targeting these nuclear receptors, this compound directly modulates the expression of genes integral to both glucose and lipid homeostasis.

Sitagliptin: This agent is a selective inhibitor of the DPP-4 enzyme.[3] The primary role of DPP-4 is the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting this enzyme, Sitagliptin increases the levels and prolongs the action of active incretins, which in turn:[3]

  • Stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppress glucagon (B607659) release from pancreatic α-cells.

This mechanism enhances the body's natural ability to regulate blood glucose, particularly after meals.

Below are diagrams illustrating the distinct signaling pathways for each drug.

cluster_0 This compound (PPAR Pan-Agonist) Pathway This compound This compound PPARs PPARα, PPARγ, PPARδ (Nuclear Receptors) This compound->PPARs Binds & Activates RXR RXR PPARs->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects ↑ Insulin Sensitivity ↓ Triglycerides ↑ Glucose Uptake Gene_Transcription->Metabolic_Effects Leads to

This compound's pan-PPAR agonist signaling pathway.

cluster_1 Sitagliptin (DPP-4 Inhibitor) Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Normally Inactivates Pancreas Pancreatic Islets (β & α cells) Incretins->Pancreas Stimulates Glycemic_Control ↑ Insulin Secretion ↓ Glucagon Secretion Pancreas->Glycemic_Control Results in

Sitagliptin's DPP-4 inhibitor signaling pathway.

Comparative Clinical Efficacy

Data from the 24-week CMAS trial, which enrolled patients with T2DM inadequately controlled by diet and exercise, demonstrated that this compound was non-inferior to Sitagliptin in the primary endpoint of HbA1c reduction.[1] Notably, this compound showed greater reductions in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG).[1][4] A pooled analysis of the CMAS trial and the placebo-controlled CMAP trial further reinforced these findings, particularly in patients with metabolic syndrome or insulin resistance.[2][5]

Efficacy ParameterThis compound 32 mgThis compound 48 mgSitagliptin 100 mg
Change in HbA1c from Baseline (%) [1]-1.40-1.47-1.39
Change in FPG from Baseline (mmol/L) [1]-2.60-2.71-1.97
Change in 2h-PPG from Baseline (mmol/L) [1]-5.11-5.51-4.84
Change in HbA1c in Patients with Metabolic Syndrome (%) [5]-1.44-1.68-1.37
Change in HbA1c in Patients with Insulin Resistance (%) [5]-1.58-1.56-1.26
Data from a 24-week treatment period. FPG: Fasting Plasma Glucose; 2h-PPG: 2-hour Postprandial Glucose.
*p < .05 when compared with Sitagliptin 100 mg.

Safety and Tolerability Profile

The overall incidence of adverse events in the CMAS trial was similar across all treatment groups.[1] this compound was associated with slight weight gain and a small increase in mild edema, particularly at the higher dose, which are known class effects of PPAR agonists.[1][4]

Safety ParameterThis compound 32 mgThis compound 48 mgSitagliptin 100 mg
Any Adverse Event (%) [1]56.760.256.0
Drug-Related Adverse Event (%) [1]13.919.513.7
Serious Adverse Event (%) [1]2.02.02.0
Weight Gain (kg, mean change) [1]+1.28+1.91+0.07
Incidence of Edema (%) [1]2.04.51.2
Incidence of Hypoglycemia (%) [1]0.80.80.4

Experimental Protocols

The data presented is primarily derived from the CMAS (Chiglitazar Monotherapy with Sitagliptin) trial, a 24-week, randomized, double-blind, active-controlled, phase 3 clinical study.[1]

  • Study Population: The trial enrolled adult patients (age 18-70) with type 2 diabetes who had insufficient glycemic control (HbA1c ≥7.5% and ≤10.0%) despite diet and exercise.[6][7] Key exclusion criteria included a diagnosis of type 1 diabetes, prior treatment with antidiabetic drugs, and fasting plasma glucose >13.3 mmol/L.[6]

  • Intervention: Eligible patients were randomized in a 1:1:1 ratio to receive one of the following treatments once daily for 24 weeks:

    • This compound 32 mg

    • This compound 48 mg

    • Sitagliptin 100 mg[1][7]

  • Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline at week 24, with the objective of demonstrating the non-inferiority of this compound to Sitagliptin.[1]

  • Secondary Endpoints: These included changes from baseline in fasting plasma glucose, 2-hour postprandial glucose, fasting insulin, and lipid profiles.[3] Safety and tolerability were also assessed throughout the study.[3]

The workflow for this clinical trial is depicted below.

cluster_workflow CMAS Trial: Experimental Workflow cluster_arms Screening Screening (T2DM Patients, HbA1c 7.5-10.0%) Randomization Randomization (1:1:1) Screening->Randomization Arm_A This compound 32 mg (Once Daily) Randomization->Arm_A Arm_B This compound 48 mg (Once Daily) Randomization->Arm_B Arm_C Sitagliptin 100 mg (Once Daily) Randomization->Arm_C Treatment 24-Week Double-Blind Treatment Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Endpoint Primary Endpoint Analysis (Change in HbA1c at Week 24) Treatment->Endpoint

Generalized experimental workflow for the CMAS trial.

Conclusion

Head-to-head clinical data indicates that this compound is non-inferior to Sitagliptin in lowering HbA1c, while offering superior reductions in fasting and postprandial plasma glucose.[1] This enhanced glycemic control, particularly in patients with underlying insulin resistance or metabolic syndrome, is a direct result of its pan-PPAR agonist mechanism, which improves insulin sensitivity and modulates lipid metabolism.[3][5] Sitagliptin remains a potent and well-tolerated option for glycemic control via the incretin pathway.[3] The choice between these agents may be guided by the patient's specific metabolic phenotype; for those with significant insulin resistance and dyslipidemia in addition to hyperglycemia, this compound may provide a more comprehensive therapeutic approach.[3]

References

A Comparative Guide to PPARα Activation: Carfloglitazar vs. Fenofibrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carfloglitazar and Fenofibrate, focusing on their efficacy as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα is a key mechanism for lipid-lowering drugs. This guide compares this compound, a newer pan-PPAR agonist, with Fenofibrate, a long-established PPARα agonist, in their ability to activate PPARα.

This compound, also known as Chiglitazar, is a dual agonist for PPARα and PPARγ, and is also described as a pan-agonist with activity on PPARδ as well.[1] It is a non-thiazolidinedione insulin (B600854) sensitizer.[2] Fenofibrate is a widely used lipid-lowering drug of the fibrate class.[3] It is a prodrug that is converted in the body to its active metabolite, fenofibric acid, which is a potent PPARα agonist.[3]

Quantitative Comparison of PPARα Activation

The following table summarizes the in vitro potency of this compound and Fenofibric Acid in activating PPARα. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

CompoundPPAR IsotypeEC50 (µM)Reference Agonist
This compound PPARα1.2[4]WY14643[4]
PPARγ0.08[4]Rosiglitazone[4]
PPARδ1.7[4]2-bromohexadecanoic acid[4]
Fenofibric Acid PPARα9.47GW7647
PPARγ61.0GW1929
PPARδNo significant activationGW501516

Mechanism of Action: PPARα Signaling Pathway

Both this compound and Fenofibric Acid exert their effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and oxidation, and consequently, a reduction in plasma triglycerides.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Fenofibric Acid PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Lipid_Metabolism Increased Lipid Metabolism mRNA->Lipid_Metabolism Translation

Caption: PPARα Signaling Pathway Activation.

Experimental Protocols

The following protocols are representative of the methods used to determine the PPARα activation potential of this compound and Fenofibric Acid.

Luciferase Reporter Gene Assay

This assay is a common method to quantify the activation of nuclear receptors.

Objective: To measure the in vitro activation of human PPARα by this compound and Fenofibric Acid.

Materials:

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or other suitable cell lines like COS-7.[3][5]

  • Plasmids:

    • An expression vector for the human PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).[3]

    • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.[3]

    • An internal control plasmid expressing Renilla luciferase for normalization.

  • Transfection Reagent: (e.g., Lipofectamine).

  • Compounds: this compound, Fenofibric Acid, and a reference PPARα agonist (e.g., GW7647).

  • Luciferase Assay System: (e.g., Dual-Glo Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[5]

  • Transfection: Co-transfect the cells with the PPARα-LBD-GAL4-DBD expression plasmid, the GAL4-UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, Fenofibric Acid, or the reference agonist. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[5]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 values.

Luciferase_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., HepG2 in 96-well plate) Start->Seed_Cells Transfect 2. Co-transfect with Plasmids: - PPARα-LBD-GAL4-DBD - GAL4-UAS-Luciferase - Renilla Luciferase Seed_Cells->Transfect Treat 3. Treat with Compounds (this compound, Fenofibric Acid, Reference Agonist, Vehicle) Transfect->Treat Incubate 4. Incubate for 18-24 hours Treat->Incubate Measure 5. Measure Luciferase Activity (Dual-Glo Assay) Incubate->Measure Analyze 6. Normalize and Analyze Data (Calculate EC50) Measure->Analyze End End Analyze->End

Caption: Luciferase Reporter Assay Workflow.

Summary and Conclusion

Both this compound and Fenofibrate, through its active metabolite Fenofibric Acid, are effective activators of PPARα. The available in vitro data suggests that Fenofibric Acid is a more potent activator of PPARα compared to this compound, as indicated by its lower EC50 value. However, it is important to note that this compound also exhibits potent agonism at PPARγ and moderate activity at PPARδ, classifying it as a pan-agonist.[4] This broader activity profile may offer additional therapeutic benefits, particularly in the context of insulin resistance and type 2 diabetes.[1]

The choice between these two compounds in a research or clinical setting will depend on the specific therapeutic goals. For targeted PPARα activation, Fenofibrate remains a benchmark. For a broader metabolic effect involving multiple PPAR isoforms, this compound presents a compelling alternative. Further head-to-head studies are warranted to fully elucidate the comparative clinical efficacy and safety profiles of these two agents.

References

A Comparative Guide to the Differential Effects of Carfloglitazar and Telmisartan on PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Carfloglitazar and Telmisartan on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. The information presented herein is supported by experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic implications of these two compounds.

Overview of this compound and Telmisartan

This compound , also known as Chiglitazar, is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR isoforms (α, γ, and δ). It is a novel, non-thiazolidinedione (TZD) insulin (B600854) sensitizer. Its activity on PPARγ is of significant interest for its potential in treating type 2 diabetes.

Telmisartan is primarily known as an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. However, it also exhibits partial agonism on PPARγ, a property not shared by most other ARBs. This dual action suggests its potential for managing metabolic disorders in conjunction with hypertension. Telmisartan's partial activation of PPARγ is reported to be between 25-30% of that achieved by full agonists[1].

Quantitative Comparison of PPARγ Activation

The following table summarizes the key quantitative parameters of this compound and Telmisartan in relation to PPARγ activation, based on available experimental data.

ParameterThis compound (Chiglitazar)TelmisartanReference Compound(s)
PPARγ Activation Potency (EC50) 0.08 µM~5 µMRosiglitazone (~0.04 µM)
Maximal Activation (% of full agonist) Moderate (weaker than rosiglitazone, stronger than pioglitazone)Partial (~25-30% of rosiglitazone)Rosiglitazone (100%)
Receptor Binding Affinity High affinityHighest affinity among tested ARBsRosiglitazone (High affinity)
PPAR Isoform Selectivity Pan-agonist (α, γ, δ)Partial agonist for PPARγRosiglitazone (Selective for PPARγ)

Differential Signaling Pathways and Mechanisms of Action

This compound and Telmisartan modulate PPARγ activity through distinct mechanisms, leading to different downstream signaling cascades and gene expression profiles.

This compound's Mechanism: As a pan-agonist, this compound's effects are broad, influencing not only glucose and lipid metabolism via PPARγ but also fatty acid oxidation through PPARα and energy expenditure via PPARδ. A key differentiating feature of this compound is its ability to inhibit the CDK5-mediated phosphorylation of PPARγ at serine 273. This inhibition leads to a unique gene expression profile, with preferential regulation of genes like ANGPTL4 and PDK4, which are involved in lipid metabolism and glucose utilization.

cluster_0 Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates CDK5 CDK5 This compound->CDK5 Inhibits PPRE PPRE PPARg->PPRE Phosphorylation Phosphorylation (Ser273) RXR RXR RXR->PPRE CDK5->PPARg Phosphorylates Gene_Expression Target Gene Expression (e.g., ANGPTL4, PDK4) PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (Insulin Sensitization, Lipid Regulation) Gene_Expression->Metabolic_Effects

This compound's Signaling Pathway

Telmisartan's Mechanism: Telmisartan acts as a selective PPARγ modulator (SPPARM). Its partial agonism results in a distinct conformational change in the PPARγ receptor compared to full agonists. This leads to the selective recruitment of coactivators and a different pattern of gene expression. For instance, Telmisartan shows attenuated release of the corepressor NCoR and does not recruit coactivators like TIF2 to the same extent as full agonists. This selective modulation is thought to contribute to its insulin-sensitizing effects with a potentially lower risk of the side effects associated with full PPARγ agonists, such as weight gain and edema[1].

cluster_0 Nucleus Telmisartan Telmisartan AT1R AT1 Receptor Telmisartan->AT1R Blocks PPARg PPARγ Telmisartan->PPARg Partially Activates Metabolic_Effects Metabolic & Vascular Effects AT1R->Metabolic_Effects (Blood Pressure) Coactivators Selective Coactivator Recruitment PPARg->Coactivators Recruits PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Coactivators->PPRE Gene_Expression Target Gene Expression (e.g., aP2, CD36, GLUT4) PPRE->Gene_Expression Regulates Gene_Expression->Metabolic_Effects

Telmisartan's Dual Signaling Pathway

Differential Effects on Gene Expression

While both drugs influence the expression of genes involved in glucose and lipid homeostasis, their distinct mechanisms lead to different gene expression signatures.

  • This compound , due to its pan-agonist nature and unique effect on PPARγ phosphorylation, demonstrates a broader and potentially more balanced regulation of metabolic genes. It shows significant upregulation of ANGPTL4 and PDK4 compared to classic TZDs.

  • Telmisartan has been shown to increase the expression of key PPARγ target genes such as adipocyte fatty acid-binding protein (aP2), CD36, and glucose transporter 4 (GLUT4), which are crucial for adipocyte differentiation and insulin-stimulated glucose uptake[1]. However, its partial agonism may lead to a more modest induction of some target genes compared to full agonists.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Telmisartan are provided below.

PPARγ Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

  • Principle: A fluorescently labeled known PPARγ ligand (tracer) is incubated with the PPARγ LBD. A test compound (this compound or Telmisartan) is then added in increasing concentrations. The test compound competes with the tracer for binding to the LBD, causing a decrease in the fluorescence signal.

  • Protocol:

    • Recombinant human PPARγ LBD is incubated with a fluorescent tracer in an assay buffer.

    • Serial dilutions of the test compound or a reference compound (e.g., rosiglitazone) are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The fluorescence polarization or FRET signal is measured using a plate reader.

    • The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is calculated.

    • The dissociation constant (Ki) can be calculated from the IC50 value.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

  • Principle: Cells are co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Protocol:

    • A suitable cell line (e.g., HEK293T or COS-7) is seeded in a multi-well plate.

    • Cells are co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

    • After transfection, cells are treated with various concentrations of the test compound (this compound or Telmisartan) or a reference agonist.

    • Following an incubation period, cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • The fold activation relative to a vehicle control is calculated after normalizing to the control reporter.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the recruitment of PPARγ and its coactivators to specific gene promoters in response to ligand treatment.

  • Principle: Cells are treated with a test compound to induce protein-DNA interactions. Proteins are then cross-linked to DNA, and the chromatin is sheared. An antibody specific to PPARγ or a coactivator is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.

  • Protocol:

    • Cells (e.g., adipocytes) are treated with the test compound.

    • Proteins are cross-linked to DNA using formaldehyde.

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody against PPARγ or a specific coactivator is used to immunoprecipitate the chromatin complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed using primers specific for the PPREs of target genes to determine the amount of precipitated DNA.

start Start: Cell Culture & Treatment binding_assay Competitive Binding Assay (Determine Affinity) start->binding_assay reporter_assay Luciferase Reporter Assay (Measure Activation) start->reporter_assay gene_expression_analysis Gene Expression Analysis (e.g., qPCR, Microarray) start->gene_expression_analysis chip_assay ChIP Assay (Coactivator Recruitment) start->chip_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis reporter_assay->data_analysis gene_expression_analysis->data_analysis chip_assay->data_analysis

Experimental Workflow for Comparison

Conclusion

This compound and Telmisartan represent two distinct approaches to modulating PPARγ activity. This compound is a potent pan-agonist with a unique mechanism of inhibiting PPARγ phosphorylation, suggesting a broad and potentially more balanced metabolic effect. In contrast, Telmisartan is a partial agonist and a selective PPARγ modulator, offering the potential for targeted metabolic benefits alongside its primary antihypertensive action, possibly with a different side-effect profile compared to full agonists.

The choice between these or similar compounds in a drug development context will depend on the desired therapeutic outcome, the importance of targeting multiple PPAR isoforms, and the tolerance for potential side effects. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the nuanced pharmacology of these and other PPARγ modulators.

References

A Comparative Analysis of PPARδ Agonists: Carfloglitazar vs. GW501516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two peroxisome proliferator-activated receptor delta (PPARδ) agonists: Carfloglitazar (also known as Chiglitazar) and GW501516 (also known as Cardarine). This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by experimental methodologies and visual pathway diagrams.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism. The PPARδ isoform is ubiquitously expressed and is a key regulator of fatty acid oxidation and energy homeostasis. Agonists of PPARδ have been investigated for their potential in treating metabolic disorders such as dyslipidemia and type 2 diabetes. This guide focuses on a comparative analysis of two such agonists: this compound, a pan-PPAR agonist with activity on PPARα, γ, and δ, and GW501516, a highly potent and selective PPARδ agonist.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GW501516, focusing on their in vitro potency and pharmacokinetic profiles.

Table 1: In Vitro Activity Profile

ParameterThis compound (Chiglitazar)GW501516
Target(s) PPARα, PPARγ, PPARδ (Pan-Agonist)[1]Selective PPARδ Agonist[2]
Binding Affinity (Ki)
PPARδNot Publicly Available1 nM[2]
PPARαNot Publicly Available>1000-fold selectivity for PPARδ[2]
PPARγNot Publicly Available>1000-fold selectivity for PPARδ[2]
Activation Potency (EC50)
PPARδ1.7 µM (1700 nM)[3]1 nM[2]
PPARα1.2 µM (1200 nM)[4][3]>1000 nM[2]
PPARγ0.08 µM (80 nM)[4][3]>1000 nM[2]

Table 2: Pharmacokinetic Profile

ParameterThis compound (Chiglitazar)GW501516
Species Human (Healthy Volunteers)[3]Rat[5][6]
Administration Single Oral Dose (8-72 mg)[3]Oral Gavage
Tmax (Time to Peak Concentration) ~2.5 - 3.5 hours[3]~1-3 hours
Terminal Half-life (t1/2) 9.0 - 11.9 hours[3]Not explicitly defined in human equivalent terms
Bioavailability Dose-proportional increase in Cmax and AUC[3]Preclinical studies suggest good oral absorption[7]
Metabolism & Excretion Primarily metabolized; details not specified.[3]Primarily through feces, minimal in urine, suggesting significant biliary excretion.[8]
Food Effect High-fat meal increased absorption (AUC by ~13%)[3]Not specified

Mechanism of Action: The PPARδ Signaling Pathway

Both this compound and GW501516 exert their effects by activating the PPARδ signaling pathway. Upon binding of an agonist, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This results in an increased expression of genes involved in fatty acid oxidation, energy expenditure, and glucose homeostasis.

PPAR_Signaling_Pathway PPARδ Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARδ Agonist (this compound or GW501516) PPARd_RXR_inactive PPARδ/RXR (Inactive) Agonist->PPARd_RXR_inactive Binds to PPARδ PPARd_RXR_active PPARδ/RXR/Agonist Complex (Active) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, PDK4) PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation Improved Glucose Homeostasis TargetGenes->MetabolicEffects Leads to

A diagram illustrating the activation of the PPARδ signaling pathway by an agonist.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Receptor Preparation : Membranes are prepared from cells or tissues expressing the PPARδ receptor.

  • Incubation : The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to PPARδ and has a radioactive tag) and varying concentrations of the unlabeled test compound (this compound or GW501516).

  • Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification : The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow Receptor PPARδ Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (this compound or GW501516) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separation of bound and free ligand Counting Scintillation Counting Filtration->Counting Quantification of bound radioligand Analysis Data Analysis (IC50, Ki) Counting->Analysis

A generalized workflow for a radioligand binding assay.
Cell-Based Transactivation Assay (General Protocol)

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

  • Cell Culture and Transfection : A suitable mammalian cell line is co-transfected with two plasmids: one expressing the ligand-binding domain of the PPARδ receptor fused to a DNA-binding domain (e.g., GAL4), and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.

  • Compound Treatment : The transfected cells are treated with varying concentrations of the test compound (this compound or GW501516).

  • Incubation : The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Assay : The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis : The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Discussion and Conclusion

GW501516 is a highly potent and selective PPARδ agonist, as evidenced by its low nanomolar Ki and EC50 values and over 1000-fold selectivity against PPARα and PPARγ.[2] Its development, however, was halted in Phase II clinical trials due to safety concerns, specifically the rapid development of cancer in animal studies.[2]

This compound (Chiglitazar) , in contrast, is a pan-PPAR agonist, with activity across all three PPAR isoforms.[1] Its potency for PPARδ is significantly lower than that of GW501516, with an EC50 in the micromolar range.[3] The activation of PPARα and PPARγ contributes to its overall metabolic effects, which have been shown to improve glycemic control and lipid profiles in clinical trials.[3] The pharmacokinetic profile of this compound in humans shows a half-life that supports once-daily dosing.[3]

References

Validating Carfloglitazar's Pan-PPAR Agonist Mechanism of Action Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Carfloglitazar (also known as Chiglitazar), a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. It is crucial to note that this compound is not an SGLT2 inhibitor; its therapeutic effects on glucose and lipid metabolism are mediated through the activation of PPARα, PPARγ, and PPARδ nuclear receptors.[1][2][3][4][5] This guide outlines how CRISPR-Cas9 gene editing can be employed to definitively confirm this mechanism and compares its effects to selective PPAR agonists.

This compound's Mechanism of Action: A Pan-PPAR Agonist

This compound simultaneously activates three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2][6][7] These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes.[3] This binding modulates the transcription of genes involved in a wide array of metabolic processes.

  • PPARα: Highly expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. Its activation leads to increased fatty acid oxidation and reduced triglyceride levels.[1][8]

  • PPARγ: Primarily found in adipose tissue, PPARγ is a critical regulator of glucose homeostasis, adipocyte differentiation, and insulin (B600854) sensitivity.[1][8] Its activation enhances glucose uptake and utilization in peripheral tissues.

  • PPARδ: Expressed in numerous tissues, including muscle and adipose tissue, PPARδ activation also stimulates fatty acid oxidation and improves overall energy expenditure and insulin sensitivity.[1]

By activating all three isoforms, this compound offers a multi-faceted approach to improving insulin sensitivity, regulating blood glucose, and correcting dyslipidemia.[2][8]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular/Nuclear cluster_effects Metabolic Effects This compound This compound (Pan-PPAR Agonist) PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARd PPARδ This compound->PPARd Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR RXR->PPARd_RXR PPRE PPRE (DNA Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to PPARd_RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Transcription->Glucose_Homeostasis Energy_Expenditure ↑ Energy Expenditure Gene_Transcription->Energy_Expenditure

Figure 1: this compound's Pan-PPAR Agonist Signaling Pathway.

Validating the Mechanism with CRISPR-Cas9

CRISPR-Cas9 technology provides a precise method to validate that the effects of this compound are directly mediated by PPARα, PPARγ, and PPARδ.[9] By creating cell lines with one or more of these PPAR genes knocked out, researchers can observe whether the drug's effects are diminished or abolished.

The experimental logic is as follows: If this compound acts through a specific PPAR isoform, its metabolic effects will be significantly reduced in cells lacking that receptor compared to wild-type cells.

CRISPR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Quantitative Assays cluster_analysis Data Analysis & Validation WT_Cells Wild-Type Cells (e.g., HepG2, 3T3-L1) Treatment_Vehicle Vehicle Control WT_Cells->Treatment_Vehicle Treatment_Carflo This compound WT_Cells->Treatment_Carflo Treatment_Selective Selective Agonist (e.g., Rosiglitazone) WT_Cells->Treatment_Selective KO_Cells_a PPARα Knockout (CRISPR-Cas9) KO_Cells_a->Treatment_Vehicle KO_Cells_a->Treatment_Carflo KO_Cells_a->Treatment_Selective KO_Cells_g PPARγ Knockout (CRISPR-Cas9) KO_Cells_g->Treatment_Vehicle KO_Cells_g->Treatment_Carflo KO_Cells_g->Treatment_Selective KO_Cells_d PPARδ Knockout (CRISPR-Cas9) KO_Cells_d->Treatment_Vehicle KO_Cells_d->Treatment_Carflo KO_Cells_d->Treatment_Selective Assay_qPCR qPCR (Target Gene Expression) Treatment_Vehicle->Assay_qPCR Assay_Glucose Glucose Uptake Assay Treatment_Vehicle->Assay_Glucose Assay_Lipid Lipid Accumulation (Oil Red O Staining) Treatment_Vehicle->Assay_Lipid Treatment_Carflo->Assay_qPCR Treatment_Carflo->Assay_Glucose Treatment_Carflo->Assay_Lipid Treatment_Selective->Assay_qPCR Treatment_Selective->Assay_Glucose Treatment_Selective->Assay_Lipid Analysis Compare effects of This compound across WT and KO cell lines Assay_qPCR->Analysis Assay_Glucose->Analysis Assay_Lipid->Analysis

Figure 2: Experimental Workflow for CRISPR-Cas9 Validation.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of PPAR Genes

This protocol provides a general framework. Specific parameters should be optimized for the chosen cell line (e.g., HepG2 for liver-centric effects, 3T3-L1 for adipocyte-related actions).

  • gRNA Design and Cloning:

    • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human PPARA, PPARG, or PPARD gene using a web-based tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • Cell Transfection and Selection:

    • Transfect the chosen cell line (e.g., HepG2) with the gRNA/Cas9 plasmid using a suitable method like electroporation or lipid-based transfection.

    • After 24-48 hours, apply puromycin (B1679871) selection to eliminate non-transfected cells.

  • Monoclonal Isolation and Validation:

    • Plate the surviving cells at a very low density to allow for the growth of single-cell-derived colonies.

    • Isolate individual colonies and expand them.

    • Extract genomic DNA from each clone and perform PCR to amplify the targeted region.

    • Sequence the PCR products (Sanger sequencing) and analyze the sequencing data (e.g., using TIDE or ICE analysis) to confirm the presence of insertions/deletions (indels) that result in a frameshift mutation and gene knockout.

    • Confirm the absence of the target protein via Western blot.

Quantitative Assays

a) Gene Expression Analysis (qPCR)

  • Cell Treatment: Plate wild-type and validated PPAR knockout cell lines. Treat with vehicle, this compound (e.g., 1-10 µM), or a selective PPAR agonist for 24 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for known PPAR target genes.

    • PPARα targets: CPT1A, ACADM (MCAD), CD36[10][11]

    • PPARγ targets: ADIPOQ (Adiponectin), FABP4, SLC2A4 (GLUT4)

    • Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).

b) Glucose Uptake Assay (in Adipocytes, e.g., differentiated 3T3-L1)

  • Cell Seeding and Differentiation: Seed wild-type and PPARγ-KO 3T3-L1 cells in a 96-well plate and differentiate them into mature adipocytes.

  • Starvation and Treatment: Starve cells in serum-free, low-glucose media. Treat with vehicle, this compound, or a positive control (e.g., insulin) for the optimized duration.

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a short period (e.g., 10-20 minutes).

  • Lysis and Measurement: Wash cells to remove extracellular glucose analog. Lyse the cells and measure intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[4][7][8][12][13]

c) Lipid Accumulation Assay (in Hepatocytes, e.g., HepG2)

  • Cell Seeding and Treatment: Seed wild-type and PPARα-KO HepG2 cells. Treat with vehicle, this compound, or a positive control in the presence of fatty acids (e.g., oleate) for 48-72 hours to induce lipid loading.

  • Staining: Fix the cells and stain with Oil Red O solution, which specifically stains neutral lipids.

  • Quantification:

    • Microscopy: Visualize and capture images of lipid droplets.

    • Extraction: Extract the Oil Red O dye from the cells using isopropanol (B130326) and measure the absorbance at ~500 nm using a plate reader for quantification.[6][14][15][16]

Data Presentation and Comparison with Alternatives

The results of these experiments can be summarized to provide a clear comparison of this compound's performance against a selective PPAR agonist, such as Rosiglitazone (a PPARγ agonist), and to validate its on-target effects.

Table 1: Comparative Effect on PPAR Target Gene Expression (qPCR)
Cell LineTreatmentCPT1A (PPARα target) Fold ChangeADIPOQ (PPARγ target) Fold Change
Wild-Type Vehicle1.01.0
This compound↑↑↑↑↑
Rosiglitazone↑↑↑
PPARα KO Vehicle1.01.0
This compound ↑↑
Rosiglitazone↑↑↑
PPARγ KO Vehicle1.01.0
This compound↑↑↑
Rosiglitazone

Expected outcome: this compound's effect on CPT1A is lost in PPARα KO cells, and its effect on ADIPOQ is lost in PPARγ KO cells, confirming its dual activity. Rosiglitazone's effect is only lost in PPARγ KO cells.

Table 2: Comparative Effect on Cellular Function
AssayCell LineTreatmentExpected Outcome
Glucose Uptake Wild-TypeThis compoundIncreased uptake
PPARγ KOThis compoundNo significant increase
Lipid Accumulation Wild-TypeThis compoundDecreased accumulation
PPARα KOThis compoundNo significant decrease

Expected outcome: The functional benefits of this compound on glucose and lipid metabolism are dependent on the presence of the respective PPAR isoforms.

Conclusion

By combining targeted gene knockout using CRISPR-Cas9 with functional and gene expression assays, researchers can unequivocally validate that the therapeutic effects of this compound are mediated through its intended pan-PPAR agonist mechanism. This approach provides a robust framework for preclinical drug validation and offers clear, interpretable data that distinguishes its activity profile from more selective PPAR agonists. The pan-agonist nature of this compound, which combines the benefits of activating multiple PPAR isoforms, may offer a more potent and comprehensive treatment for metabolic diseases compared to selective agonists.[1][17]

References

Confirming Carfloglitazar's Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carfloglitazar (also known as Chiglitazar) is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, demonstrating affinity for all three PPAR subtypes (α, γ, and δ).[1][2][3][4] These nuclear receptors are crucial regulators of glucose and lipid metabolism, making this compound a promising therapeutic candidate for type 2 diabetes and other metabolic disorders.[2][4] This guide provides a comparative analysis of this compound's target engagement in cellular models against other well-established PPAR agonists, supported by experimental data and detailed protocols.

Comparative Efficacy of PPAR Agonists

The potency of this compound and its comparators in activating PPAR subtypes is typically determined using in vitro transactivation assays, such as reporter gene assays. The half-maximal effective concentration (EC50) values from these assays indicate the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value signifies higher potency.

CompoundTarget PPAR SubtypeEC50Reference Agonist
This compound (Chiglitazar) PPARα1.2 µM[1][2][3]WY14643
PPARγ0.08 µM[1][2][3]Rosiglitazone
PPARδ1.7 µM[1][2][3]-
RosiglitazonePPARγ60 nM (0.06 µM)[5]-
PioglitazonePPARγ479 nM (0.479 µM)-
PPARα4.8 µM-
WY14643PPARα0.63 µM[6]-

Note: EC50 values can vary slightly between different studies and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for assessing target engagement using a reporter gene assay.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR Binds PPAR_RXR_inactive PPAR/RXR Heterodimer (inactive) PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active PPAR/RXR Heterodimer (active) PPAR_RXR_inactive->PPAR_RXR_active Ligand Activation PPRE PPRE (DNA) PPAR_RXR_active->PPRE Binds Target_Gene Target Gene (e.g., FABP4, LPL, CPT1) PPRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., Improved Insulin (B600854) Sensitivity, Lipid Metabolism) Protein->Metabolic_Effects Leads to

This compound Signaling Pathway.

Reporter_Gene_Assay_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Data Acquisition cluster_analysis Data Analysis Seed_Cells 1. Seed cells (e.g., HEK293) in a 96-well plate Transfect 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector Seed_Cells->Transfect Treat 3. Treat cells with varying concentrations of this compound or comparator compounds Transfect->Treat Incubate 4. Incubate for 24 hours Treat->Incubate Lyse 5. Lyse cells and add luciferase substrate Incubate->Lyse Measure 6. Measure luminescence using a plate reader Lyse->Measure Plot 7. Plot luminescence vs. compound concentration Measure->Plot Calculate 8. Calculate EC50 values Plot->Calculate

Reporter Gene Assay Workflow.

Experimental Protocols

Herein are detailed protocols for key cellular assays to confirm this compound's target engagement.

PPAR Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of a specific PPAR subtype by a test compound.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Human Hepatocellular Carcinoma (HepG2) cells.

  • Materials:

    • HEK293 or HepG2 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Expression plasmid for the human PPAR subtype of interest (α, γ, or δ)

    • Reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene

    • Transfection reagent (e.g., Lipofectamine 3000)

    • 96-well white, clear-bottom tissue culture plates

    • This compound and comparator compounds

    • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed HEK293 or HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

    • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model to determine the EC50 value.

Quantitative PCR (qPCR) for PPAR Target Gene Expression

This assay measures the change in the expression of known PPAR target genes following treatment with a PPAR agonist.

  • Cell Line: HepG2 cells (for PPARα targets) or 3T3-L1 preadipocytes (for PPARγ targets).

  • Materials:

    • HepG2 or 3T3-L1 cells

    • Appropriate cell culture medium

    • This compound and comparator compounds

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

    • qPCR primers for target genes (e.g., FABP4, LPL, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • SYBR Green qPCR master mix

    • qPCR instrument

  • Protocol:

    • Cell Treatment: Plate cells in a 6-well plate and treat with this compound or comparator compounds at desired concentrations for 24-48 hours.

    • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

  • Cell Line: 3T3-L1 preadipocytes.

  • Materials:

    • 3T3-L1 cells

    • DMEM with 10% FBS

    • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)

    • Insulin medium (DMEM with 10% FBS and 1 µg/mL insulin)

    • This compound or a known PPARγ agonist (e.g., Rosiglitazone)

    • Oil Red O staining solution

    • Formalin

    • Isopropanol (B130326)

  • Protocol:

    • Induction of Differentiation: Culture 3T3-L1 cells to confluence. Two days post-confluence, replace the medium with differentiation medium containing the test compound or vehicle control.

    • Maturation: After 48 hours, replace the medium with insulin medium containing the test compound or vehicle control.

    • Maintenance: After another 48 hours, switch to DMEM with 10% FBS and the test compound, and replace the medium every 2 days for a total of 8-10 days.

    • Staining:

      • Wash the cells with PBS and fix with 10% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

      • Wash with water and acquire images using a microscope.

    • Quantification (Optional): Elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 510 nm.

The cellular assays described in this guide provide a robust framework for confirming and quantifying the target engagement of this compound. The comparative data demonstrates its potent pan-agonist activity on all three PPAR subtypes. The detailed protocols offer researchers the necessary tools to independently verify these findings and further investigate the cellular mechanisms of this promising therapeutic agent.

References

Cross-Validation of Carfloglitazar's Efficacy in Diverse Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Carfloglitazar (also known as Chiglitazar) has emerged as a promising pan-agonist of peroxisome proliferator-activated receptors (PPARs), targeting PPARα, PPARγ, and PPARδ to address the multifaceted pathophysiology of type 2 diabetes and related metabolic disorders. This guide provides a comprehensive cross-validation of this compound's effects in various preclinical animal models, offering a comparative analysis with other PPAR agonists. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanistic underpinnings of this novel therapeutic agent.

Mechanism of Action: A Multi-Pronged Approach to Metabolic Regulation

This compound exerts its therapeutic effects by simultaneously activating three PPAR isoforms, each playing a distinct yet complementary role in glucose and lipid homeostasis.[1][2]

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, PPARα activation by this compound enhances fatty acid oxidation and uptake. This leads to a reduction in circulating triglycerides and an improvement in the overall lipid profile.[3][4]

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin (B600854) sensitivity. This compound's agonism of PPARγ promotes the differentiation of adipocytes, leading to the safe storage of free fatty acids and subsequent improvement in insulin sensitivity in peripheral tissues.[1][3]

  • PPARδ Activation: Ubiquitously expressed, PPARδ activation contributes to improved fatty acid oxidation and energy expenditure, further enhancing the metabolic benefits of this compound.[1]

Carfloglitazar_Mechanism_of_Action cluster_drug This compound cluster_receptors PPAR Isoforms cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Fatty Acid Oxidation Glucose_Homeostasis Improved Glucose Homeostasis PPARg->Glucose_Homeostasis Insulin Sensitivity Energy_Expenditure Increased Energy Expenditure PPARd->Energy_Expenditure Fatty Acid Oxidation

This compound's pan-agonist activity on PPAR isoforms.

Comparative Efficacy in Animal Models of Diabetes and Obesity

The efficacy of this compound has been evaluated in several rodent models of insulin resistance, dyslipidemia, and obesity. The following tables summarize the key quantitative data from these studies, providing a direct comparison with vehicle controls and other relevant therapeutic agents.

Monosodium Glutamate (B1630785) (MSG)-Induced Obese Rats

This model is characterized by obesity, insulin resistance, and dyslipidemia.

ParameterVehicleThis compound (10 mg/kg)Rosiglitazone (5 mg/kg)
Fasting Plasma Glucose (mmol/L) 10.2 ± 0.77.1 ± 0.57.9 ± 0.6
Fasting Plasma Insulin (mU/L) 63.4 ± 9.723.8 ± 1.638.8 ± 3.2
HOMA-IR 14.3 ± 2.25.0 ± 0.37.4 ± 1.0
Plasma Triglycerides (mmol/L) 2.1 ± 0.30.9 ± 0.11.1 ± 0.2
Plasma Total Cholesterol (mmol/L) 3.5 ± 0.22.5 ± 0.12.8 ± 0.2
*p<0.01 vs. Vehicle. Data from Li et al., 2006.[3]
Genetically Diabetic Mouse Models: db/db and KKAy Mice

These models exhibit severe hyperglycemia and insulin resistance due to genetic mutations affecting the leptin receptor (db/db) or a polygenic background predisposing to diabetes (KKAy).

ParameterAnimal ModelVehicleThis compound (20 mg/kg)Rosiglitazone (5 mg/kg)
Blood Glucose (% change from baseline) db/db-↓ 45%↓ 40%
Blood Glucose (% change from baseline) KKAy-↓ 50%↓ 55%
Plasma Insulin (ng/mL) db/db15.2 ± 2.18.5 ± 1.59.1 ± 1.8
Body Weight Change (g) KKAy+ 3.5 ± 0.5+ 1.8 ± 0.4+ 4.2 ± 0.6
*p<0.05 vs. Vehicle. Data from He et al., 2012.[1]

Cross-Validation with Alternative PPAR Agonists in Other Animal Models

To provide a broader context for this compound's effects, this section presents data from studies on other dual PPARα/γ agonists in different animal models.

Zucker Fatty Rats

This model of genetic obesity and insulin resistance is widely used to study metabolic syndrome.

ParameterVehicleCevoglitazar (5 mg/kg)Pioglitazone (30 mg/kg)Fenofibrate (150 mg/kg)
Glucose Tolerance (AUC) BaselineImprovedImprovedNo significant change
Body Weight Gain BaselineReducedIncreasedReduced
Hepatic Lipid Content BaselineReducedReducedReduced
*p<0.05 vs. Vehicle. Data from Krüger et al., 2011.[5]
High-Fat Diet-Induced Obese Rats

This model mimics the metabolic consequences of a Western-style diet.

ParameterControlRagaglitazar (3 mg/kg)Rosiglitazone (3 mg/kg)
Plasma Triglycerides (% reduction) -74%45%
Plasma Insulin (% reduction) -53%30%
Hepatic Triglyceride Secretion BaselineReducedNo significant change
p<0.05 vs. Control. Data from Johansen et al., 2001.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the cited studies.

Animal Models and Drug Administration

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., MSG-obese rat, db/db mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Drug_Admin Daily Oral Gavage (this compound, Comparator, Vehicle) Randomization->Drug_Admin Monitoring Monitor Body Weight, Food & Water Intake Drug_Admin->Monitoring Metabolic_Tests Metabolic Tests (OGTT, ITT) Monitoring->Metabolic_Tests Blood_Sampling Blood Sampling for Biochemical Analysis Metabolic_Tests->Blood_Sampling Tissue_Harvest Tissue Harvesting for Gene Expression Analysis Blood_Sampling->Tissue_Harvest

A generalized experimental workflow for preclinical evaluation.
  • MSG-Induced Obese Rats: Male Wistar rats were treated with monosodium glutamate (4 mg/g) subcutaneously for the first 7 days of life to induce obesity. At 8 weeks of age, rats were randomized into treatment groups and received daily oral gavage of this compound, Rosiglitazone, or vehicle for 40 days.[3]

  • db/db and KKAy Mice: Male db/db and KKAy mice (8-10 weeks old) were randomized and treated daily by oral gavage with this compound, Rosiglitazone, or vehicle for 12-14 days.[1]

  • Zucker Fatty Rats: Male Zucker fatty rats were fed a fat-enriched diet for 6 weeks. For the last 4 weeks, they received daily oral administration of Cevoglitazar, Pioglitazone, Fenofibrate, or vehicle.[5]

  • High-Fat Diet-Induced Obese Rats: Male Sprague-Dawley rats were fed a high-fat diet for several weeks to induce obesity and insulin resistance before being randomized to receive daily oral treatment with Ragaglitazar, Rosiglitazone, or vehicle.[6]

Key Experimental Assays
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals were administered a glucose solution (2 g/kg) orally. Blood samples were collected at various time points (e.g., 0, 30, 60, 120 minutes) to measure blood glucose levels. The area under the curve (AUC) was calculated to assess glucose tolerance.[2][7]

  • Insulin Tolerance Test (ITT): Following a short fasting period, animals were injected intraperitoneally with human insulin (0.75 U/kg). Blood glucose was measured at several intervals to determine the rate of glucose disposal as an indicator of insulin sensitivity.

  • Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, total cholesterol, and other relevant metabolites were determined using commercially available kits and automated analyzers.

  • Gene Expression Analysis: Total RNA was extracted from tissues (e.g., liver, adipose tissue) and reverse-transcribed into cDNA. The expression levels of target genes (e.g., PPARα, CPT1, ACO) were quantified using real-time polymerase chain reaction (RT-PCR).[3]

Conclusion

The collective preclinical data strongly support the efficacy of this compound in improving glycemic control and lipid profiles across multiple, mechanistically distinct animal models of obesity and type 2 diabetes. Its pan-PPAR agonist activity provides a multi-faceted approach to addressing the core metabolic dysregulation characteristic of these conditions. The comparative data suggest that this compound's profile is competitive with, and in some aspects, potentially superior to, other PPAR-targeting therapies. These findings underscore the therapeutic potential of this compound and provide a solid foundation for its continued clinical development.

References

Independent Efficacy Analysis: A Comparative Guide to Carfloglitazar and SGLT2 Inhibitors in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two distinct therapeutic agents for glycemic control.

This guide provides a detailed comparison of the efficacy of Carfloglitazar (also known as Chiglitazar), a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, with a representative sodium-glucose cotransporter 2 (SGLT2) inhibitor, Canagliflozin (B192856). The data presented is based on publicly available results from pivotal Phase 3 clinical trials.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from the CMAP and CMAS trials for this compound and the CANTATA-M trial for Canagliflozin. These trials evaluated the respective drugs as monotherapy in patients with type 2 diabetes.

Table 1: Change in Glycated Hemoglobin (HbA1c) from Baseline

TreatmentDosageBaseline HbA1c (%)Mean Change from Baseline (%)Placebo-Adjusted Mean Change (%)
This compound (CMAP Trial, 24 Weeks) 32 mg~8.0-0.91-0.87[1][2]
48 mg~8.0-1.14-1.05[1][2]
Canagliflozin (CANTATA-M, 26 Weeks) 100 mg~8.0-0.77-0.91[3]
300 mg~8.0-1.03-1.16[3]
Placebo (CMAP Trial) -~8.0-0.49[2]N/A
Placebo (CANTATA-M) -~8.0+0.14[3]N/A

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline

TreatmentDosageMean Change from Baseline (mmol/L)Placebo-Adjusted Mean Change (mmol/L)
This compound (CMAP Trial, 24 Weeks) 32 mgData not specified in provided abstractsData not specified in provided abstracts
48 mgData not specified in provided abstractsData not specified in provided abstracts
Canagliflozin (CANTATA-M, 26 Weeks) 100 mg-1.5[4][5]-2.0[3]
300 mg-2.2[4][5]-2.4[3]
Placebo (CANTATA-M) -Data not specified in provided abstractsN/A

Note: Specific FPG values for this compound from the CMAP trial were not available in the provided search results.

Table 3: Change in Body Weight from Baseline

TreatmentDosageMean Change from Baseline (kg)Placebo-Adjusted Mean Change (%)
This compound (CMAP Trial, 24 Weeks) 32 mgSlight weight gain reported[1][6]Not specified
48 mgSlight weight gain reported[1][6]Not specified
Canagliflozin (CANTATA-M, 26 Weeks) 100 mg-1.9[3]-2.2[3]
300 mg-2.9[3]-3.3[3]
Placebo (CANTATA-M) -Not specifiedN/A

Experimental Protocols

This compound (Chiglitazar) - CMAP and CMAS Trials

The efficacy of this compound was evaluated in two key Phase 3, randomized, double-blind clinical trials: CMAP (placebo-controlled) and CMAS (active-comparator controlled).[1][6]

  • Study Design: The CMAP trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 24-week treatment period.[1] The CMAS trial followed a similar design but used sitagliptin (B1680988) (100 mg) as an active comparator.[6]

  • Patient Population: Both trials enrolled adults with type 2 diabetes who had inadequate glycemic control (HbA1c between 7.5% and 10.5% for CMAS, and not specified for CMAP in the provided abstracts) despite diet and exercise.[7] Key exclusion criteria included a history of type 1 diabetes.

  • Interventions: In the CMAP trial, patients were randomized to receive this compound 32 mg, 48 mg, or placebo once daily.[1] In the CMAS trial, patients received this compound 32 mg, 48 mg, or sitagliptin 100 mg once daily.[6]

  • Primary Endpoint: The primary efficacy endpoint for both trials was the change in HbA1c from baseline at week 24.[1][6]

  • Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model.

Canagliflozin - CANTATA-M Trial

The CANTATA-M (CANagliflozin Treatment And Trial Analysis - Monotherapy) study was a Phase 3, randomized, double-blind, placebo-controlled trial.[3][8]

  • Study Design: This was a 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3]

  • Patient Population: The study enrolled adults with type 2 diabetes who were inadequately controlled with diet and exercise.[3] Key inclusion criteria included an HbA1c between 7.0% and 10.0%. Exclusion criteria included a history of type 1 diabetes, severe cardiovascular disease, or an estimated glomerular filtration rate (eGFR) below 50 mL/min/1.73 m2.[3]

  • Interventions: Patients were randomized to receive Canagliflozin 100 mg, 300 mg, or placebo once daily.[3]

  • Primary Endpoint: The primary endpoint was the change in HbA1c from baseline at week 26.[3]

  • Statistical Analysis: The primary efficacy endpoint was analyzed using an ANCOVA model.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The mechanisms of action for this compound and Canagliflozin are fundamentally different, targeting distinct pathways to achieve glycemic control.

Signaling_Pathways cluster_PPAR This compound (PPAR Pan-Agonist) Pathway cluster_SGLT2 Canagliflozin (SGLT2 Inhibitor) Pathway This compound This compound PPAR PPARα, γ, δ This compound->PPAR Binds to RXR RXR PPAR->RXR Forms heterodimer with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation Leads to Canagliflozin Canagliflozin SGLT2 SGLT2 Transporter (Kidney Proximal Tubule) Canagliflozin->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Decreased Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Results in

Caption: Comparative signaling pathways of this compound and Canagliflozin.

Experimental Workflow: Phase 3 Monotherapy Trials

The general workflow for the pivotal Phase 3 monotherapy trials of both this compound and Canagliflozin followed a similar structure.

Experimental_Workflow Screening Screening Period (Inclusion/Exclusion Criteria Assessment) Washout Washout Period (for prior antihyperglycemic agents, if applicable) Screening->Washout Randomization Randomization (1:1:1 ratio) Washout->Randomization Treatment_Carf This compound (32mg or 48mg) Randomization->Treatment_Carf Arm 1 Treatment_Cana Canagliflozin (100mg or 300mg) Randomization->Treatment_Cana Arm 1 (CANTATA-M) Treatment_Comparator Placebo or Active Comparator Randomization->Treatment_Comparator Arm 2 & 3 Follow_up 24-26 Week Double-Blind Treatment Period Treatment_Carf->Follow_up Treatment_Cana->Follow_up Treatment_Comparator->Follow_up Endpoint Primary Efficacy Endpoint Assessment (Change in HbA1c from Baseline) Follow_up->Endpoint

Caption: Generalized workflow for Phase 3 monotherapy clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of Carfloglitazar in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Carfloglitazar are paramount to ensuring laboratory safety and environmental responsibility. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, it is essential to adhere to established best practices for the disposal of pharmaceutical and chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials.

I. Guiding Principles for Chemical Waste Management

The foundational principle of chemical waste management is the prevention of hazardous substance release into the environment. This is achieved through meticulous segregation of waste streams, appropriate containerization, and disposal via licensed hazardous waste contractors. All waste containing this compound should be treated as hazardous chemical waste.

II. Standard Operating Procedure for this compound Waste Disposal

This protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

Step 1: Waste Identification and Characterization

Before initiating any experiment, it is crucial to have a waste management plan. All waste streams containing this compound must be classified as hazardous chemical waste.

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound or its waste, all personnel must be equipped with the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

Step 3: Waste Segregation

Proper segregation of waste at the point of generation is critical to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: Includes contaminated consumables such as gloves, bench paper, and empty vials.

  • Liquid Waste: Consists of unused this compound solutions, and solvents used for rinsing contaminated glassware.

  • Sharps Waste: Encompasses any contaminated needles, scalpels, or other sharp objects.

A decision tree for segregating different forms of this compound waste is illustrated below.[1]

WasteSegregation Start This compound Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidContainer Collect in a labeled, leak-proof liquid waste container. IsLiquid->LiquidContainer Yes IsSharp Is it a contaminated sharp? IsSolid->IsSharp No SolidContainer Collect in a labeled, puncture-resistant solid waste container. IsSolid->SolidContainer Yes SharpsContainer Dispose of in a designated sharps container. IsSharp->SharpsContainer Yes StoreForPickup Store for EHS Pickup LiquidContainer->StoreForPickup SolidContainer->StoreForPickup SharpsContainer->StoreForPickup

Decision tree for segregating this compound waste.

Step 4: Waste Containerization

The selection and proper use of waste containers are crucial for safe storage and transport.

  • Compatibility: Choose waste containers that are chemically compatible with this compound and any solvents used.

  • Condition: Ensure containers are in good condition with secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and any other components in the waste stream.

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated and well-ventilated satellite accumulation area within the laboratory. Secondary containment, such as a tray, should be used to capture any potential leaks.[1]

Step 5: Disposal Procedure

  • Collection: Once a waste container is approximately 80% full, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Prohibited Disposal Methods: Do not dispose of this compound waste down the drain or in the regular trash.[1]

III. Experimental Workflow for this compound Handling and Disposal

The following diagram illustrates the workflow for the proper handling and disposal of this compound waste in a laboratory setting.

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_during Experiment Execution cluster_post Post-Experiment & Disposal Plan Plan Waste Management PPE Don Appropriate PPE Plan->PPE Handle Handle this compound in a well-ventilated area (fume hood) PPE->Handle Minimize Use smallest quantity necessary Handle->Minimize Segregate Segregate waste as generated Minimize->Segregate Decontaminate Decontaminate work surfaces Segregate->Decontaminate LabelStore Properly label and store waste containers Decontaminate->LabelStore RequestPickup Submit waste pickup request to EHS LabelStore->RequestPickup

Workflow for handling and disposal of this compound.

IV. Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal parameters (e.g., specific concentration limits for disposal, reactivity data) are not available. The following table summarizes general guidelines for chemical waste handling.

ParameterGuidelineSource
Container Fill Level Do not exceed 80% capacity[1]
Waste Storage Time Follow institutional and local regulationsGeneral Best Practice
Drain Disposal Strictly Prohibited[1]
Solid Waste Disposal Prohibited in regular trash[1]

V. Experimental Protocols

As this document provides general disposal procedures, specific experimental protocols for assays involving this compound are not included. Researchers should develop detailed protocols for their specific experiments, incorporating the waste disposal procedures outlined in this guide from the planning stage.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carfloglitazar

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Carfloglitazar, a potent PPARα/γ dual agonist. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required Personal Protective Equipment (PPE) and recommended engineering controls.

Operation Required Personal Protective Equipment (PPE) Engineering Controls
Dry Powder Handling (weighing, aliquoting) - Gloves: Two pairs of nitrile gloves, ASTM D6978 compliant.- Respiratory Protection: NIOSH-approved N95 or higher respirator.- Eye Protection: Chemical safety goggles.- Lab Coat: Disposable, solid-front, back-closing gown.- Chemical fume hood or a Class II Biological Safety Cabinet (BSC).
Solution Preparation - Gloves: Two pairs of nitrile gloves, ASTM D6978 compliant.- Eye Protection: Chemical safety goggles and a face shield.- Lab Coat: Disposable, solid-front, back-closing gown.- Chemical fume hood.
In Vitro/In Vivo Administration - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard lab coat.- General laboratory ventilation.

Operational and Disposal Plans

Handling Procedures:

  • Avoid Inhalation and Contact: this compound is a potent compound. Avoid creating and inhaling dust. Prevent contact with skin and eyes.

  • Weighing: All weighing of dry powder must be conducted within a certified chemical fume hood or a powder containment hood.

  • Solution Preparation: Prepare solutions in a well-ventilated chemical fume hood. For in vivo studies, a common vehicle for this compound is a solution of DMSO, PEG300, Tween-80, and saline. A typical preparation involves dissolving the compound in DMSO first, followed by the addition of other co-solvents.

  • Spill Management: In case of a spill, immediately evacuate the area. For small spills of powder, gently cover with a damp paper towel to avoid raising dust, then clean with a detergent solution. For liquid spills, absorb with an inert material and decontaminate the area. In both cases, wear appropriate PPE during cleanup. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Protocols

In Vitro PPARα/γ Dual Agonist Activity Assay (Luciferase Reporter Assay)

This protocol outlines a common method for determining the in vitro activity of this compound on Peroxisome Proliferator-Activated Receptors (PPARs).

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα and PPARγ expression plasmids

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid (either PPARα or PPARγ) and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the respective positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Visualizations

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPARα/γ + RXR (Inactive Complex) This compound->PPAR_RXR_inactive Binds to PPARα/γ PPAR_RXR_active PPARα/γ-RXR-Carfloglitazar (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for lipid metabolism, insulin sensitivity) PPRE->Target_Genes Initiates

Caption: this compound activates the PPAR signaling pathway.

Experimental Workflow for In Vitro PPAR Agonist Assay

Experimental_Workflow start Start cell_seeding 1. Seed Cells (e.g., HEK293T) start->cell_seeding transfection 2. Transfect with PPA-R & PPRE-Luc Plasmids cell_seeding->transfection compound_treatment 3. Treat with this compound & Controls transfection->compound_treatment incubation 4. Incubate for 24 hours compound_treatment->incubation luciferase_assay 5. Perform Luciferase Assay incubation->luciferase_assay data_analysis 6. Analyze Data (Determine EC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's in vitro PPAR agonist activity.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.